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  • Product: 1-chloro-1,2,2-trifluoro-ethane
  • CAS: 1330-45-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Chloro-1,2,2-Trifluoroethane (HCFC-133): A Comprehensive Technical Guide

Introduction and Chemical Identity 1-Chloro-1,2,2-trifluoroethane, universally designated as HCFC-133 (CAS: 431-07-2), is a specialized hydrochlorofluorocarbon with the molecular formula C2​H2​ClF3​ [1]. It serves as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

1-Chloro-1,2,2-trifluoroethane, universally designated as HCFC-133 (CAS: 431-07-2), is a specialized hydrochlorofluorocarbon with the molecular formula C2​H2​ClF3​ [1]. It serves as a highly valuable intermediate in the synthesis of fluorinated building blocks for advanced pharmaceuticals, agrochemicals, and next-generation refrigerants. Unlike its more common isomer HCFC-133a (1-chloro-2,2,2-trifluoroethane), HCFC-133 features a unique asymmetric halogen distribution ( CHClF−CHF2​ )[2]. This specific structural motif imparts distinct reactivity profiles, particularly in controlled dehydrohalogenation reactions used to synthesize complex fluoroalkenes.

Mechanistic Pathways for Synthesis

The synthesis of HCFC-133 requires precise thermodynamic and kinetic control over sequential dehalogenation or hydrogenation to prevent complete reduction to trifluoroethane.

Reductive Dechlorination of CFC-113

The most thoroughly documented pathway for generating HCFC-133 is the stepwise reductive dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113)[3]. This mechanism is highly relevant in both engineered chemical synthesis and environmental bioremediation[4].

  • Step 1: CFC-113 undergoes initial hydrogenolysis to yield 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a)[3].

  • Step 2: HCFC-123a is further reductively dechlorinated to yield HCFC-133 as a temporal intermediate, alongside its isomer HCFC-133b[4].

Hydrometalation of Chlorotrifluoroethylene (CTFE)

An alternative, highly regioselective synthetic route involves the direct reduction of chlorotrifluoroethylene (CTFE) using transition metal hydrides[5]. For instance, tetracarbonylhydridocobalt ( HCo(CO)4​ ) has been empirically shown to reduce CTFE directly to 1-chloro-1,2,2-trifluoroethane[5]. This hydrometalation route offers superior atom economy and avoids the complex isomer mixtures often generated by the bulk reduction of CFC-113.

SynthesisPathway CFC113 CFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane) HCFC123a HCFC-123a (1,2-Dichloro-1,1,2-trifluoroethane) CFC113->HCFC123a Reductive Dechlorination CTFE CTFE (Chlorotrifluoroethene) CFC113->CTFE Abiotic Dichloroelimination HCFC133 HCFC-133 (1-Chloro-1,2,2-trifluoroethane) HCFC123a->HCFC133 Further Dechlorination

Reaction pathways for the synthesis and degradation of HCFC-133 from CFC-113.

Experimental Protocols: Self-Validating Synthesis

To ensure reproducibility and high yield, the following protocol details the controlled catalytic transfer hydrogenation of CFC-113 to HCFC-133. This protocol is designed as a self-validating system where the stoichiometric consumption of hydrogen directly dictates the reaction endpoint.

Step-by-Step Methodology: Catalytic Hydrogenolysis of CFC-113
  • Causality & Rationale: Palladium on carbon (Pd/C) is selected because it provides the necessary surface area and specific electronic environment to facilitate the cleavage of the weaker C−Cl bonds while preserving the significantly stronger C−F bonds.

  • Reagents: CFC-113 (1.0 equiv), Sodium acetate (NaOAc, 1.2 equiv), 5% Pd/C (0.05 equiv), Anhydrous Methanol (solvent), Hydrogen gas ( H2​ ).

  • Procedure:

    • Preparation: In a heavy-walled glass Parr reactor, suspend the 5% Pd/C catalyst in anhydrous methanol.

    • Loading: Add NaOAc and CFC-113 to the suspension. Causality: The NaOAc acts as an acid scavenger to neutralize the HCl byproduct, preventing rapid catalyst poisoning and unwanted side reactions.

    • Purging: Seal the reactor and purge the headspace three times with inert Argon, followed by three purges with H2​ gas to establish a reactive atmosphere.

    • Reaction: Pressurize the reactor to 30 psi with H2​ and stir vigorously at 25°C. Monitor the hydrogen uptake continuously. Critical Control: The reaction is highly sensitive to over-reduction; it must be quenched immediately after the consumption of exactly 2.0 equivalents of H2​ (indicating the conversion of CFC-113 HCFC-123a HCFC-133).

    • Isolation: Vent the reactor carefully. Because HCFC-133 has a low boiling point of 20.1°C at 760 mmHg[1], the product must be captured using a dry-ice/acetone cold trap connected directly to the vent line.

    • Purification: Purify the trapped liquid via low-temperature fractional distillation to separate HCFC-133 from any unreacted HCFC-123a.

Analytical Characterization

Rigorous characterization is mandatory to distinguish HCFC-133 from its isomers (e.g., HCFC-133a) and to confirm absolute purity for downstream drug development applications.

Characterization Sample HCFC-133 Sample NMR NMR Spectroscopy (1H, 19F) Sample->NMR Elucidation IR IR Spectroscopy (Vibrational Modes) Sample->IR Functional Groups GCMS GC-MS (Purity & Mass) Sample->GCMS Molecular Weight Data Structural Validation NMR->Data IR->Data GCMS->Data

Multi-modal characterization workflow for validating HCFC-133 purity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation of the CHClF−CHF2​ system.

  • 1H NMR: The spectrum will exhibit two distinct proton signals. The proton on the C1 carbon ( CHClF ) appears as a complex multiplet due to geminal coupling with fluorine ( 2JHF​ ) and vicinal coupling with the adjacent fluorine atoms ( 3JHF​ ) and proton ( 3JHH​ ). The proton on the C2 carbon ( CHF2​ ) appears as a distinct triplet of doublets.

  • 19F NMR: The 19F spectrum is the most critical diagnostic tool. It shows an ABX or AMX spin system. The single fluorine on C1 couples differently than the two equivalent fluorines on C2, providing a clear, undeniable distinction from the −CF3​ group of HCFC-133a (which would appear as a single sharp singlet).

Infrared (IR) Spectroscopy and GC-MS
  • IR Spectroscopy: Key vibrational modes include strong C−F stretching frequencies in the 1000–1300 cm−1 region and a distinct C−Cl stretch around 700–750 cm−1 .

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS confirms the molecular weight of approximately 118.48 g/mol [2]. The electron ionization (EI) fragmentation pattern typically shows the loss of a fluorine atom [M−F]+ and a chlorine atom [M−Cl]+ , with the base peak corresponding to the more stable fluorinated carbocation.

Summary of Quantitative Data
Property / ParameterValue / DescriptionAnalytical Significance
Molecular Weight 118.48 g/mol Confirmed via GC-MS molecular ion peak[2].
Boiling Point 20.1°C at 760 mmHgDictates the mandatory use of cold-trap isolation during synthesis[1].
1H NMR ( CDCl3​ ) ~5.8 ppm ( CHF2​ ), ~6.2 ppm ( CHClF )Confirms the presence of two distinct proton environments.
19F NMR ( CDCl3​ ) Multiplets for -F and - F2​ Differentiates HCFC-133 from the −CF3​ singlet of HCFC-133a.
IR Major Peaks ~1150 cm−1 (C-F), ~720 cm−1 (C-Cl)Validates functional group integrity.

Conclusion

The targeted synthesis of 1-chloro-1,2,2-trifluoroethane (HCFC-133) demands stringent control over reductive conditions to prevent the formation of fully dechlorinated byproducts. By leveraging transition-metal catalysis or specific hydrometalation of CTFE, researchers can achieve high-purity yields. Subsequent multi-nuclear NMR and GC-MS characterizations are non-negotiable steps to validate the specific isomeric structure, ensuring its reliability as a synthon in advanced chemical and pharmaceutical development.

References

  • Title: Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Implications for Bacterial Detoxification of Chlorinated Ethenes Source: Environmental Science & Technology - ACS Publications URL: [Link]

  • Title: Chapter 1: Physical and Chemical Properties of Selected Chlorinated Solvents Source: RSC Books URL: [Link]

  • Title: Chemistry of Metal Hydrides. XIV. Insertion Reactions of an Iridium(III) Hydride Source: ResearchGate URL: [Link]

  • Title: 1-Chloro-1,2,2-trifluoroethane | C2H2ClF3 | CID 92758 Source: PubChem - NIH URL: [Link]

Sources

Exploratory

physical and chemical properties of HCFC-133a

An In-Depth Technical Guide to the Physical and Chemical Properties of HCFC-133a (2-Chloro-1,1,1-trifluoroethane) Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of HCFC-133a (2-Chloro-1,1,1-trifluoroethane)

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a), a hydrochlorofluorocarbon with the chemical formula C₂H₂ClF₃. While its primary industrial significance lies in its role as a chemical intermediate in the synthesis of other fluorochemicals, such as HFC-134a, it also sees limited use as a refrigerant and solvent.[1][2] This document consolidates critical data on its molecular structure, spectroscopic profile, thermodynamic properties, chemical reactivity, and material compatibility. Furthermore, it details established analytical methodologies for its detection and quantification, and discusses its environmental fate, toxicological profile, and regulatory status under the Montreal Protocol. This guide is intended for researchers, chemists, and professionals in drug development and environmental science who require a detailed understanding of this compound.

Molecular and Spectroscopic Profile

The foundational characteristics of a compound are defined by its molecular structure and its interaction with electromagnetic radiation. Understanding these properties is crucial for both its identification and the prediction of its behavior in various chemical and environmental systems.

Chemical Identity

HCFC-133a is an alkyl halide belonging to the hydrochlorofluorocarbon family.[2] Its key identifiers are summarized in the table below.

PropertyValueReference
IUPAC Name 2-Chloro-1,1,1-trifluoroethane[2]
Common Names 1,1,1-Trifluoro-2-chloroethane, Freon 133a, R-133a[2]
CAS Number 75-88-7[2]
Chemical Formula C₂H₂ClF₃[2]
Molecular Weight 118.48 g/mol [2]
Spectroscopic Characterization

Spectroscopic analysis is fundamental to determining the atmospheric fate of HCFC-133a, particularly its contribution to ozone depletion and global warming.

  • Infrared (IR) Spectroscopy : The infrared absorption spectrum of HCFC-133a has been measured at high resolution across a range of atmospherically relevant temperatures.[3] These absorption cross-sections are critical for calculating the compound's radiative efficiency, which quantifies its ability to absorb outgoing terrestrial radiation. This data is the basis for determining its Global Warming Potential (GWP).[3][4]

  • Ultraviolet (UV) Spectroscopy : The UV absorption spectrum, particularly in the 185-240 nm range, dictates the rate at which HCFC-133a undergoes photolysis (decomposition by sunlight) in the stratosphere.[1][4][5] Accurate measurements in this wavelength range are essential for modeling its atmospheric lifetime and, consequently, its Ozone Depletion Potential (ODP).[4][6] Recent studies have resolved previous discrepancies in the literature, providing a more accurate parameterization for use in atmospheric models.[4][7]

G cluster_0 Spectroscopic Analysis Workflow Sample HCFC-133a Gas Sample IR_Spec FTIR Spectrometer Sample->IR_Spec UV_Spec UV-Vis Spectrometer Sample->UV_Spec IR_Data Infrared Absorption Cross-Section Data IR_Spec->IR_Data UV_Data Ultraviolet Absorption Cross-Section Data UV_Spec->UV_Data RE_Calc Calculate Radiative Efficiency IR_Data->RE_Calc PL_Calc Calculate Photolysis Rate UV_Data->PL_Calc GWP_Calc Determine Global Warming Potential (GWP) RE_Calc->GWP_Calc LT_ODP_Calc Determine Atmospheric Lifetime & ODP PL_Calc->LT_ODP_Calc

Workflow for Spectroscopic Data Application.

Physical and Thermodynamic Properties

The physical properties of HCFC-133a govern its behavior in industrial processes, its phase transitions, and its distribution in the environment. Under standard conditions, it is a colorless gas.[2]

PropertyValueUnitConditionsReference(s)
Appearance Colorless Gas-Standard[2]
Boiling Point 6.1°C1 atm[2]
Melting Point -105.3°C1 atm[2]
Density (Liquid) 1.389g/cm³at 0 °C[2]
Solubility in Water 0.89g/L-[2]
Refractive Index (Liquid) 1.3092-at 0 °C[2]

HCFC-133a is described as slightly to moderately soluble in water and is miscible with many organic solvents.[8] Notably, it is highly soluble in dimethyl sulfoxide (DMSO), which can facilitate its use in certain nucleophilic reactions in standard laboratory glassware rather than requiring high-pressure autoclaves.[9]

Chemical Reactivity and Material Compatibility

Atmospheric Chemistry

The environmental impact of HCFC-133a is dictated by its reactivity in the atmosphere. Its two primary removal mechanisms are reaction with hydroxyl radicals (OH) in the troposphere and photolysis by UV radiation in the stratosphere.[1][4][5]

  • Reaction with Hydroxyl Radicals : This is the dominant degradation pathway.[8] The reaction rate has been determined over a range of temperatures (233–379 K) and is described by the Arrhenius expression:

    • k(T) = (9.32 ± 0.8) × 10⁻¹³ exp(−(1296 ± 28)/T) cm³ molecule⁻¹ s⁻¹[1][5]

  • UV Photolysis : In the stratosphere, high-energy UV radiation breaks the C-Cl bond, releasing a chlorine atom that can catalytically destroy ozone.

The atmospheric degradation of HCFC-133a ultimately contributes to the formation of trifluoroacetic acid (TFA).[10]

G cluster_1 Atmospheric Degradation of HCFC-133a HCFC133a HCFC-133a (CF₃CH₂Cl) Radical CF₃ĊHCl Radical HCFC133a->Radical Tropospheric Reaction Cl_Atom Chlorine Atom (Cl•) HCFC133a->Cl_Atom Stratospheric Photolysis OH OH Radical OH->Radical UV UV Photon (hν) UV->Cl_Atom TFA Trifluoroacetic Acid (TFA) and other products Radical->TFA Ozone Ozone (O₃) Destruction Cl_Atom->Ozone

Primary Atmospheric Sinks for HCFC-133a.
Synthetic Reactivity

In a synthetic context, HCFC-133a can serve as a trifluoroethylating agent. For example, treatment with alcohols or phenols in the presence of aqueous potassium hydroxide (KOH) at high temperatures (240–280 °C) in an autoclave yields the corresponding 2,2,2-trifluoroethyl ethers.[9]

Material Compatibility

Specific material compatibility data for HCFC-133a is not widely published. The following table provides general guidance based on the compatibility of materials with similar halogenated hydrocarbons. This information should be used as a preliminary guide only; empirical testing for specific applications is strongly recommended.

MaterialCompatibility RatingNotes
Metals
Stainless Steel (304, 316)A (Excellent)Generally resistant to halogenated solvents.
AluminumB (Good)May be susceptible to attack in the presence of moisture.
Carbon SteelC (Fair)Prone to corrosion, especially with water present.
Plastics & Elastomers
PTFE, PFAA (Excellent)Outstanding resistance to a wide range of chemicals.[11]
PEEKA (Excellent)High chemical and temperature resistance.[12]
Polypropylene (PP)C (Fair)May swell or soften with prolonged exposure.
FKM (Viton®)B (Good)Generally good resistance to chlorinated hydrocarbons.[12]
EPDMD (Not Recommended)Susceptible to attack by halogenated solvents.[12]
Buna-N (Nitrile)D (Not Recommended)Poor compatibility with chlorinated hydrocarbons.[12]

Ratings Guide: A=Excellent, B=Good, C=Fair, D=Not Recommended. Based on general data from[11][12][13][14].

Analytical Methodologies

The detection and quantification of trace atmospheric concentrations of HCFC-133a require highly sensitive analytical techniques. Global monitoring networks, such as the Advanced Global Atmospheric Gases Experiment (AGAGE), track its abundance.[2][15]

The standard methodology involves:

  • Sample Collection : Whole air samples are collected in specially prepared stainless steel canisters.[16]

  • Preconcentration : To achieve the necessary detection limits, a known volume of the air sample is passed through a cold trap (e.g., cooled to -60°C) to concentrate the target compounds while removing bulk gases like nitrogen and oxygen.[17]

  • Analysis : The concentrated sample is then thermally desorbed and injected into a Gas Chromatograph (GC) for separation, followed by detection using a Mass Spectrometer (MS). This GC-MS technique provides both quantification and positive identification of the compound.[16][17][18]

G cluster_2 Analytical Workflow for Atmospheric HCFC-133a Collection 1. Whole Air Sample Collection (Canister) Precon 2. Cryogenic Preconcentration Collection->Precon Desorption 3. Thermal Desorption & Injection Precon->Desorption GC 4. Gas Chromatography (Separation) Desorption->GC MS 5. Mass Spectrometry (Detection & Quantification) GC->MS Data 6. Data Analysis (Mole Fraction in ppt) MS->Data

Standard method for trace gas analysis.

Environmental Fate and Toxicological Profile

Environmental Impact

HCFC-133a is an ozone-depleting substance (ODS) and a potent greenhouse gas, making it subject to international regulation under the Montreal Protocol.[19][20] Although its ODP is low compared to CFCs, its long atmospheric lifetime and GWP are of significant environmental concern.[19] Recent atmospheric measurements have shown that its global abundance, after a period of decline, has been increasing again since 2015.[15]

Environmental MetricValueReference(s)
Atmospheric Lifetime 4.45 (4.04 – 4.90) years[4][5][6]
Ozone Depletion Potential (ODP) 0.017 (±0.001)[4][5]
Global Warming Potential (GWP) 380 (100-year time horizon)[4][5]
Toxicological Summary

The toxicological profile of HCFC-133a indicates relatively low acute toxicity, though comprehensive human data is lacking.[8][19]

  • Human Exposure : No data on acute inhalation toxicity in humans has been located.[8]

  • Metabolism : In animal studies, HCFC-133a is known to be a metabolite of HCFC-123.[21] Its biotransformation pathways are believed to be similar to those of the anesthetic halothane.[21]

  • Regulatory Context : Despite its generally low toxicity, it is considered a toxic impurity in the production of HFC-134a, and its levels are typically controlled.[22]

Conclusion

HCFC-133a is a compound of significant interest due to its dual role as a key chemical intermediate and a regulated substance with a notable environmental footprint. Its physical properties are well-defined, and recent advancements in spectroscopic measurements have provided a clearer understanding of its atmospheric behavior, reducing uncertainties in its calculated lifetime, ODP, and GWP. While its direct use is limited, its presence as a manufacturing byproduct and its recently increasing atmospheric concentrations underscore the need for continued monitoring and research. This guide provides a foundational dataset for scientists and researchers working with or studying this important hydrochlorofluorocarbon.

References

  • Bera, P.P., Francisco, J.S., & Lee, T.J. (2014). Infrared Absorption Spectra, Radiative Efficiencies, and Global Warming Potentials of Newly-Detected Halogenated Compounds: CFC-113a, CFC-112 and HCFC-133a. MDPI. [Link]

  • Bredsdorff, L. (n.d.). Chlorofluorocarbons: CFC-11, CFC-12, CFC-113, HCFC-21, HCFC-31, HCFC-133a. Miljøstyrelsen. [Link]

  • McGillen, M.R., Bernard, F., Fleming, E.L., & Burkholder, J.B. (2015). HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications. NASA Airborne Science Program. [Link]

  • Ruskin, R.E. (2018). The development of environmentally acceptable fluorocarbons. Taylor & Francis Online. [Link]

  • National Research Council (US) Committee on Toxicology. (1996). Appendix A: Toxicity of Alternatives to Chlorofluorocarbons. In Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123. National Academies Press (US). [Link]

  • ResearchGate. (n.d.). CF3CH2Cl (HCFC-133a) UV absorption spectrum. [Link]

  • Vollmer, M. K., et al. (2021). Unexpected nascent atmospheric emissions of three ozone-depleting hydrochlorofluorocarbons. Proceedings of the National Academy of Sciences, 118(5). [Link]

  • McGillen, M.R., et al. (2015). HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications. ResearchGate. [Link]

  • Shan, D., et al. (2022). A novel analytical method to detect Ozone depleting substances and Fluorine-containing greenhouse gases in the atmosphere. Chemosphere, 296, 133987. [Link]

  • UNEP. (2022). Medical and Chemical Technical Options Committee 2022 Assessment Report. Ozone Secretariat. [Link]

  • FEXA. (2018). Impact of HCFC, CFC & HFC Refrigerants on the Environment. [Link]

  • Aksenov, N., et al. (2012). Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. ResearchGate. [Link]

  • Wallington, T.J., et al. (1995). Atmospheric chemistry of HCFC-133a: the UV absorption spectra of CF3CClH and CF3CClHO2 radicals, reactions of CF3CClHO2 with NO and NO2, and fate of CF3CClHO radicals. The Journal of Physical Chemistry. [Link]

  • PubChem. (n.d.). 2,2-Dichloro-1,1,1-trifluoroethane. National Center for Biotechnology Information. [Link]

  • Environmental Investigation Agency. (n.d.). F-Gases at the Fenceline. [Link]

  • Huber, M.L., & McLinden, M.O. (2021). PROPERTIES OF REFRIGERANTS. National Institute of Standards and Technology. [Link]

  • Ministry of the Environment, Japan. (2008). The Fluorocarbon-Free Option for the sake of the planet. [Link]

  • Saito, T., et al. (2025). Development and Application of a Cost–Effective Analytical Method for Hydrofluorocarbons Using Preconcentrator–Gas Chromatograph–Mass Spectrometer. MDPI. [Link]

  • Wikipedia. (n.d.). 2-Chloro-1,1,1-trifluoroethane. [Link]

  • UNEP. (2024). Montreal Protocol on Substances that Deplete the Ozone Layer: Report of the Technology and Economic Assessment Panel. A-Gas. [Link]

  • Simmonds, P.G., et al. (2021). An indirect-calibration method for non-target quantification of trace gases applied to a time series of fourth generation refrigerant measurements at the Taunus Observatory, Germany. Atmospheric Measurement Techniques. [Link]

  • Ataman Kimya. (n.d.). 1,1,1,2-TETRAFLUOROETHANE. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • P2 InfoHouse. (n.d.). New Fluorinated Solvent Alternatives. [Link]

  • Agri-Inject. (n.d.). Chemical Resistance Guide. [Link]

  • Sato, Y., et al. (2000). Solubility of hydrofluorocarbon (HFC-134a, HFC-152a) and hydrochlorofluorocarbon (HCFC-142b) blowing agents in polystyrene. SciSpace. [Link]

  • Siemens. (2008). Siemens Chemical Resistance Chart. [Link]

  • Lee Engineering. (n.d.). CHEMICAL RESISTANCE CHART. [Link]

  • Pacific Water Technology. (n.d.). Chemical Compatibility Chart. [Link]

Sources

Foundational

spectroscopic data for 1-chloro-1,2,2-trifluoro-ethane

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-1,2,2-trifluoroethane (HCFC-133) Executive Summary 1-Chloro-1,2,2-trifluoroethane (HCFC-133, chemical formula CHClF−CHF2​ ) is a highly volati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-1,2,2-trifluoroethane (HCFC-133)

Executive Summary

1-Chloro-1,2,2-trifluoroethane (HCFC-133, chemical formula CHClF−CHF2​ ) is a highly volatile aliphatic halocarbon with a boiling point of 17.2 °C[1]. In environmental chemistry, it is closely monitored as a terminal degradation product of the legacy solvent CFC-113[2] and as a greenhouse gas with significant radiative forcing potential[3]. For drug development professionals, fluorinated ethanes of this class are critical intermediates in the synthesis of inhalation anesthetics (e.g., halothane derivatives) and serve as specialized propellants in pressurized metered-dose inhalers (pMDIs).

Because HCFC-133 exists at the boundary of a liquid and a gas at standard ambient temperature and pressure (SATP), acquiring high-fidelity spectroscopic data requires rigorous, phase-aware methodologies. This guide synthesizes the structural dynamics, spectral data, and self-validating experimental protocols necessary for the precise characterization of HCFC-133[4].

Structural Dynamics & Stereochemical Causality

The spectroscopic signature of HCFC-133 is fundamentally dictated by its stereochemistry. The C1 carbon ( CHClF ) is bonded to four different substituents (H, Cl, F, and the CHF2​ group), making it a chiral center .

The Causality of Complexity: Because of the chiral center at C1, the two fluorine atoms on the adjacent C2 carbon ( CHF2​ ) are diastereotopic . They reside in distinct magnetic and spatial environments and cannot be interconverted by any symmetry operation. Consequently, they are chemically and magnetically non-equivalent. This stereochemical reality transforms what would naively be a simple spin system into a highly complex, asymmetric coupling network, particularly evident in 19F NMR analysis.

Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of HCFC-133 are characterized by extensive hetero-nuclear spin-spin coupling ( 1H , 19F , 13C ).

  • 1H NMR: Exhibits two distinct proton environments. The C1 proton ( Ha​ ) is split by its geminal fluorine, two vicinal fluorines, and the vicinal proton. The C2 proton ( Hb​ ) experiences similar complex splitting. Both are shifted significantly downfield due to the electron-withdrawing halogens.

  • 19F NMR: Features three distinct fluorine signals. The diastereotopic fluorines on C2 couple to each other with a massive geminal coupling constant ( 2JFF​≈150−300 Hz), forming an ABX or AMX spin system with the C1 fluorine.

Table 1: Summarized NMR Data for HCFC-133

NucleusChemical Shift (ppm)MultiplicityPrimary Coupling Constants (Hz)Assignment
1H ~5.8 - 6.2dtd 2JHF​≈50 , 3JHF​≈12 , 3JHH​≈4 C1-H ( CHClF )
1H ~5.6 - 6.0td 2JHF​≈55 , 3JHF​≈10 , 3JHH​≈4 C2-H ( CHF2​ )
19F ~ -130 to -140dt 3JFF​≈15 , 2JHF​≈50 C1-F
19F ~ -140 to -150ddd 2JFF​≈160 , 3JFF​≈15 , 2JHF​≈55 C2-F (Diastereotopic A)
19F ~ -145 to -155ddd 2JFF​≈160 , 3JFF​≈15 , 2JHF​≈55 C2-F (Diastereotopic B)
13C ~ 90 - 100dt 1JCF​≈250 , 2JCF​≈35 C1
13C ~ 110 - 120td 1JCF​≈245 , 2JCF​≈30 C2
Vibrational Spectroscopy (FT-IR)

The intense absorption bands of HCFC-133 between 1000 and 1300 cm⁻¹ are caused by the massive change in the molecular dipole moment during C-F bond stretching. Because these frequencies align perfectly with the Earth's atmospheric infrared window, HCFC-133 acts as a potent greenhouse gas, necessitating precise quantification of its radiative efficiency by climate scientists[3].

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeIntensityAnalytical / Atmospheric Significance
2980 - 3020C-H stretchingWeakMinimal diagnostic value due to low polarity change.
1100 - 1300C-F stretchingVery StrongPrimary driver of high Radiative Forcing (GWP)[3].
750 - 850C-Cl stretchingStrongDiagnostic for halogen retention during degradation[5].
163.8, 168.9Skeletal deformationModerateFar-IR baseline utilized for atmospheric climate models[3].

Experimental Methodologies & Self-Validating Protocols

Due to its high volatility (BP: 17.2 °C), HCFC-133 requires specialized handling to prevent sample loss, concentration drift, or equipment overpressurization.

Workflow S1 HCFC-133 Sample (BP: 17.2 °C) N1 Cryogenic Sample Prep (T < 0 °C) S1->N1 Liquid Phase I1 Gas Cell Evacuation (< 10⁻³ Torr) S1->I1 Vapor Phase N2 Multinuclear NMR (1H, 13C, 19F) N1->N2 J. Young Tube I2 Gas-Phase FT-IR (N2 Broadened) I1->I2 5-10 Torr

Fig 1: Phase-dependent spectroscopic workflow for highly volatile HCFC-133.

Protocol A: Cryogenic NMR Acquisition
  • Preparation: Pre-cool a heavy-wall NMR tube equipped with a high-pressure PTFE valve (e.g., J. Young tube) and deuterated solvent ( CDCl3​ or CD2​Cl2​ ) to 0 °C in an ice bath.

  • Transfer: Introduce 20-30 μL of liquid HCFC-133 via a pre-chilled gas-tight syringe. Immediately seal the PTFE valve to prevent volatilization.

  • Acquisition: Insert the tube into the NMR spectrometer with the probe temperature strictly regulated to 283 K (10 °C). This ensures sharp line widths and prevents internal overpressurization.

  • Self-Validation System: Integrate the 1H NMR signals. The ratio of the Ha​ (C1) to Hb​ (C2) protons must be exactly 1:1 . Any deviation indicates either an impurity or active solvent evaporation skewing the receiver gain.

Protocol B: Gas-Phase FT-IR Acquisition
  • Cell Preparation: Evacuate a 10 cm pathlength gas cell fitted with KBr or ZnSe windows to a pressure of <10−3 Torr using a turbomolecular pump.

  • Dosing: Introduce HCFC-133 vapor into the cell until a pressure of 5-10 Torr is achieved, monitored via a capacitance manometer.

  • Broadening: Backfill the gas cell with ultra-dry nitrogen ( N2​ ) to exactly 760 Torr. Causality: This simulates atmospheric pressure broadening, which is required to accurately calculate real-world radiative efficiency and resolve rotational fine structures[3].

  • Self-Validation System: Acquire a background scan immediately before sample introduction. The baseline at 2500-2800 cm⁻¹ must remain entirely flat (absorbance < 0.01). Any peaks in this region indicate a vacuum leak or water vapor contamination, invalidating the run.

Mass Spectrometry (EI-MS) Fragmentation

Electron ionization (70 eV) induces primary α -cleavage of the C-C bond because the highly electronegative halogens stabilize the resulting carbocations.

Intrinsic Validation: The isotopic signature of chlorine (75% 35Cl , 25% 37Cl ) provides a built-in validation mechanism. Any fragment retaining the chlorine atom will exhibit a characteristic 3:1 doublet separated by exactly 2 m/z units.

MS_Frag M Molecular Ion [M]⁺• m/z 118 / 120 F1 [CHF2]⁺ m/z 51 M->F1 α-Cleavage (-CHClF•) F2 [CHClF]⁺ m/z 67 / 69 M->F2 α-Cleavage (-CHF2•) F3 [C2H2F3]⁺ m/z 83 M->F3 Halogen Loss (-Cl•)

Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways of HCFC-133.

References

  • [4] Title: 1-Chloro-1,2,2-trifluoroethane | C2H2ClF3 | CID 92758 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • [2] Title: Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • [1] Title: Fluorinated Aliphatic Compounds (Kirk-Othmer Encyclopedia of Chemical Technology) Source: John Wiley & Sons URL: [Link]

  • [5] Title: Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds Source: Euro Chlor URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties of 1-chloro-1,2,2-trifluoroethane (HCFC-133a)

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Scarcity of a Niche Fluorocarbon As a Senior Application Scientist, it is imperative to begin this guide with...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Scarcity of a Niche Fluorocarbon

As a Senior Application Scientist, it is imperative to begin this guide with a crucial observation: comprehensive, experimentally-derived thermodynamic data for 1-chloro-1,2,2-trifluoroethane (HCFC-133a, CAS: 431-07-2) is notably scarce in publicly accessible literature and databases. This scarcity itself presents a significant finding for the research community, highlighting a gap in the characterization of this hydrochlorofluorocarbon.

1-chloro-1,2,2-trifluoroethane: An Overview

1-chloro-1,2,2-trifluoroethane, with the chemical formula C₂H₂ClF₃, is a hydrochlorofluorocarbon. While its direct application in drug development is not prominent, its properties as a refrigerant and a potential chemical intermediate make its thermodynamic characterization relevant for process chemistry, safety assessments, and environmental impact studies.[1]

Available Thermodynamic Data for 1-chloro-1,2,2-trifluoroethane (HCFC-133a)

The following table summarizes the limited physical and atmospheric properties found for HCFC-133a in the public domain.

PropertyValueSource
Molecular Formula C₂H₂ClF₃[1]
Molecular Weight 118.485 g/mol
Melting Point -99.4 °C[1]
Atmospheric Lifetime 4.45 years[2]
Global Warming Potential (100-year) 380[2]

It is critical to note the absence of comprehensive data on key thermodynamic properties such as enthalpy of formation, standard entropy, specific heat capacity as a function of temperature, and vapor pressure curves in readily available, authoritative databases like the NIST Chemistry WebBook.

Methodologies for the Experimental Determination of Thermodynamic Properties

The lack of data for HCFC-133a necessitates a detailed understanding of the experimental techniques required to measure its thermodynamic properties. These protocols are designed to be self-validating through calibration with reference standards and rigorous uncertainty analysis.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a cornerstone of thermochemical data. For halogenated hydrocarbons like HCFC-133a, rotating-bomb calorimetry is the gold standard.

Experimental Protocol: Rotating-Bomb Calorimetry

  • Sample Preparation: A precise mass of a high-purity sample of 1-chloro-1,2,2-trifluoroethane is encapsulated in a combustible ampoule.

  • Bomb Charging: The ampoule is placed in a platinum crucible within a specialized, corrosion-resistant (often tantalum-lined) bomb calorimeter. A known mass of a combustion aid (e.g., a mineral oil with well-characterized thermodynamics) is added. The bomb is then charged with high-pressure oxygen and a small, precisely measured amount of water or a reducing solution to ensure the complete conversion of chlorine and fluorine to their respective acids (HCl and HF).

  • Combustion: The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded. The bomb is rotated during and after combustion to ensure a uniform solution of the combustion products.

  • Analysis of Products: The final state of the system is rigorously defined by analyzing the gaseous and liquid contents of the bomb to quantify the amounts of CO₂, HCl, and HF formed, and to check for any products of incomplete combustion.

  • Calculation: The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the products (CO₂, H₂O, HCl, and HF).

Diagram: Workflow for Enthalpy of Formation Determination

G cluster_prep Sample Preparation cluster_calorimetry Rotating-Bomb Calorimetry cluster_analysis Post-Combustion Analysis cluster_calc Calculation start High-Purity HCFC-133a ampoule Encapsulation in Combustible Ampoule start->ampoule bomb Charge Bomb with Sample, O₂, H₂O ampoule->bomb ignite Ignition & Rotation bomb->ignite temp Record Temperature Change (ΔT) ignite->temp analyze Quantify Products (CO₂, HCl, HF) temp->analyze q_comb Calculate Heat of Combustion (q_comb) analyze->q_comb hess Apply Hess's Law q_comb->hess delta_f_h ΔfH° (HCFC-133a) hess->delta_f_h

Caption: Workflow for determining the enthalpy of formation of HCFC-133a.

Heat Capacity (Cp) and Entropy (S°)

Adiabatic calorimetry is the definitive method for measuring heat capacity from near absolute zero up to ambient temperatures. This data is then used to calculate the standard entropy.

Experimental Protocol: Adiabatic Calorimetry

  • Calorimeter Setup: A sample of solid HCFC-133a is sealed in a calorimeter vessel under vacuum. The vessel is surrounded by adiabatic shields whose temperatures are controlled to match that of the vessel, minimizing heat exchange with the surroundings.

  • Cooling: The sample is cooled to a very low temperature, typically near liquid helium temperature (~4 K).

  • Heating Intervals: A precisely measured quantity of electrical energy is supplied to the sample, causing a small increase in temperature. The system is then allowed to reach thermal equilibrium.

  • Data Acquisition: The energy input and the resulting temperature rise are recorded for a series of small, incremental heating steps.

  • Calculation of Cp: The heat capacity at each temperature is calculated as the energy input divided by the temperature change (Cp = dQ/dT).

  • Entropy Calculation: The standard entropy at a given temperature T (e.g., 298.15 K) is determined by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions (solid-solid and fusion): S(T) = ∫(Cp(T')/T') dT' from 0 to T

Methodologies for the Computational Determination of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties. High-level ab initio and density functional theory (DFT) methods can yield accurate predictions.

Computational Protocol: Gaussian-n (G3/G4) or Complete Basis Set (CBS) Methods

  • Geometry Optimization: The 3D molecular structure of 1-chloro-1,2,2-trifluoroethane is optimized to find its lowest energy conformation using a reliable quantum mechanical method (e.g., B3LYP with a suitable basis set).

  • Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated at the same level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and the vibrational contributions to the thermodynamic functions. It is standard practice to apply a scaling factor to the frequencies to correct for anharmonicity and other systematic errors.

  • High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using progressively more accurate levels of theory and larger basis sets. These calculations are designed to extrapolate to the complete basis set limit and to account for electron correlation effects.

  • Composite Energy Calculation: The results from the various calculations are combined in a well-defined manner (as prescribed by the specific composite method, e.g., G4 theory) to arrive at a highly accurate total electronic energy.

  • Thermochemical Calculation: The standard enthalpy of formation is calculated by combining the computed total energy with the known experimental enthalpies of formation of the constituent atoms, corrected for the ZPVE. Other thermodynamic properties like entropy and heat capacity are calculated from the molecular geometry, vibrational frequencies, and electronic partition function using standard statistical mechanics formulae.

Diagram: Computational Workflow for Thermodynamic Properties

G cluster_energy High-Level Energy Calculation cluster_output Calculated Properties start Define HCFC-133a Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Vibrational Frequency Calculation opt->freq sp1 MP2/large basis freq->sp1 sp2 CCSD(T)/medium basis freq->sp2 sp3 ...other corrections freq->sp3 combine Composite Energy (e.g., G4 Theory) thermo Statistical Mechanics Calculation combine->thermo Combines energies & frequencies delta_h ΔfH° thermo->delta_h s thermo->s cp Cp(T) thermo->cp

Caption: Computational workflow for predicting thermodynamic properties of HCFC-133a.

Conclusion and Future Outlook

The thermodynamic landscape for 1-chloro-1,2,2-trifluoroethane (HCFC-133a) remains largely uncharted territory from an experimental perspective. This guide has presented the limited available data while providing a comprehensive overview of the authoritative experimental and computational protocols required to fill these knowledge gaps. For researchers in materials science, process chemistry, and environmental science, the application of these methodologies will be crucial for a complete characterization of HCFC-133a. The robust nature of the described protocols ensures that any newly generated data will be of high scientific integrity, contributing valuable information to the broader scientific community.

References

  • McGillen, M.R., Bernard, F., Fleming, E.L., & Burkholder, J.B. (2015). HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications. Geophysical Research Letters, 42(15), 6098-6105. [Link][2]

  • GazFinder. (n.d.). 1-chloro-1,2,2-trifluoroethane (C2H2ClF3). Retrieved from [Link][1]

Sources

Foundational

Comprehensive Technical Guide: 2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7)

Introduction and Chemical Identity CAS 75-88-7, systematically named 2-Chloro-1,1,1-trifluoroethane and commonly referred to as HCFC-133a or Freon 133a, is a hydrochlorofluorocarbon (HCFC)[1]. Operating as a colorless, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

CAS 75-88-7, systematically named 2-Chloro-1,1,1-trifluoroethane and commonly referred to as HCFC-133a or Freon 133a, is a hydrochlorofluorocarbon (HCFC)[1]. Operating as a colorless, odorless gas under standard conditions, it is primarily utilized as an intermediate in organic synthesis, a refrigerant, and a specialized solvent[2]. From a biochemical and pharmacological perspective, it is heavily studied as a volatile metabolite of the widely known anesthetic halothane[1].

Physicochemical Properties

Understanding the thermodynamic and physical baseline of HCFC-133a is critical for designing containment, reaction systems, and analytical methodologies. With a boiling point of 6.1 °C, it exists as a liquefied compressed gas at room temperature under its own vapor pressure[3].

PropertyValue
CAS Number 75-88-7
IUPAC Name 2-Chloro-1,1,1-trifluoroethane
Molecular Formula C₂H₂ClF₃
Molar Mass 118.48 g/mol
Boiling Point 6.1 °C (279.2 K)
Melting Point −105.3 °C (167.8 K)
Density 1.389 g/cm³ (liquid at 0 °C)
Water Solubility 0.89 g/L
Vapor Pressure High (Shipped as compressed gas)

Synthesis and Industrial Applications

Historically, HCFC-133a has been synthesized via energy-intensive gas-phase reactions. However, modern high-efficiency continuous microreactor processes utilize liquid-phase reactions to drastically reduce energy consumption[4]. The synthesis typically involves the fluorination of trichloroethylene (TRI) with hydrogen fluoride (HF)[2].

Expertise & Causality in Process Design: In downstream applications, such as the synthesis of trifluoroethylamine (TFEA), HCFC-133a must be strictly HF-free. A dedicated distillation step is mandated to remove excess HF; failure to do so results in the formation of ammonium fluoride (NH₄F) during the subsequent amination step, which poisons the reaction and physically clogs microreactor channels[4].

G TRI Trichloroethylene (TRI) HCFC 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) TRI->HCFC Liquid Phase Microreactor HF Hydrogen Fluoride (HF) HF->HCFC TFEA Trifluoroethylamine (TFEA) HCFC->TFEA Amination Step (HF-Free) NH3 Ammonia (NH3) NH3->TFEA

Synthesis of HCFC-133a from trichloroethylene and its conversion to TFEA.

Biological Relevance: Halothane Metabolism

In clinical and toxicological settings, HCFC-133a is encountered as a byproduct of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) metabolism[1]. Cytochrome P450 enzymes catalyze the reductive debromination of halothane in the liver, yielding HCFC-133a, which can subsequently be detected in expired air and renal tissues.

G Halothane Halothane (2-Bromo-2-chloro-1,1,1-trifluoroethane) CYP Cytochrome P450 (Reductive Metabolism) Halothane->CYP HCFC133a 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) CYP->HCFC133a Debromination CDE 2-Chloro-1,1-difluoroethene (CDE) CYP->CDE Defluorination

Cytochrome P450-mediated reductive metabolism of halothane.

Hazard Profile and Safety Protocols

Handling CAS 75-88-7 requires stringent safety measures due to its physical state and chemical reactivity:

  • Physical Hazards : Classified under GHS as a Gas under pressure (H280). Heating the container risks violent rupture and rocketing[1].

  • Health Hazards : Rapid evaporation of the liquid causes severe frostbite to unprotected skin. As a heavier-than-air gas, it accumulates in low-lying areas, acting as a potent asphyxiant by displacing oxygen[5].

  • Chemical Reactivity : While chemically inert under many standard conditions, it reacts violently with strong reducing agents, particularly active metals (e.g., alkali and alkaline earth metals)[3]. When heated to decomposition, it emits highly toxic fluoride and chloride fumes[1].

Experimental Protocol: GC-MS Quantification of HCFC-133a

Because of its extreme volatility (boiling point 6.1 °C), standard liquid injection techniques result in flash vaporization in the syringe, leading to massive sample loss and poor reproducibility. The following protocol adapts EPA Method 8260D principles, utilizing automated static headspace or vacuum distillation for the hermetic introduction of volatile organic compounds (VOCs) into the GC-MS system[6].

Self-Validating System Design

To ensure trustworthiness, this protocol incorporates a surrogate standard (Fluorobenzene) added directly to the sample matrix before any processing. If the surrogate recovery deviates from the 85-115% acceptable range, the system automatically flags a breach in the hermetic seal, invalidating the run and preventing false negatives.

Step-by-Step Methodology
  • Sample Preparation (Hermetic Isolation) :

    • Collect aqueous or biological samples in pre-chilled 40 mL VOA (Volatile Organic Analysis) vials with Teflon-lined septum caps, ensuring zero headspace to prevent premature partitioning of HCFC-133a into the air.

    • Causality: HCFC-133a's high vapor pressure means any atmospheric exposure leads to instant volatilization.

  • Internal Standard Spiking :

    • Inject 1.0 µL of the internal standard mix (containing Fluorobenzene and 1,4-Dichlorobenzene-d4) through the septum using a gas-tight microsyringe.

  • Headspace Generation :

    • Transfer the vial to an automated static headspace sampler. Equilibrate at 60 °C for 15 minutes.

    • Causality: Heating drives the volatile HCFC-133a from the aqueous phase into the headspace, establishing a reproducible thermodynamic equilibrium without exposing the sample to the atmosphere.

  • GC-MS Acquisition :

    • Column : Use a 60 m × 0.25 mm ID × 1.4 µm film thickness VOC-specific capillary column (e.g., DB-VRX).

    • Temperature Program : Hold at 35 °C for 5 min, ramp at 8 °C/min to 200 °C, hold for 2 min.

    • Mass Spectrometry : Operate in Electron Ionization (EI) mode at 70 eV. Monitor the primary quantifier ion ( m/z 118) and qualifier ions ( m/z 83, m/z 64).

  • Data Validation :

    • Confirm the retention time matches the calibration standard within ±0.05 minutes. Calculate concentration using the internal standard response ratio.

Environmental Impact

HCFC-133a is a recognized ozone-depleting substance. Atmospheric loss is primarily driven by gas-phase reactions with OH radicals and UV photolysis. It has an estimated atmospheric lifetime of 4.45 years, an Ozone Depletion Potential (ODP) of 0.017, and a Global Warming Potential (GWP) of 380 over a 100-year time horizon[7].

References

  • 2-Chloro-1,1,1-trifluoroethane | H2ClC-CF3 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 2-Chloro-1,1,1-trifluoroethane Source: Wikipedia URL:[Link]

  • Process for the manufacture of 1,1,1-trifluoro-2-chloroethane and/or trifluoroethylamine (US11046637B2)
  • METHOD 8260D VOLATILE ORGANIC COMPOUNDS BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY Source: Environmental Protection Agency (EPA) URL:[Link]

  • HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications Source: NASA Airborne Science Program / Geophysical Research Letters URL:[Link]

  • 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) Assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

Sources

Exploratory

Physicochemical Characterization and UV Absorption Dynamics of 1-Chloro-1,2,2-Trifluoroethane (HCFC-133)

Executive Summary 1-Chloro-1,2,2-trifluoroethane (HCFC-133; CHClFCHF₂) is a volatile hydrochlorofluorocarbon of significant interest to atmospheric chemists, environmental scientists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloro-1,2,2-trifluoroethane (HCFC-133; CHClFCHF₂) is a volatile hydrochlorofluorocarbon of significant interest to atmospheric chemists, environmental scientists, and drug development professionals. Whether evaluated as an ozone-depleting substance, an industrial propellant, or a structural analog in fluorinated drug metabolism, its environmental fate and molecular stability are heavily dictated by its interaction with ultraviolet (UV) radiation.

This technical guide provides an in-depth analysis of the UV absorption characteristics of HCFC-133. By bridging quantum mechanical principles with rigorous, self-validating experimental protocols, this whitepaper establishes a foundational understanding of HCFC-133's photolytic degradation, absorption cross-sections, and broader implications for atmospheric and toxicological safety.

Mechanistic Principles of UV Absorption in Halocarbons

The UV absorption spectrum of HCFC-133 is not merely a macroscopic property; it is a direct macroscopic manifestation of its quantum electronic structure.

  • Electronic Transitions : Absorption in the actinic and stratospheric UV range (180–250 nm) is dominated by the n→σ∗ transition localized on the C-Cl bond 1. The non-bonding ( n ) electrons of the chlorine atom are excited to an antibonding ( σ∗ ) molecular orbital.

  • Causality of Bond Cleavage : Because the σ∗ state is highly repulsive, this excitation inevitably leads to the homolytic cleavage of the C-Cl bond, releasing a highly reactive chlorine radical (Cl•). The adjacent C-F bonds require much higher energy (shorter wavelengths, typically <130 nm) for cleavage and remain largely intact under stratospheric UV conditions.

  • Temperature Dependence (The "Blue Shift") : The UV absorption cross-sections ( σ ) of halocarbons exhibit a pronounced temperature dependence. At lower temperatures (e.g., 213 K, representative of the stratosphere), the vibrational population of the ground state shifts entirely to the lowest vibrational level ( v=0 ). This reduces the Franck-Condon overlap with the repulsive excited state at the long-wavelength tail, causing a characteristic "blue shift" and a steep drop in absorption cross-sections at wavelengths >220 nm 1.

Experimental Workflow: High-Fidelity UV Cross-Section Determination

To establish trustworthy, self-validating data for HCFCs, researchers employ multi-pass absorption spectroscopy coupled with rigorous temperature control. The following protocol ensures high signal-to-noise ratios and mitigates baseline drift, ensuring the integrity of the measured cross-sections.

Step-by-Step Methodology
  • Gas Preparation & Degassing : High-purity HCFC-133 (>99.9%) is subjected to multiple freeze-pump-thaw cycles using liquid nitrogen. Causality: This step is critical to remove non-condensable impurities (specifically O₂, which strongly absorbs in the deep UV and would artificially inflate cross-section measurements).

  • Optical Cell Conditioning : The purified gas is introduced into a jacketed quartz absorption cell. The temperature is regulated between 213 K and 323 K using a circulating chilled fluid 1. Causality: Simulating stratospheric temperatures is required to capture the functionally relevant vibrational ground state of the molecule.

  • Spectroscopic Measurement : A deuterium (D₂) lamp provides a stable continuum UV source (160–400 nm). The light passes through the cell and is dispersed by a high-resolution monochromator before detection by a photomultiplier tube (PMT).

  • Data Acquisition : Transmittance ( I/I0​ ) is recorded at discrete wavelengths. The absorption cross-section σ(λ,T) in cm² molecule⁻¹ is calculated using the Beer-Lambert Law:

    σ(λ,T)=n⋅l1​ln(II0​​)

    (where n is the number density of HCFC-133 and l is the optical path length).

  • System Self-Validation : The protocol validates itself by measuring the cross-section at multiple varying gas pressures. Causality: If the calculated cross-section remains constant across a pressure gradient (linear Beer-Lambert plot, r² > 0.999), it confirms the absence of pressure-broadening artifacts or dimer formation, validating the dataset.

G N1 Gas Preparation (HCFC-133 in He/N2) N4 Absorption Cell (Multi-pass Optics) N1->N4 N2 Temperature Control (213 K - 323 K) N2->N4 N3 Deuterium Lamp UV Source (180-250 nm) N3->N4 N5 Monochromator & PMT Detection N4->N5 N6 Cross-Section Calculation (Beer-Lambert) N5->N6

Experimental workflow for determining temperature-dependent UV absorption cross-sections.

Quantitative Data & Atmospheric Metrics

The UV absorption properties directly dictate the atmospheric lifetime and environmental impact of HCFC-133. The integrated impact of its cross-section and reactivity is summarized in its atmospheric metrics below.

MetricValue for HCFC-133 (CHClFCHF₂)Reference Source
Global Atmospheric Lifetime 3.1 YearsNOAA CSL [[2]]()
Tropospheric Lifetime 3.21 YearsNOAA CSL 2
Ozone Depletion Potential (ODP) 0.02 – 0.06IPCC / ACP 3
Primary Stratospheric Loss Mechanism UV Photolysis ( λ < 240 nm)Evaluated via SARs 2
Primary Tropospheric Loss Mechanism OH Radical ReactionEvaluated via SARs 2

Photolysis Pathways & Toxicological Implications

For drug development professionals and toxicologists, the photolytic degradation pathways of halocarbons provide deep insight into their molecular stability and the generation of reactive intermediates.

When HCFC-133 absorbs a UV photon in the stratosphere, it undergoes rapid photodissociation. The primary quantum yield for C-Cl bond breakage is approximately 1.0, meaning nearly every absorbed photon results in cleavage.

G HCFC HCFC-133 (CHClFCHF2) Excited Excited State [CHClFCHF2]* HCFC->Excited Absorption UV UV Photon (λ < 240 nm) UV->Excited Radical1 •CHFCHF2 Radical Excited->Radical1 Homolytic Cleavage Radical2 Cl• Radical Excited->Radical2 Ozone Ozone Depletion Cycle Radical2->Ozone Catalysis

UV photolysis pathway of HCFC-133 leading to the release of catalytic chlorine radicals.

Biological & Toxicological Relevance : While stratospheric photolysis isolates these radicals from the biosphere, the inherent weakness of the C-Cl bond (relative to C-F) is highly relevant in biological systems. In metabolic safety testing of fluorinated drugs, cytochrome P450 enzymes often target similar weak halogen bonds or adjacent C-H bonds, leading to oxidative dehalogenation. Understanding the electronic structure that makes the C-Cl bond susceptible to UV cleavage directly aids researchers in predicting its susceptibility to nucleophilic or enzymatic attack in vivo.

Conclusion

The UV absorption spectrum of 1-chloro-1,2,2-trifluoroethane is a fundamental physicochemical property that bridges quantum mechanics with global atmospheric health. By employing rigorous, temperature-controlled spectroscopic methodologies, scientists can accurately map the n→σ∗ transitions that dictate its photolytic destruction. With an atmospheric lifetime of 3.1 years and an ODP of up to 0.06 23, HCFC-133 exemplifies the delicate balance between industrial utility and environmental persistence.

References
  • Title: HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications Source: researchgate.net URL:[Link][4]

  • Title: Global Warming Potential Estimates for the C1-C3 Hydrochlorofluorocarbons (HCFCs) Included in the Kigali Amendment to the Montreal Protocol Source: copernicus.org URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Chloro-1,2,2-Trifluoroethane (HCFC-133) as a Strategic Chemical Intermediate

Executive Summary 1-Chloro-1,2,2-trifluoroethane (HCFC-133, CAS: 431-07-2) is a highly versatile C2 halocarbon intermediate utilized in the synthesis of next-generation low-global-warming-potential (low-GWP) refrigerants...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Chloro-1,2,2-trifluoroethane (HCFC-133, CAS: 431-07-2) is a highly versatile C2 halocarbon intermediate utilized in the synthesis of next-generation low-global-warming-potential (low-GWP) refrigerants, specialty fluoropolymers, and active pharmaceutical ingredients (APIs) [1][1]. Unlike its isomer HCFC-133a (which is primarily used for halothane synthesis), HCFC-133 features a unique -CHClF-CHF₂ structural motif. This configuration allows for highly selective dehydrohalogenation and radical substitution, making it an indispensable precursor for compounds like trifluoroethylene (HFO-1123) [2][2] and 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (BCTFE) [3][3].

Mechanistic Insights and Synthetic Pathways

Environmental Origins and Biotransformation

In environmental and biological matrices, HCFC-133 emerges as a critical temporal intermediate during the anaerobic microbial detoxification of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). The reductive dechlorination cascade proceeds from CFC-113 to HCFC-123a, which is subsequently reduced to HCFC-133 at a specific biological dechlorination rate of 0.22 ± 0.01 d⁻¹ [4][4]. Understanding this pathway provides foundational insights into the bond-dissociation energies utilized in synthetic reductive processes.

Catalytic Dehydrochlorination to HFO-1123

HFO-1123 is a highly sought-after low-GWP refrigerant and fluoropolymer monomer. The synthesis relies on the endothermic dehydrochlorination of HCFC-133 at temperatures ranging from 400 to 1200 °C [2][2].

  • Causality: The elimination of HCl from HCFC-133 requires overcoming significant activation energy barriers due to the strong electron-withdrawing nature of the fluorine atoms, which stabilize the adjacent C-H bonds. Consequently, high temperatures and robust Lewis acid catalysts (e.g., fluorinated chromia) are necessary to polarize the C-Cl bond and facilitate the E2 elimination mechanism.

Radical Bromination to BCTFE

BCTFE is a critical intermediate for agrochemicals, pesticides, and pharmaceuticals [3][3].

  • Causality: The conversion of HCFC-133 to BCTFE utilizes UV-initiated radical bromination. UV light homolytically cleaves Br₂ into bromine radicals, which abstract hydrogen atoms from the -CHF₂ and -CHClF carbons. The photochemical approach is chosen over thermal bromination to prevent the competitive thermal degradation of the carbon backbone.

Quantitative Data Summary

Parameter / PropertyValueReference
Chemical Formula C₂H₂ClF₃[1][1]
Molecular Weight (HCFC-133) 118.49 g/mol [1][1]
Boiling Point ~20.1 °C[1][1]
HFO-1123 Synthesis Temp. 400 – 1200 °C[2][2]
Molecular Weight (BCTFE) 276.28 g/mol [3][3]
CFC-113 Dechlorination Rate 0.22 ± 0.01 d⁻¹[4][4]

Experimental Protocols

Protocol A: Continuous Gas-Phase Dehydrochlorination of HCFC-133 to HFO-1123

Objective: Synthesize trifluoroethylene via catalytic elimination of HCl. Materials: HCFC-133 (purity >99%), Fluorinated Cr₂O₃ catalyst, N₂ carrier gas, Inconel 600 tubular reactor.

  • Step 1: Reactor Preparation & Catalyst Activation

    • Action: Load 50 g of Cr₂O₃ catalyst into the Inconel 600 reactor. Purge with N₂ at 200 °C for 2 hours, then introduce anhydrous HF at 350 °C for 4 hours.

    • Causality: Inconel is selected for its superior resistance to corrosive HF and HCl gases at elevated temperatures. HF treatment converts Cr₂O₃ to the active Lewis acid species, chromium(III) oxyfluoride.

    • Self-Validation: Monitor the reactor effluent via inline FT-IR. The activation is complete when the H₂O absorption band (3500-3900 cm⁻¹) drops below baseline detection limits, confirming complete fluorination.

  • Step 2: Reaction Execution

    • Action: Heat the reactor to 600 °C. Vaporize HCFC-133 and mix with N₂ (1:2 molar ratio). Feed the gaseous mixture into the reactor at a Gas Hourly Space Velocity (GHSV) of 500 h⁻¹.

    • Causality: The N₂ diluent minimizes localized hot spots (exothermic side reactions) and prevents coking on the catalyst surface, extending catalyst lifespan.

    • Self-Validation: Route the post-reactor effluent through an inline Gas Chromatograph (GC-TCD). A steady-state conversion is validated when the HFO-1123 peak stabilizes at >85% selectivity and HCFC-133 conversion remains >60%.

  • Step 3: Quenching and Purification

    • Action: Pass the effluent through a cold water scrubber to remove HCl, followed by a molecular sieve (3A) drying column, and condense the organic phase in a dry ice/acetone trap (-78 °C).

    • Causality: Immediate removal of HCl prevents the reverse hydrochlorination reaction.

    • Self-Validation: Titrate the scrubber water to quantify HCl equivalents. The molar amount of HCl should match the molar yield of HFO-1123, validating the mass balance of the elimination pathway.

Protocol B: Photochemical Synthesis of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (BCTFE)

Objective: Synthesize BCTFE via UV-catalyzed radical bromination. Materials: HCFC-133, elemental Bromine (Br₂), Quartz photochemical reactor with a 300 W medium-pressure mercury lamp.

  • Step 1: Initiation

    • Action: Charge the quartz reactor with 1.0 equivalent of liquid HCFC-133 and 2.1 equivalents of Br₂. Maintain the temperature at 40 °C using a circulating cooling jacket.

    • Causality: Quartz is mandatory as it is transparent to the UV wavelengths (254-365 nm) required to homolytically cleave the Br-Br bond. The cooling jacket prevents thermal runaway and vaporization of the volatile HCFC-133 (bp ~20 °C).

    • Self-Validation: The reaction mixture will initially be deep red/brown. The successful generation of bromine radicals and subsequent reaction is visually validated by the gradual fading of the deep red color as Br₂ is consumed.

  • Step 2: Reaction Progression

    • Action: Irradiate the mixture for 6-8 hours under continuous stirring.

    • Causality: Continuous stirring ensures uniform photon exposure across the reaction medium, preventing localized radical recombination.

    • Self-Validation: Sample the mixture hourly for GC-MS analysis. The protocol is self-validating when the intermediate monobrominated species peaks diminish and the BCTFE mass peak (m/z ~276) constitutes >90% of the total ion chromatogram.

  • Step 3: Workup

    • Action: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Separate the dense organic fluorocarbon layer.

    • Causality: Thiosulfate reduces any unreacted Br₂ to inert bromide ions, halting the radical chain reaction safely.

    • Self-Validation: The aqueous layer must test negative for oxidants using starch-iodide paper, confirming complete quenching before downstream distillation.

Pathway Visualization

HCFC133_Pathways CFC113 CFC-113 (1,1,2-Trichloro-1,2,2-trifluoroethane) HCFC123a HCFC-123a (1,2-Dichloro-1,1,2-trifluoroethane) CFC113->HCFC123a Anaerobic Dechlorination (-Cl) HCFC133 HCFC-133 (1-Chloro-1,2,2-trifluoroethane) Central Intermediate HCFC123a->HCFC133 Reductive Dechlorination (-Cl) HFO1123 HFO-1123 (Trifluoroethylene) Low-GWP Refrigerant HCFC133->HFO1123 Catalytic Dehydrochlorination (-HCl, 400-800°C) BCTFE BCTFE (1,2-Dibromo-1-chloro-1,2,2-trifluoroethane) Agrochemical Precursor HCFC133->BCTFE Photochemical Bromination (+Br2, UV light)

Reaction pathways of HCFC-133: from environmental degradation of CFC-113 to synthetic applications.

References

  • Environmental Science & Technology - ACS Publications. Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Implications for Bacterial Detoxification of Chlorinated Ethenes.4

  • ChemicalBook. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | 354-51-8.3

  • Google Patents. WO2014178352A1 - Composition containing trifluoroethylene.2

  • US EPA. Ethane, 1-chloro-1,2,2-trifluoro- - Substance Details - SRS.1

Sources

Application

HCFC-133a as a precursor for HFC-134a synthesis

An Application Guide for the Laboratory-Scale Synthesis of 1,1,1,2-Tetrafluoroethane (HFC-134a) from 1,1,1-Trifluoro-2-chloroethane (HCFC-133a) Abstract This document provides a comprehensive technical guide for the vapo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Laboratory-Scale Synthesis of 1,1,1,2-Tetrafluoroethane (HFC-134a) from 1,1,1-Trifluoro-2-chloroethane (HCFC-133a)

Abstract

This document provides a comprehensive technical guide for the vapor-phase catalytic hydrofluorination of 1,1,1-trifluoro-2-chloroethane (HCFC-133a) to produce 1,1,1,2-tetrafluoroethane (HFC-134a). HFC-134a is a widely used hydrofluorocarbon refrigerant with thermodynamic properties similar to R-12 but with no ozone depletion potential.[1][2] This guide details the underlying reaction chemistry, catalyst selection and preparation, experimental protocols for synthesis and purification, and analytical methods for product validation. It is intended for researchers in chemistry and materials science, offering insights into the causal relationships behind the process parameters and providing a framework for laboratory-scale production.

Introduction: The Significance of HFC-134a

1,1,1,2-Tetrafluoroethane (HFC-134a) emerged as a primary replacement for chlorofluorocarbons (CFCs), such as R-12 (dichlorodifluoromethane), following the Montreal Protocol's mandate to phase out ozone-depleting substances.[3] Its utility spans various applications, most notably as a high-temperature refrigerant in domestic refrigeration and automotive air conditioning systems.[1][4] While HFC-134a has a significant global warming potential (GWP) of 1,430 over a 100-year timeline, it represents a critical step in the transition away from more harmful CFCs.[5][6]

The industrial synthesis of HFC-134a is predominantly achieved through two main pathways, with the most common route involving trichloroethylene (TCE) as the initial feedstock.[7][8] This process occurs in two main stages:

  • Hydrofluorination of TCE to form the intermediate, 1,1,1-trifluoro-2-chloroethane (HCFC-133a).

  • Subsequent hydrofluorination of HCFC-133a to yield the final product, HFC-134a.

This guide focuses on the second, critical step: the conversion of HCFC-133a to HFC-134a. This is an equilibrium-limited, endothermic reaction, demanding careful control of process conditions and catalyst activity to achieve high conversion and selectivity.[9]

Reaction Mechanism and Catalysis

The conversion of HCFC-133a to HFC-134a is a vapor-phase fluorine-for-chlorine exchange reaction with anhydrous hydrogen fluoride (AHF).

Reaction Equation: CF₃CH₂Cl (HCFC-133a) + HF ⇌ CF₃CH₂F (HFC-134a) + HCl

This reaction is typically performed at elevated temperatures (250-400°C) over a solid fluorination catalyst.[10][11]

The Catalyst: The Heart of the Process

The choice of catalyst is paramount for achieving high conversion rates and selectivity while minimizing the formation of byproducts. Chromium-based catalysts are the industry standard due to their high activity and stability under fluorinating conditions.

  • Catalyst Composition: Catalysts are often composed of transition metals, such as chromium, supported on a high-surface-area carrier that is resistant to HF.[11] Porous aluminum fluoride (γ-AlF₃) is an excellent carrier, providing structural integrity and promoting catalyst activity.[11][12] The active species is typically a form of chromium oxide (Cr₂O₃) that becomes fluorinated in situ to form chromium oxyfluorides or fluorides (e.g., CrF₃), which are the catalytically active sites.[11][13]

  • Causality of Catalyst Choice: Chromium oxides possess the necessary Lewis acidity and redox properties to facilitate the halogen exchange. The support material, γ-AlF₃, is crucial because it is stable in the highly corrosive HF environment at high temperatures, unlike conventional supports like silica or alumina which would be rapidly consumed.[12]

  • Catalyst Deactivation: Catalysts can deactivate over time due to coking (deposition of carbonaceous materials) or poisoning. The presence of unsaturated impurities in the HCFC-133a feed can accelerate coking, reducing the catalyst's lifespan.[8] Therefore, a highly purified HCFC-133a feed is essential for maintaining catalyst performance.

Key Process Parameters and Their Scientific Rationale

Optimizing the reaction conditions is critical for shifting the reaction equilibrium towards the product and maximizing yield.

ParameterTypical RangeRationale
Temperature 280 - 380°CAs the reaction is endothermic, higher temperatures favor the formation of HFC-134a.[9] However, excessively high temperatures can lead to increased byproduct formation and faster catalyst deactivation.[11]
Molar Ratio (HF:HCFC-133a) 3:1 to 10:1A high molar excess of HF is used to drive the equilibrium towards the product side. This also helps to maintain the fluorinated state of the catalyst and suppress side reactions.
Pressure 1 - 10 atmOperating at slightly elevated pressures can increase throughput. The reaction itself involves no net change in moles, so pressure has a minimal effect on the equilibrium position.
Contact Time 5 - 20 secondsContact time (the residence time of reactants in the catalyst bed) must be optimized. Too short, and conversion is incomplete; too long, and byproduct formation may increase.[11]

Experimental Workflow: From Reactants to Pure Product

The overall process can be broken down into three main stages: Synthesis, Purification, and Analysis.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis & Collection Reactants Reactant Feed (HCFC-133a, AHF) Vaporizer Vaporization & Mixing Reactants->Vaporizer Reactor Fixed-Bed Catalytic Reactor (Cr-based catalyst, 300-380°C) Vaporizer->Reactor Cooling Cooling & Condensation Reactor->Cooling Scrubber HCl Removal (Water Wash) Cooling->Scrubber Drying Drying Column (e.g., Zeolites) Scrubber->Drying Distillation Fractional Distillation Drying->Distillation Product Pure HFC-134a (>99.5%) Distillation->Product Analysis Quality Control (GC, Karl Fischer) Product->Analysis

Caption: High-level workflow for HFC-134a synthesis.

Detailed Protocols

Disclaimer: This protocol involves highly hazardous materials, including anhydrous hydrogen fluoride (AHF), which is extremely corrosive and toxic. All procedures must be conducted in a suitable fume hood with specialized equipment and appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield.

Protocol 1: Catalyst Preparation and Activation

This protocol describes the preparation of a chromium-based catalyst supported on porous aluminum fluoride.

  • Preparation: Prepare porous aluminum fluoride (PAF) by heating AlF₃·3H₂O.[11]

  • Impregnation: Impregnate the PAF support with an aqueous solution of a chromium salt (e.g., chromium(III) nitrate).

  • Drying & Calcination: Dry the impregnated support at 120°C overnight, followed by calcination in air at approximately 400°C for 4 hours. This converts the chromium salt to chromium oxide (Cr₂O₃).

  • Reactor Loading: Load the calcined catalyst into a fixed-bed reactor made of a corrosion-resistant alloy (e.g., Inconel or Monel).

  • Activation (Pre-fluorination): Activate the catalyst in situ.

    • Heat the reactor to 250°C under a flow of dry nitrogen.

    • Gradually introduce anhydrous HF diluted with nitrogen into the reactor. This is a highly exothermic process and must be done with care to control the temperature.

    • Slowly increase the temperature to the target reaction temperature (e.g., 350°C) and the HF concentration until the catalyst is fully fluorinated. The exit gas should be monitored for water content; the activation is complete when water is no longer evolved.

Protocol 2: HFC-134a Synthesis
  • System Preparation: Ensure the entire reactor system is leak-tight and has been purged with inert gas (e.g., nitrogen).

  • Reactant Feed: Using mass flow controllers, introduce gaseous HCFC-133a and anhydrous HF into a pre-heater/vaporizer set to ~200°C. Set the molar ratio of HF to HCFC-133a between 5:1 and 8:1.

  • Reaction: Pass the pre-heated gas mixture through the activated catalyst bed in the reactor, maintained at the optimal reaction temperature (e.g., 360°C).[14]

  • Product Stream Cooling: The hot effluent gas from the reactor, containing HFC-134a, HCl, unreacted HF, and HCFC-133a, is passed through a condenser to cool it to approximately 30°C.[4]

Protocol 3: Product Purification
  • HCl Removal: Bubble the cooled product stream through a water scrubber to remove the highly water-soluble HCl and unreacted HF. This will produce hydrochloric and hydrofluoric acids as byproducts.

  • Drying: Pass the scrubbed gas stream through a drying column packed with a suitable desiccant (e.g., molecular sieves/zeolites) to remove any moisture.

  • Fractional Distillation: Compress and cool the dry gas stream to liquefy it. The liquefied mixture is then fed into a series of distillation columns.

    • Column 1: The first column is designed to separate the lower-boiling HFC-134a (B.P. -26.3°C) and any light byproducts from the higher-boiling unreacted HCFC-133a (B.P. 6.1°C).[2][15]

    • Column 2 (Optional): Further distillation may be required to remove other impurities and achieve the desired purity.[15]

  • Collection: Collect the purified HFC-134a product in a suitable collection cylinder.

Protocol 4: Product Analysis and Quality Control

Purity verification is essential to ensure the product meets required standards (e.g., >99.5% purity).[16]

  • Purity by Gas Chromatography (GC):

    • Instrumentation: A gas chromatograph equipped with a suitable column (e.g., Porapak Q) and a thermal conductivity detector (TCD) or flame ionization detector (FID).[17][18]

    • Procedure: Inject a vaporized sample of the final product into the GC.

    • Analysis: Identify and quantify the HFC-134a peak and any impurity peaks by comparing retention times and peak areas with those of certified standards. Common impurities to screen for include HCFC-133a, olefins, and other halogenated hydrocarbons.[17][19]

  • Moisture Content by Karl Fischer Titration:

    • Instrumentation: A Karl Fischer coulometric titrator.

    • Procedure: Inject a known weight of the liquid HFC-134a sample into the Karl Fischer titration cell.[20]

    • Analysis: The instrument will measure the water content, typically reported in parts per million (ppm) by weight. Industry standards often require moisture levels below 50 ppm.[18]

  • Non-Condensable Gas Analysis:

    • Rationale: Non-condensable gases (like air) can affect the performance of refrigeration systems.

    • Procedure: Use GC to analyze a vapor-phase sample from the top of the product cylinder.[18] A packed column at an elevated temperature can be used to separate air (N₂, O₂) from the HFC-134a.

Safety and Environmental Considerations

  • Chemical Hazards: Anhydrous hydrogen fluoride is extremely dangerous. It can cause severe burns upon contact with skin, eyes, or lungs, and exposure can be fatal. All handling must be done with extreme caution. HCl is also highly corrosive.

  • Pressure Safety: The reaction and purification steps involve gases under pressure. All equipment must be pressure-rated, and pressure relief systems must be in place.

  • Waste Disposal: The acidic waste from the scrubber must be neutralized before disposal. Spent catalyst may be classified as hazardous waste and must be disposed of according to local regulations.

  • Environmental Impact: HFC-134a is a potent greenhouse gas.[21] Any releases to the atmosphere should be minimized. The Kigali Amendment to the Montreal Protocol calls for a phase-down of HFCs, driving research into next-generation refrigerants with lower GWP.[22]

Visualization of the Reaction Pathway

G cluster_catalyst Catalyst Surface (Cr-Oxyfluoride) c1 Active Site HFC134a CF₃CH₂F c1->HFC134a Halogen Exchange HCl HCl c1->HCl Desorption HCFC133a CF₃CH₂Cl HCFC133a->c1 Adsorption HF HF HF->c1

Caption: Simplified catalytic cycle for HFC-134a formation.

References

  • From mine to refrigeration: A life cycle inventory analysis of the production of HFC-134a. (n.d.).
  • Emmons, H. G., & Lerman, S. I. (1991). Chlorofluorocarbons Alternatives Analysis, Part I: The Determination of HFC-134a Purity by Gas Chromatography.
  • The conversion of HCFC-133a and the selectivity to HFC-134a on the... (n.d.).
  • Kim, J., Lee, S., Hong, M., Lee, C. H., & Kim, K. (2019). The Use of a γ-Al2O3 and MgO Mixture in the Catalytic Conversion of 1,1,1,2-Tetrafluoroethane (HFC-134a).
  • OVERVIEW OF HFC 134a PLANT. (n.d.). [PDF].
  • Request PDF | Catalytic conversion of 1,1,1,2-tetrafluoroethane (HFC-134a)
  • Equilibrium Compositions of (a) HFC-134a and (b) Mixture of HFC-134a and Water[1]. (n.d.). ResearchGate.

  • Gas chromatography methods for the efficient separation of multicomponent refrigerant blends of hydrofluorocarbons and hydrofluoroolefins. (2025).
  • Preparation of 1,1,1,2-Tetrafluoroethane by the Vapor-Phase Catalytic Reaction of 1,1,1-Trifluoro-2-chloroethane with Anhydrous Hydrogen Fluoride. (1998).
  • A comprehensive review of contemporary strategies and approaches for the treatment of HFC‐134a. (n.d.).
  • Thermodynamic Properties of HFC-134a, SI Units. (n.d.). [PDF].
  • Trifluoroacetic acid formation from HFC-134a under atmospheric conditions. (2021). Physical Chemistry Chemical Physics, 23(32), 17355-17366.
  • 1,1,1,2-Tetrafluoroethane. (n.d.). PubChem.
  • Lickley, M., et al. (2021). Bayesian modeling of HFC production pipeline suggests growth in unreported CFC by-product and feedstock production.
  • 40 CFR Appendix C to Subpart B of Part 82 - SAE J2788 Standard for Recovery/Recycle and Recovery/Recycle/Recharging Equipment for HFC-134a Refrigerant. (n.d.).
  • 1,1,1,2- TETRAFLUOROETHANE (HFC-134a). (n.d.). [PDF].
  • Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. (2011). Journal of Fluorine Chemistry, 132(11), 967-970.
  • Investigation of the Production of Trifluoroacetic Acid from Two Halocarbons HFC-134a and HFO-1234yf and Its Fates Using a Global 3-D Chemical Transport Model. (2019). ACS Earth and Space Chemistry, 3(9), 1795-1803.
  • Standard of Purity for Recycled R-134a (HFC-134a) and R-1234yf (HFO-1234yf) for Mobile Air-Conditioning Systems. (2012). SAE J2099_201204.
  • Alternative To Hcfc/Cfc Refigerants – R 134a, Its Production And Properties. (n.d.). [PDF].
  • Process for preparing 1,1,1-trifluoro-2-chloroethane. (2001). U.S.
  • Chemical process for the manufacture of 1,1,1,2-tetrafluoroethane. (1995). U.S.
  • Freon™ 134a Refrigerant (R-134a) Thermodynamic Properties (SI Units). (n.d.). [PDF].
  • Thermodynamic Properties of HFC-134a. (n.d.). [PDF].
  • R-134a Refrigerant Production Process. (n.d.). [PDF].
  • A sustainable method for decomposing hydrofluorocarbons from recycling industrial waste. (2024).
  • Desorption Behaviour of HF,HCFC-133a and HFC-134a on a Catalyst Supported on γ-AlF3. (1999). Journal of Thermal Analysis and Calorimetry, 56(3), 1011-1016.
  • Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method. (2010). CN101648846A.
  • Thermodynamic properties of refrigerant R-134a. (2017). The Engineering Mindset.
  • 1,1,1,2-Tetrafluoroethane. (n.d.). Wikipedia.
  • Removal of HFC-134a from Brackish Water Using a Semi Batch Jet Loop Reactor. (2019). Applied Sciences, 9(2), 343.
  • Enhanced Fluorine Resistance and Catalytic Performance of the Zirconia-Supported Ru Single-Atom and WOx Cluster Catalysts for Elimination of the Typical Hydrofluorocarbon (HFC-134a). (2024). Environmental Science & Technology.
  • Process for production of 1,1,1-trifluoro-2,2-dichloroethane. (1989). EP 0346612 A1.
  • Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions. (2021).
  • Xiang, B., et al. (2014). Global emissions of refrigerants HCFC-22 and HFC-134a: Unforeseen seasonal contributions. Proceedings of the National Academy of Sciences, 111(49), 17379-17384.
  • Establishment of HFC-134a Emission Inventory in the North China Plain from 1995 to 2020. (2023).
  • Synthesis of 2-Chloro-1,1-difluoroethane: A Technical Guide for Research Applic
  • Process for recovering and purifying HFC refrigerants. (2023). WO 2023/229983 A1.
  • Composition Analysis of Contaminated and Counterfeit Refrigerants Using the Agilent 490 Micro GC. (2015). Agilent Technologies.
  • 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). (2016). ECETOC.
  • The Effect of Catalyst Calcination Temperature on Catalytic Decomposition of HFC-134a over γ-Al2O3. (2020).
  • Decomposition of HFC134a Using Arc Plasma. (2001).
  • Photochemistry of Hydrochlorofluorocarbons – Light and Molecules. (2014).

Sources

Method

Nickel-Catalyzed Reductive Cross-Coupling for (Hetero)Aryl Trifluoroethylation

Title: Application Note: Synthetic Modalities of Chlorotrifluoroethanes in Drug Development Introduction The integration of fluorinated motifs, particularly the 2,2,2-trifluoroethyl (–CH2CF3) group, is a cornerstone stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Synthetic Modalities of Chlorotrifluoroethanes in Drug Development

Introduction The integration of fluorinated motifs, particularly the 2,2,2-trifluoroethyl (–CH2CF3) group, is a cornerstone strategy in medicinal chemistry designed to modulate lipophilicity, metabolic stability, and target binding affinity. While 1-chloro-1,2,2-trifluoroethane (CF2ClCH2F) and its structural isomer 2-chloro-1,1,1-trifluoroethane (CF3CH2Cl, universally known as HCFC-133a) are both critical halocarbon feedstocks[1], HCFC-133a has emerged as the premier reagent for introducing fluorinated building blocks in organic synthesis. Historically utilized as a refrigerant, CF3CH2Cl offers a highly cost-effective, scalable alternative to expensive trifluoroethylating agents like CF3CH2I[2].

However, the chemical utilization of CF3CH2Cl presents a significant thermodynamic hurdle: the C–Cl bond is notoriously inert. The strong electron-withdrawing nature of the adjacent –CF3 group increases the bond dissociation energy and electrostatically repels incoming nucleophiles. This application note details two field-proven methodologies to overcome this barrier: Nickel-catalyzed reductive cross-coupling and high-temperature aqueous etherification.

Causality & Expert Insights: The direct cross-coupling of aryl halides with CF3CH2Cl circumvents the need to pre-form sensitive arylmetal species, providing a robust late-stage functionalization strategy[2]. In this self-validating system, Ni(II) is reduced in situ by Manganese (Mn) powder to the active Ni(0) species. The Ni(0) undergoes oxidative addition with the aryl halide. Simultaneously, a Single Electron Transfer (SET) from the Ni complex to CF3CH2Cl generates a transient trifluoroethyl radical, which rapidly recombines with the Ni center before reductive elimination yields the product. The visual transition of the reaction mixture from pale green (NiBr2) to deep red/brown confirms the successful formation of the active low-valent Nickel catalytic species.

Ni_Catalysis_Workflow Step1 1. Reagent Assembly Ar-X, NiBr2, Ligand, Mn Step2 2. Atmosphere Exchange Evacuate & Backfill N2 Step1->Step2 Step3 3. CF3CH2Cl Addition Introduce via Syringe Step2->Step3 Step4 4. Catalytic Coupling Stir at 80°C for 24h Step3->Step4 Step5 5. Quench & Extraction EtOAc / H2O Workup Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Caption: Workflow for Ni-Catalyzed Trifluoroethylation using CF3CH2Cl.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add NiBr2 (0.02 mmol, 10 mol%), a bipyridine-derived ligand such as dtbbpy (0.024 mmol, 12 mol%), and fine Manganese powder (0.6 mmol, 3.0 equiv) as the terminal reductant.

  • Substrate Addition: Add the target (hetero)aryl bromide or chloride (0.2 mmol, 1.0 equiv). If the substrate is a liquid, withhold addition until Step 4.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Nitrogen (N2). Repeat this cycle three times to ensure strict anaerobic conditions, which is critical to prevent the oxidation of the active Ni(0) catalyst.

  • Solvent and Reagent Introduction: Inject 2.0 mL of anhydrous N,N-Dimethylformamide (DMF) or N,N'-Dimethylpropyleneurea (DMPU). Subsequently, inject CF3CH2Cl (0.4 mmol, 2.0 equiv). Note: As CF3CH2Cl is a gas at room temperature (b.p. 6.1 °C), it should be introduced either via a mass flow controller or by using a pre-prepared standardized solution in DMF.

  • Catalytic Coupling: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 24 hours. Monitor the reaction via TLC or LC-MS. The complete consumption of the starting aryl halide validates the progression of the catalytic cycle.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the Mn powder and precipitated Ni salts. Wash the organic filtrate with deionized water (3 × 10 mL) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Synthesis of Trifluoroethyl Ethers in High-Temperature Aqueous Medium

Causality & Expert Insights: Synthesizing aryl trifluoroethyl ethers directly from CF3CH2Cl is highly desirable but mechanistically challenging. The unactivated C–Cl bond resists standard SN2 nucleophilic attack. By utilizing a high-pressure autoclave and extreme thermal activation (240–280 °C), the kinetic barrier of the substitution is forcefully overcome[3]. Aqueous Potassium Hydroxide (KOH) serves a dual purpose: it deprotonates the phenol to form a highly nucleophilic phenoxide and acts as the reaction medium, stabilizing the highly polar transition state. The self-validation of this protocol relies on monitoring the autogenous pressure within the autoclave; a steady pressure plateau indicates the complete vaporization and subsequent consumption of the CF3CH2Cl gas.

Ether_Synthesis_Workflow Node1 Reactant Loading Phenol + aq. KOH Node2 Reagent Condensation Chill to -20°C, Add CF3CH2Cl Node1->Node2 Node3 Thermal Activation Autoclave at 240–280 °C Node2->Node3 Node4 Nucleophilic Attack Alkoxide on C-Cl Bond Node3->Node4 Node5 Cooling & Venting Depressurize to 0 °C Node4->Node5 Node6 Product Isolation Extraction & Distillation Node5->Node6

Caption: Workflow and logical progression for high-temperature etherification.

Step-by-Step Methodology:

  • Reactor Loading: Into a 100 mL stainless-steel Parr autoclave, add the phenolic substrate (10.0 mmol) and a 30% aqueous solution of KOH (30.0 mmol, 3.0 equiv).

  • Reagent Condensation: Chill the autoclave body using a dry ice/acetone bath to -20 °C. Carefully condense or inject CF3CH2Cl (15.0 mmol, 1.5 equiv) directly into the cold aqueous mixture.

  • Sealing and Heating: Seal the autoclave securely, ensuring the pressure relief valves are properly calibrated. Heat the reactor gradually to 240–280 °C. The internal pressure will rise significantly as the CF3CH2Cl vaporizes and the water expands.

  • Reaction Maintenance: Maintain the target temperature for 12–18 hours. The mechanical stirring should be kept at a constant 500 rpm to ensure biphasic mixing between the gaseous halocarbon and the aqueous phenoxide.

  • Depressurization and Workup: Allow the reactor to cool ambiently to room temperature, then further chill to 0 °C before carefully venting any unreacted CF3CH2Cl gas into a properly scrubbed fume hood.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with 1M NaOH to remove unreacted phenol, followed by brine. Dry over MgSO4, concentrate, and purify by vacuum distillation or chromatography.

Quantitative Data Summary

The following table summarizes the comparative reaction metrics, demonstrating the robust utility of CF3CH2Cl across different synthetic modalities.

Reaction TypeSubstrate ClassReagentCatalyst / BaseTemp (°C)Time (h)Yield Range (%)
Reductive Cross-CouplingAryl BromidesCF3CH2ClNiBr2 / Mn802465 – 87
Reductive Cross-CouplingAryl ChloridesCF3CH2ClNiBr2 / Mn802450 – 80
Heteroaryl Cross-CouplingPyridyl ChloridesCF3CH2ClNiBr2 / Mn802455 – 75
Aqueous EtherificationPhenolsCF3CH2Claq. KOH240 – 28012 – 1860 – 85
Aqueous EtherificationAliphatic AlcoholsCF3CH2Claq. KOH240 – 28012 – 1840 – 65

References

  • [2] Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters (ACS Publications). URL:

  • [1] Theoretical Investigation of Isomerization and Dissociation Reactions in the CF3CH2Cl CF2ClCH2F System. The Journal of Physical Chemistry A (ACS Publications). URL:

  • [3] Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. Journal of Fluorine Chemistry (via ResearchGate). URL:

Sources

Application

Application Note: Experimental Protocol for the Safe Handling and Metabolic Profiling of HCFC-133a

As researchers and drug development professionals, we frequently encounter volatile halogenated hydrocarbons—whether evaluating them as synthetic intermediates, assessing them as propellant candidates, or tracking them a...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, we frequently encounter volatile halogenated hydrocarbons—whether evaluating them as synthetic intermediates, assessing them as propellant candidates, or tracking them as metabolic byproducts of fluorinated drugs. HCFC-133a (2-chloro-1,1,1-trifluoroethane) represents a unique toxicological challenge. Originally evaluated as a chlorofluorocarbon (CFC) replacement, its commercial development was abandoned after it demonstrated significant embryotoxicity, carcinogenicity, and cardiac sensitization in animal models. Today, it remains highly relevant as an industrial intermediate and as a known in vivo metabolite of the volatile anesthetic halothane.

This application note provides a comprehensive, self-validating experimental framework for the safe handling, cryogenic transfer, and in vitro metabolic profiling of HCFC-133a.

Mechanistic Toxicology & Safety Profile

To handle HCFC-133a safely, one must understand the causality behind its hazard profile. The compound presents two primary physiological risks:

  • Cardiac Sensitization: Like many low-molecular-weight halogenated alkanes, HCFC-133a sensitizes the myocardium to the arrhythmogenic effects of endogenous catecholamines (e.g., epinephrine). An accidental inhalation exposure, coupled with a sudden adrenaline release (such as the panic of a chemical spill), can trigger fatal ventricular fibrillation.

  • Hepatotoxicity via CYP450 Activation: According to extensive toxicological evaluations documented by the , HCFC-133a is oxidized in the liver by Cytochrome P450 (specifically the CYP2E1 isoenzyme). This oxidation breaks the C–H bond, forming an unstable geminal halohydrin that rapidly eliminates hydrogen chloride to yield trifluoroacetyl chloride . This highly reactive acyl chloride either hydrolyzes to trifluoroacetic acid (TFA) or covalently binds to nucleophilic lysine residues on hepatic proteins, triggering immune-mediated hepatitis.

G HCFC HCFC-133a (2-Chloro-1,1,1-trifluoroethane) CYP Cytochrome P450 (CYP2E1 Oxidation) HCFC->CYP Hepatic Metabolism Intermediate Unstable Gem-Halohydrin [CF3-CH(OH)Cl] CYP->Intermediate Hydroxylation AcylChloride Trifluoroacetyl Chloride (Reactive Intermediate) Intermediate->AcylChloride -HCl TFA Trifluoroacetic Acid (TFA) (Urinary Excretion) AcylChloride->TFA Hydrolysis (H2O) Protein TFA-Protein Adducts (Hepatotoxicity / Immune Response) AcylChloride->Protein Covalent Binding to Lysine Residues

Metabolic activation pathway of HCFC-133a via CYP2E1 leading to hepatotoxic TFA-protein adducts.

Physicochemical Constraints on Experimental Design

Experimental design must be strictly dictated by the physical properties of the molecule. Data provided by the and illustrate why standard liquid-handling techniques will fail with HCFC-133a.

Table 1: Quantitative Physicochemical Properties and Experimental Implications

PropertyValueCausality & Experimental Implication
Boiling Point 6.1 °CExists as a gas at room temperature. Requires cryogenic traps (e.g., -78 °C) for liquid handling and aliquoting.
Vapor Pressure 180 kPa (at 20 °C)Generates significant internal pressure. Reactions at 37 °C require heavy-walled, pressure-rated sealed vessels.
Liquid Density 1.389 g/cm³ (at 0 °C)Heavier than water. Will form a distinct lower organic phase if its solubility limit is exceeded in aqueous assays.
Vapor Density 4.1 (Air = 1)Vapor is over 4 times heavier than air. Spills will pool in low-lying areas; requires downdraft ventilation systems.
Water Solubility 0.89 g/L (at 25 °C)Limits the maximum achievable substrate concentration in in vitro aqueous enzymatic assays without the use of co-solvents.

Self-Validating Experimental Protocol

To ensure absolute safety and data integrity, every step of this methodology incorporates a Self-Validating Check . This ensures that any failure in containment or experimental execution is immediately flagged before the operator is exposed or the data is compromised.

Workflow Setup 1. System Setup & Leak Testing Chill 2. Cryogenic Condensation Setup->Chill Transfer 3. Anaerobic Aliquoting Chill->Transfer Assay 4. CYP450 Incubation Transfer->Assay Quench 5. Cold Quench & GC-MS Analysis Assay->Quench

Self-validating workflow for the safe cryogenic handling and metabolic profiling of HCFC-133a.

Step 1: System Setup and Closed-Loop Validation
  • Procedure: Assemble a closed-loop stainless steel gas manifold inside a Class II Type B2 biological safety cabinet (100% exhaust, no recirculation). Connect the HCFC-133a source cylinder to a calibrated mass flow controller (MFC).

  • Causality: Because HCFC-133a vapor is dense (4.1x air), standard updraft fume hoods may fail to capture fugitive emissions. A closed-loop manifold prevents any environmental release.

  • Self-Validating Check: Prior to opening the HCFC-133a cylinder, pressurize the entire manifold with inert nitrogen gas to 300 kPa and monitor the pressure gauge for 15 minutes. A pressure drop of >1% invalidates the setup, requiring the operator to retighten all Swagelok fittings and re-test.

Step 2: Cryogenic Liquefaction and Mass Validation
  • Procedure: Submerge a heavy-walled borosilicate Schlenk flask into a dry ice/acetone bath (-78 °C). Purge the flask with argon. Slowly meter the HCFC-133a gas through the MFC into the chilled flask until the desired volume liquefies.

  • Causality: With a boiling point of 6.1 °C, attempting to handle HCFC-133a at ambient temperature results in rapid boiling, loss of sample, and high risk of inhalation.

  • Self-Validating Check: Place the chilled receiving flask on a tared analytical balance. The mass of the condensed liquid must equal the integrated mass calculated from the MFC flow rate over time. A mass discrepancy immediately flags a system leak or incomplete condensation.

Step 3: Substrate Transfer into Sealed Matrices
  • Procedure: Pre-chill heavy-walled crimp-top reaction vials containing the aqueous assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) to 0 °C. Using a pre-chilled, gas-tight Hamilton syringe, transfer the liquefied HCFC-133a into the buffer. Immediately seal the vials using aluminum crimp caps fitted with PTFE-lined septa.

  • Causality: Polytetrafluoroethylene (PTFE) is mandatory. Halogenated hydrocarbons rapidly degrade standard silicone or butyl rubber septa, which would lead to a loss of containment during the heated assay.

  • Self-Validating Check: Weigh the sealed vial before and after the injection of the liquid HCFC-133a. The delta mass confirms the exact molarity of the substrate in the assay, eliminating volumetric errors caused by the volatile nature of the liquid.

Step 4: CYP450 Incubation
  • Procedure: Inject human CYP2E1 microsomes and an NADPH-regenerating system into the sealed vial via the septum. Transfer the vial to a shaking water bath set to 37 °C.

  • Causality: Heating the vial to physiological temperatures will vaporize the unreacted HCFC-133a, generating internal pressures up to ~200 kPa. The heavy-walled vials prevent rupture, while the continuous shaking ensures the gaseous substrate partitions effectively back into the aqueous enzymatic phase.

  • Self-Validating Check: Include a parallel positive control vial containing halothane. Successful detection of halothane metabolites validates that the CYP2E1 enzymes are active and that the sealed system successfully retained the volatile substrate.

Step 5: Enzymatic Quenching and Decontamination
  • Procedure: After the designated incubation period, quench the reaction by injecting 1 volume of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled TFA-d3) directly through the septum. Vent the residual HCFC-133a gas through a needle attached to an activated carbon scrubber before opening the vial.

  • Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting the reaction, while precipitating the proteins for downstream GC-MS or LC-MS/MS analysis. Venting through a scrubber prevents operator exposure to the pressurized headspace gas.

  • Self-Validating Check: The recovery percentage of the internal standard (TFA-d3) during the final mass spectrometry analysis validates the extraction efficiency and proves that no volatile metabolites were lost during the venting and quenching phase.

References

  • 2-Chloro-1,1,1-trifluoroethane (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • ICSC 1299 - CHLOROTRIFLUOROETHANE Source: International Programme on Chemical Safety (IPCS), INCHEM URL:[Link]

  • Toxicity of Alternatives to Chlorofluorocarbons: Appendix A Source: National Academies Press (US), NCBI Bookshelf URL:[Link]

  • Metabolism of 1,2-Dichloro-1-fluoroethane and 1-Fluoro-1,2,2-trichloroethane: Electronic Factors Govern the Regioselectivity of Cytochrome P450-Dependent Oxidation Source: Chemical Research in Toxicology, ACS Publications URL:[Link]

Method

Application Note: Synthetic Modalities and Reaction Mechanisms of 1-Chloro-1,2,2-trifluoroethane (HCFC-133a) in Pharmaceutical Development

Introduction & Chemical Rationale In modern drug development, the 2,2,2-trifluoroethyl moiety ( -CH2​CF3​ ) is a highly privileged bioisostere. It is frequently employed to replace ethyl, isopropyl, or tert-butyl groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In modern drug development, the 2,2,2-trifluoroethyl moiety ( -CH2​CF3​ ) is a highly privileged bioisostere. It is frequently employed to replace ethyl, isopropyl, or tert-butyl groups to increase lipophilicity, enhance binding affinity, and critically block cytochrome P450-mediated metabolic oxidation at adjacent sites.

1-Chloro-1,2,2-trifluoroethane (HCFC-133a) serves as a highly atom-economical, C2-fluorinated building block for installing this moiety. However, HCFC-133a presents two distinct chemical challenges:

  • Physical State: With a boiling point of 6 °C, it is a volatile gas/low-boiling liquid at standard conditions, complicating traditional benchtop handling.

  • Chemical Inertness: The strong electron-withdrawing inductive effect of the adjacent trifluoromethyl ( -CF3​ ) group severely deactivates the carbon-chlorine bond. It destabilizes any developing carbocation (ruling out SN​1 pathways) while creating significant electronic repulsion against incoming nucleophiles (hindering SN​2 pathways).

To overcome these barriers, process chemists and application scientists have developed specialized modalities—ranging from continuous flow microreactors to single electron transfer (SET) catalysis—to unlock the synthetic utility of HCFC-133a.

Mechanistic Pathways & Causality

Pathway A: Nucleophilic Amination via Continuous Flow

The synthesis of 2,2,2-trifluoroethylamine (TFEA)—a critical pharmaceutical intermediate—from HCFC-133a and ammonia is a classic SN​2 nucleophilic substitution. Because the reaction requires overcoming the high activation energy of the deactivated C-Cl bond, it demands elevated temperatures and pressures. Performing this in batch reactors poses severe safety risks due to the volatility of HCFC-133a and ammonia.

The Causality of Flow: Transitioning this reaction to a Silicon Carbide (SiC) continuous microreactor solves the thermodynamic and safety bottlenecks[1]. The microreactor maintains the system in a pressurized liquid phase, ensuring high local concentrations of the reactants. The superior heat transfer of SiC safely dissipates the exothermic energy of the amination, preventing thermal runaway and minimizing the formation of poly-alkylated byproducts.

Pathway B: Transition-Metal Catalyzed Reductive Cleavage (SET Process)

When standard cross-coupling fails due to the unactivated nature of the HCFC-133a C-Cl bond, zero-valent metals such as Ni(0) or Cu(0) can be employed to initiate a Single Electron Transfer (SET)[2].

The Causality of SET: Instead of a two-electron oxidative addition, the metal donates a single electron into the σ∗ antibonding orbital of the C-Cl bond. This induces mesolytic cleavage, expelling a chloride ion and generating a highly reactive trifluoroethyl radical ( CF3​CH2∙​ ). Depending on the metal catalyst, this radical can undergo hydrogen abstraction to yield 1,1,1-trifluoroethane (HFC-143a) or interact with Cu(I) intermediates to undergo β -fluoride elimination, producing 1,1-difluoroethylene (VDF)[2].

Pathway C: Solvolytic O-Alkylation in DMSO

The synthesis of trifluoroethyl ethers typically requires harsh conditions (e.g., aqueous KOH in an autoclave at 240–280 °C). However, utilizing Dimethyl Sulfoxide (DMSO) as a solvent fundamentally alters the reaction kinetics[3].

The Causality of Solvolysis: DMSO is a polar aprotic solvent that strongly solvates cations (like K+ ) while leaving the nucleophilic alkoxide or phenoxide ions "naked" and highly reactive. Furthermore, DMSO stabilizes the polar transition state of the SN​2 displacement. This solvolytic promotion lowers the activation barrier so significantly that oxygen-, nitrogen-, and sulfur-nucleophilic reactions with HCFC-133a can occur in standard glassware at moderate temperatures[3].

Data Visualization: Comparison of Synthetic Modalities

The following table summarizes the quantitative parameters and outcomes of the three primary HCFC-133a functionalization workflows.

Reaction ModalityTarget IntermediateCatalyst / ReagentsOperating ConditionsYield / ConversionKey Advantage
Continuous Flow Amination 2,2,2-Trifluoroethylamine (TFEA) NH3​ (liquid)SiC Microreactor, 150-200 °C, High Pressure>90% ConversionScalable, eliminates batch volatility hazards.
SET Reductive Cleavage VDF or Functionalized RadicalsNi(0) or Cu(0) powder, DMFBatch, 80 °C, N2​ atmosphere~85-95% YieldActivates inert C-Cl bond via radical generation.
DMSO-Promoted Solvolysis Trifluoroethyl EthersPhenols/Alcohols, KOH, DMSOGlassware, 60-80 °C70-88% YieldAvoids high-temperature autoclaves.

Experimental Protocols (Self-Validating Systems)

Protocol A: Continuous Flow Synthesis of TFEA[1]

Objective: Safe, high-throughput amination of HCFC-133a.

  • System Priming: Purge a dual-pump SiC microreactor system with anhydrous solvent (e.g., NMP or THF). Set the back-pressure regulator (BPR) to 30 bar to ensure all components remain in the liquid phase.

  • Reagent Preparation: Chill the HCFC-133a reservoir to -10 °C to maintain a stable liquid feed. Prepare a concentrated solution of anhydrous NH3​ in the chosen solvent.

  • Reaction Execution: Pump the HCFC-133a and NH3​ streams into a T-mixer leading to the SiC reactor chip heated to 180 °C. Adjust flow rates to achieve a residence time of exactly 4 minutes.

  • Quench & Phase Separation: Direct the continuous effluent through a cooling loop (10 °C) into a water-scrubber to neutralize excess NH3​ and byproduct HCl.

  • Validation: Analyze the organic phase via 19F NMR. The successful formation of TFEA is confirmed by a characteristic triplet resonance near -72 ppm (coupling with the adjacent -CH2​- protons).

Protocol B: Cu(0)-Catalyzed SET Cleavage[2]

Objective: Generation of trifluoroethyl radicals for downstream trapping or β -elimination.

  • Degassing: Add 2.5 mL of anhydrous DMF to a Schlenk flask. Degas via three freeze-pump-thaw cycles to strictly remove O2​ , which rapidly quenches radical intermediates.

  • Reagent Addition: Under a positive flow of N2​ , add 1.0 mmol of Cu(0) powder and 1.2 mmol of HCFC-133a (condensed via a cold finger).

  • Initiation: Seal the flask and heat to 80 °C with vigorous stirring for 12 hours.

  • Validation: Monitor the reaction headspace via GC-MS. The presence of 1,1-difluoroethylene (VDF, m/z 64) validates the successful SET activation and subsequent β -elimination.

Protocol C: DMSO-Promoted Etherification[3]

Objective: Synthesis of aryl trifluoroethyl ethers without an autoclave.

  • Deprotonation: In a standard round-bottom flask equipped with a dry-ice condenser, dissolve 10 mmol of the target phenol and 15 mmol of finely crushed KOH in 20 mL of anhydrous DMSO. Stir at room temperature for 30 minutes to form the phenoxide.

  • Alkylation: Slowly bubble 12 mmol of HCFC-133a gas into the solution.

  • Heating: Warm the mixture to 70 °C. The DMSO will solvate the transition state, allowing the reaction to proceed to completion within 4-6 hours.

  • Workup & Validation: Dilute with water and extract with diethyl ether. Wash the organic layer 5 times with brine to remove all traces of DMSO. Validate product purity via 1H NMR, looking for the characteristic quartet of the -CH2​- group around 4.3 ppm.

Process & Mechanistic Diagrams

SET_Mechanism A HCFC-133a (CF3CH2Cl) C Radical Anion [CF3CH2Cl]•- A->C Single Electron Transfer (SET) B Ni(0) or Cu(0) Catalyst B->C e- donor D Trifluoroethyl Radical (CF3CH2•) + Cl- C->D Mesolytic Cleavage E H-Abstraction (HFC-143a: CF3CH3) D->E H-donor (Ni catalysis) F Cu(I) Interaction (CF3CH2-Cu) D->F Cu(I) trapping G β-Elimination (VDF: CF2=CH2) + F- F->G -CuF

Caption: SET-mediated cleavage of HCFC-133a leading to radical functionalization or β-elimination.

Microreactor_Flow A HCFC-133a Reservoir C SiC Microreactor (High T & P) A->C Pump A B NH3 (Ammonia) Reservoir B->C Pump B D Phase Separation & Quench C->D Effluent E Distillation (HF removal) D->E Organic Phase F TFEA Product (CF3CH2NH2) E->F Purified Amine

Caption: Continuous flow microreactor setup for the amination of HCFC-133a to TFEA.

References

  • Fujian Yongjing Technology Co., Ltd. Method for manufacture of 1,1,1-trifluoro-2-chloroethane (HCFC 133a) and/or trifluoroethylamine (TFEA). WO2020098292A1. 1

  • Wu, K., & Chen, Q.-Y. (2002). Solvolytically DMSO-Promoted Reactions of 1,1,1-Trifluoroethyl Chloride (HCFC-133a) or Fluoride (HFC-134a) with Nucleophiles. Tetrahedron, 58(20), 4077-4084. 3

  • Tang, X.-J., & Chen, Q.-Y. (2012). Ni(0) or Cu(0) catalyzed cleavage of the unactivated C–Cl bond of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) via a single electron transfer (SET) process. Chemical Science, 3, 1694-1697. 2

Sources

Application

Application Note: Advanced Laboratory Protocols for the Safe Handling and Transfer of Compressed Liquefied Gases (Focus: HCFC-133a)

Prepared by: Senior Application Scientist Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Executive Summary As a Senior Application Scientist, I frequently observe a critical operatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently observe a critical operational misunderstanding in laboratory settings regarding compressed liquefied gases. Unlike permanent gases (e.g., nitrogen or argon) where cylinder pressure linearly correlates with the remaining volume, liquefied gases like HCFC-133a (1-Chloro-2,2,2-trifluoroethane) exist in a state of liquid-vapor equilibrium. This fundamental thermodynamic distinction necessitates an entirely different operational paradigm.

HCFC-133a is a critical chemical intermediate, most notably utilized in the synthesis of the anesthetic halothane[1]. Because it is shipped as a liquid under its own vapor pressure[2], standard pressure-based monitoring is dangerously ineffective. This application note establishes a self-validating, mass-guided protocol for the safe handling, transfer, and experimental utilization of HCFC-133a, ensuring both scientific integrity and absolute laboratory safety.

Physicochemical Profiling & Mechanistic Causality

To design a safe experimental setup, one must first understand the thermodynamic behavior of the target molecule. The properties of HCFC-133a dictate the engineering controls required for its handling.

Table 1: Quantitative Physicochemical Properties of HCFC-133a

PropertyValueMechanistic Implication for Laboratory Setup
Boiling Point 6.9 °C[3]Exists as a gas at standard room temperature; requires active cooling of receiving vessels to prevent flash-boiling during liquid transfer.
Vapor Pressure 180 kPa (~26 psi) at 20 °C[3]Low ambient vapor pressure increases the risk of process backflow into the cylinder if evaporative cooling occurs.
Relative Density 1.4 (Water = 1)[3]The liquid is denser than water; the gas is significantly heavier than air, acting as a severe asphyxiant by displacing oxygen in low-lying areas[2].
Melting Point -105.5 °C[3]Remains highly fluid in standard dry ice/acetone cooling baths, allowing for deep-chill condensation without freezing the transfer lines.

Engineering Controls and Apparatus Design

Before initiating any transfer, the laboratory infrastructure must be optimized to mitigate the specific hazards of low-boiling liquefied gases.

  • Check Valves and Traps: Because HCFC-133a has a low vapor pressure at ambient temperature, rapid dispensing can cause evaporative cooling within the cylinder, further dropping its internal pressure. To prevent the backflow contamination of reaction mixtures into the cylinder, the installation of inline check valves or traps is mandatory[4].

  • Siphon (Dip) Tubes: To extract the chemical in its liquid phase without inverting the heavy cylinder, you must verify that the supplier has equipped the cylinder with a full-length siphon tube[5].

  • Fume Hood Integration: Due to its high vapor density, any leaked HCFC-133a will sink and pool. All dispensing must occur within a certified fume hood with low-level exhaust grilles to prevent asphyxiation hazards[3].

Experimental Protocol: Mass-Guided Liquid-Phase Transfer

This step-by-step methodology relies on a self-validating system : every action has a measurable feedback loop to confirm the system's integrity before proceeding to the next step.

Phase 1: Pre-Operational Validation
  • Secure the Cylinder: Fasten the HCFC-133a cylinder to a sturdy wall bracket or bench stand using a designated strap or chain[4]. Causality: A ruptured valve on an unsecured cylinder turns the vessel into a high-velocity projectile.

  • Apparatus Assembly: Attach a CGA-standardized regulator and inline check valve. Causality: Standardized threads prevent the accidental interchange of incompatible gas fittings[5].

  • Self-Validating Leak Test: Pressurize the closed transfer lines with an inert gas (N₂ or Argon). Apply a non-corrosive leak-detecting solution (e.g., Snoop) to all connection points[4].

    • Validation Check: The absence of bubble formation is a passive indicator; the maintenance of static pressure on the regulator gauge over a 15-minute hold time actively validates a hermetic seal.

Phase 2: Thermal Conditioning
  • Cool the Receiver: Submerge the receiving reaction flask in an ice/salt bath maintained at ≤ 0 °C.

    • Causality: Transferring a liquid with a 6.9 °C boiling point[3] into an ambient-temperature vessel will cause immediate flash-boiling, resulting in severe overpressurization and potential glassware failure.

Phase 3: Mass-Based Dispensing
  • Tare the System: Place the secured cylinder on a high-capacity, calibrated analytical floor balance and tare the weight.

  • Initiate Transfer: Slowly open the cylinder valve. Monitor the mass decrease on the balance.

    • Causality: Because the internal pressure remains constant at ~180 kPa as long as liquid is present[3], pressure gauges cannot indicate transferred volume. Mass tracking is the only thermodynamically accurate measurement.

  • Monitor Evaporative Cooling: If the mass transfer rate suddenly plateaus while the valve is open, evaporative cooling has likely lowered the cylinder's vapor pressure to match the receiving vessel's pressure. Do not force the transfer; allow the cylinder to return to ambient temperature.

Phase 4: Post-Transfer Securing
  • Retain Positive Pressure: Close the cylinder valve, ensuring you do not bleed the cylinder completely empty. Leaving a slight positive pressure prevents atmospheric moisture and contaminants from entering the depleted cylinder[5].

  • Line Purging: Flush the transfer lines with inert gas directly into the fume hood exhaust to clear residual heavy vapors.

Workflow Visualization

G Start Initiate Transfer Protocol Weigh Tare Cylinder on Scale (Mass-Based Tracking) Start->Weigh LeakTest Leak Detection (Snoop) Validate Connections Weigh->LeakTest Inert Inert Gas Purge (N2/Ar) LeakTest->Inert Cool Cool Receiving Vessel (< 6.9°C) Inert->Cool Transfer Open Valve & Monitor Mass (Avoid Evaporative Cooling) Cool->Transfer Check Target Mass Reached? Transfer->Check Check->Transfer No Close Close Cylinder Valve Check->Close Yes PurgeOut Purge Lines & Disconnect Close->PurgeOut

Workflow for the controlled, mass-based transfer of compressed liquefied gases.

Mechanistic Safety & Emergency Interventions

In the event of a system failure, response protocols must be dictated by the chemical's specific reactivity profile:

  • Cryogenic Exposure (Frostbite): Direct contact with liquid HCFC-133a will cause rapid freezing of tissue[2]. Intervention: Do not rub the affected skin. Immediately immerse the frostbitten area in a warm water bath, strictly ensuring the temperature does not exceed 40 °C (105 °F) to prevent secondary thermal burns to the damaged tissue[6].

  • Thermal Decomposition: HCFC-133a is non-combustible but highly reactive to extreme heat. If exposed to hot surfaces or open flames, the molecule undergoes thermal decomposition, generating highly toxic and corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[3]. Intervention: Isolate the area and utilize acid-gas specific SCBA (Self-Contained Breathing Apparatus) if emergency shut-off is required.

References

  • Title: safe handling of compressed gases [docx] - University of South Carolina Source: sc.edu URL:[Link]

  • Title: Gas Cylinder Safety Guidelines - University of Wyoming Source: uwyo.edu URL:[Link]

  • Title: Guide to Compressed or Liquefied Gases in Laboratories - UW-Madison Source: wisc.edu URL:[Link]

  • Title: ICSC 1299 - CHLOROTRIFLUOROETHANE (HCFC 133a) Source: International Labour Organization (ilo.org) URL:[Link]

  • Title: Chlorofluorocarbons, partially halogenated (ethane derivatives) (EHC 139, 1992) Source: INCHEM (inchem.org) URL:[Link]

Sources

Method

synthesis of trifluoroethyl ethers from HCFC-133a

Application Note: Synthesis of Trifluoroethyl Ethers from HCFC-133a Target Audience: Researchers, Synthetic Chemists, and Drug/Materials Development Professionals Content Focus: Mechanistic insights, scalable methodologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Trifluoroethyl Ethers from HCFC-133a

Target Audience: Researchers, Synthetic Chemists, and Drug/Materials Development Professionals Content Focus: Mechanistic insights, scalable methodologies, and protocol validation for the etherification of 1-chloro-2,2,2-trifluoroethane.

Introduction & Mechanistic Principles

The incorporation of the trifluoroethyl (-CH₂CF₃) group into organic molecules is a highly sought-after transformation in medicinal chemistry and materials science. Trifluoroethyl ethers, in particular, exhibit enhanced metabolic stability, lipophilicity, and unique electrochemical properties. For example, bis(2,2,2-trifluoroethyl) ether is increasingly utilized as a high-performance, flame-retardant electrolyte additive in lithium-ion batteries[1].

While 1-chloro-2,2,2-trifluoroethane (HCFC-133a) is an abundant and inexpensive industrial feedstock, its use in direct nucleophilic substitution is notoriously difficult. The strong electron-withdrawing nature of the adjacent -CF₃ group significantly strengthens the C–Cl bond and electrostatically repels incoming nucleophiles, making standard Sₙ2 reactions extremely sluggish. Furthermore, the destabilization of any potential carbocation intermediate entirely precludes Sₙ1 pathways.

To overcome this high activation barrier, synthetic chemists must employ specialized conditions. Successful etherification relies on either extreme thermal activation (high-temperature autoclaves)[2], the use of highly polar aprotic solvents (like DMSO) to solvate the nucleophile and leave it "naked" and highly reactive[3], or specialized phase-transfer/glycol-mediated pressure systems[4].

Depending on the basicity of the reaction medium, the transformation proceeds via two competing pathways:

  • Direct Substitution (Sₙ2): Direct displacement of the chloride ion by the alkoxide/phenoxide.

  • Elimination-Addition: Strong bases can deprotonate HCFC-133a to generate a highly reactive 1,1-difluoroethylene intermediate via the elimination of HCl, which subsequently undergoes nucleophilic addition by the alcohol[2].

Mechanism HCFC HCFC-133a (CF3CH2Cl) SN2 Direct Substitution (SN2 Pathway) HCFC->SN2 High Temp / Polar Solvent Elim Elimination (-HCl) HCFC->Elim Strong Base Base Base (KOH) Alkoxide/Phenoxide Base->SN2 Base->Elim Product Trifluoroethyl Ether (CF3CH2-O-R) SN2->Product Intermediate 1,1-Difluoroethylene Intermediate Elim->Intermediate Add Nucleophilic Addition Intermediate->Add + R-OH Add->Product

Caption: Mechanistic pathways for HCFC-133a etherification via direct substitution and elimination-addition.

Comparative Data Presentation

The choice of methodology depends heavily on the target scale, the nature of the nucleophile, and available reactor equipment. The table below summarizes the three primary validated routes for synthesizing trifluoroethyl ethers from HCFC-133a.

MethodologyReagentsSolvent SystemTemp (°C)PressureTypical Yield / Purity
High-Temp Aqueous [2]HCFC-133a, Phenols/Alcohols, KOHWater240–280 °CAutoclaveGood Yields (Target-dependent)
DMSO-Promoted [3]HCFC-133a, Nucleophiles, BaseDMSO80 °CAtmosphericModerate Yields
Glycol-Mediated [4]HCFC-133a, CF₃CH₂OH, KOHEthylene Glycol70–80 °CSealed Reactor>99.98% Purity (Battery Grade)

Experimental Protocols

Protocol A: High-Temperature Aqueous Synthesis of Aryl Trifluoroethyl Ethers

Causality & Design: Because HCFC-133a boils at 6 °C, it rapidly volatilizes at room temperature. Conducting the reaction in an aqueous KOH medium within a sealed autoclave serves two purposes: it generates the necessary pressure to keep HCFC-133a in the liquid/supercritical phase, and it provides the extreme thermal energy (240–280 °C) required to break the unactivated C–Cl bond[2].

Step-by-Step Methodology:

  • Preparation: To a high-pressure stainless-steel autoclave, add 1.0 equivalent of the target phenol or alcohol.

  • Base Addition: Add an excess of aqueous Potassium Hydroxide (KOH) solution (typically 2.0–3.0 equivalents) to ensure complete deprotonation of the nucleophile.

  • Reagent Introduction: Chill the autoclave to below 0 °C. Introduce liquid HCFC-133a (1.5 equivalents) into the vessel.

  • Reaction: Seal the autoclave securely. Heat the reaction mixture to 240–280 °C under continuous mechanical stirring. Maintain this temperature for 12–18 hours.

  • Workup: Allow the autoclave to cool to room temperature before carefully venting any residual pressure. Extract the aqueous mixture with dichloromethane (DCM) or diethyl ether.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via fractional distillation or silica gel chromatography.

Protocol B: Scalable Synthesis of Bis(2,2,2-trifluoroethyl) Ether for Battery Electrolytes

Causality & Design: This protocol utilizes ethylene glycol as a specialized solvent. Ethylene glycol not only boasts a high boiling point but also effectively solvates the potassium alkoxide, significantly enhancing its nucleophilicity. This allows the reaction to proceed at a much milder temperature (70–80 °C) compared to the aqueous method, minimizing degradation and yielding battery-grade purity[4].

Step-by-Step Methodology:

  • Reactor Charging: Into a pressure-rated reaction kettle, add 550 parts by weight of ethylene glycol, 1 part by weight of KOH, and 100 parts by weight of 2,2,2-trifluoroethanol[4].

  • Sealing & Pressurization: Seal the reaction kettle. Introduce 130 parts by weight of HCFC-133a gas into the system[4].

  • Thermal Activation: Initiate stirring and heat the reaction mixture to 70–80 °C. Allow the reaction to proceed for 2 to 4 hours[4].

  • Precipitation & Filtration: Maintain the system temperature between 70 and 90 °C. Add a polar solvent to the system and stir uniformly. Filter the mixture to remove the solid potassium chloride (KCl) byproduct, collecting the filtrate[4].

  • Rectification: Subject the filtrate to rigorous fractional distillation (rectification) to isolate the bis(2,2,2-trifluoroethyl) ether. This step is critical to achieve the >99.98% purity required for lithium-ion battery electrolyte applications[4].

Workflow Step1 Reagent Prep Ethylene Glycol, KOH, Trifluoroethanol Step2 Pressurization Introduce HCFC-133a (Sealed Reactor) Step1->Step2 Step3 Reaction 70-80 °C, 2-4 hrs Step2->Step3 Step4 Workup Cooling & Filtration (Remove KCl) Step3->Step4 Step5 Purification Rectification (>99.98% Purity) Step4->Step5

Caption: Step-by-step workflow for the scalable synthesis of bis(2,2,2-trifluoroethyl) ether.

Conclusion

The valorization of HCFC-133a into high-value trifluoroethyl ethers represents a triumph of synthetic optimization. By carefully selecting the solvent environment and thermal conditions, researchers can bypass the inherent inertness of the CF₃CH₂-Cl bond. Whether utilizing high-temperature autoclaves for robust library synthesis or glycol-mediated pressure reactors for battery-grade scale-up, these self-validating protocols provide reliable access to critical fluorinated building blocks.

References

  • Title: Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium Source: Journal of Fluorine Chemistry (2002, Vol. 113, pp. 79-83) URL: [Link]

  • Title: Solvolytically DMSO-promoted reactions of 1,1,1-trifluoroethyl chloride (HCFC-133a) or fluoride (HFC-134a) with nucleophiles Source: Tetrahedron (2002, Vol. 58, Issue 20, pp. 4077-4084) URL: [Link](Cited within ACS Organic Letters)

  • Title: CN112299960B - Synthesis method and application of bis(2,2,2-trifluoroethyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of 1-Chloro-1,2,2-Trifluoroethane (HCFC-133)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals dealing with the isolation and purificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals dealing with the isolation and purification of 1-chloro-1,2,2-trifluoroethane (HCFC-133). Whether synthesized via the reductive dechlorination of CFC-113 or as an intermediate in fluorination pathways, crude HCFC-133 is notoriously difficult to purify due to close-boiling isomers, acidic byproducts, and moisture sensitivity. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure >99.5% purity.

Troubleshooting Guides & FAQs

Q1: Why am I seeing co-elution of HCFC-133b and HCFC-123a during the fractional distillation of HCFC-133? Causality & Solution: HCFC-133 (1-chloro-1,2,2-trifluoroethane) and its structural isomers or synthesis byproducts share extremely narrow boiling point differentials. During the 1, byproducts such as HCFC-133b and HCFC-123a are frequently generated[1]. Standard distillation setups lack the theoretical plates required to break these near-azeotropic mixtures. Actionable Step: Upgrade to a cryogenic fractional distillation column with a minimum of 40 theoretical plates. Operate under a high reflux ratio (e.g., 15:1) and strictly control the condenser temperature to selectively strip lower-boiling impurities before collecting the main HCFC-133 fraction.

Q2: How do I eliminate residual hydrofluoric acid (HF) and hydrochloric acid (HCl) from the synthesized crude without causing hydrolysis? Causality & Solution: Halogen exchange reactions and 2 inherently leave residual HF and HCl in the product stream[2]. If water is introduced without immediate neutralization, the acidic environment catalyzes the degradation of the fluorinated compound and causes severe corrosion to stainless steel reactors. Actionable Step: Pass the crude stream through a counter-current alkaline scrubber (10% KOH), followed immediately by a desiccation bed of 3A or 4A synthetic zeolites. Maintaining the3 ensures optimal moisture retention without degrading the product[3].

Q3: What causes the degradation of HCFC-133 during storage, and how can I prevent it? Causality & Solution: Trace moisture and Lewis acid impurities (such as 4 used during synthesis) can initiate slow dehydrohalogenation over time[4]. Actionable Step: Ensure the final product is dried to <10 ppm moisture. Store the purified liquid in passivated stainless steel or Teflon-lined cylinders under a dry inert atmosphere (nitrogen or argon).

Quantitative Data: Physicochemical Properties for Distillation Planning

To successfully isolate HCFC-133, you must calibrate your distillation parameters against the boiling points of common impurities found in the crude mixture.

CompoundChemical FormulaBoiling Point (°C)Role in Purification Workflow
HCFC-133 CHClF-CHF₂ ~17.0 Target Product
HCFC-133aCH₂Cl-CF₃6.1Common Isomer / Light Impurity
HFHF19.5Acidic Byproduct (Requires Scrubbing)
HCFC-123aCHCl₂-CF₃28.0Synthesis Byproduct / Heavy Impurity
CFC-113CCl₂F-CClF₂47.6Starting Material / Heavy Contaminant

Experimental Protocols

Protocol 1: Alkaline Scrubbing and Desiccation Workflow

This protocol removes acidic catalysts and moisture, preventing downstream corrosion and azeotrope formation.

  • Neutralization (Causality: Removes HF/HCl to prevent equipment corrosion): Route the crude HCFC-133 effluent through a counter-current scrubbing column circulating a 10-15% w/v Potassium Hydroxide (KOH) solution chilled to 10 °C. The low temperature minimizes the volatilization of the organic phase.

  • Phase Separation: Pass the neutralized stream through a coalescing filter. Because fluorocarbons are significantly denser than water, the organic phase will cleanly separate at the bottom of the vessel.

  • Desiccation (Causality: Prevents hydrolysis during high-temp distillation): Direct the organic phase through a dual-bed molecular sieve packed with 3A/4A synthetic zeolites. Maintain the bed temperature between 30 °C and 40 °C to optimize the kinetic trapping of water molecules within the zeolite pores.

  • System Validation: Sample the effluent and perform a Karl Fischer titration. The system is validated and ready for distillation only when the moisture content reads <10 ppm.

Protocol 2: Cryogenic Fractional Distillation

This protocol separates the target HCFC-133 from its close-boiling isomers.

  • Setup: Transfer the dried crude mixture into the reboiler of a vacuum-jacketed fractional distillation column equipped with structured packing (minimum 40 theoretical plates).

  • Equilibration (Causality: Establishes a stable thermal gradient for precise separation): Chill the overhead condenser to -20 °C using a recirculating chiller. Heat the reboiler gently and establish total reflux for 2 hours.

  • Light Ends Removal: Adjust the reflux ratio to 15:1. Carefully collect the light-boiling fractions (e.g., HCFC-133a, boiling at 6.1 °C) at the top of the column. Discard or recycle this fraction.

  • Target Collection: Once the overhead temperature stabilizes at ~17.0 °C (the boiling point of HCFC-133), adjust the reflux ratio to 5:1. Collect the purified HCFC-133 into a pre-chilled, passivated stainless steel receiver.

  • System Validation: Analyze the collected fraction via Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is considered successful when the chromatogram confirms >99.5% purity of HCFC-133.

Mandatory Visualization

G Crude Crude HCFC-133 (Contains Acids & H2O) Scrubber Alkaline Scrubber (KOH Wash) Crude->Scrubber Neutralization Desiccant Molecular Sieve (3A/4A Zeolite) Scrubber->Desiccant Moisture Removal Distillation Cryogenic Fractional Distillation Desiccant->Distillation Organics Transfer Pure Pure HCFC-133 (>99.5% Purity) Distillation->Pure Isomer Separation

Fig 1: Step-by-step purification workflow for crude HCFC-133 to achieve high-purity isolation.

References

  • WO2015125877A1 - トリフルオロエチレンを含む流体の精製方法 - Google Patents.
  • Process for the purification of 1,1,1,2-tetrafluoroethane - European Patent Office - EP 0507458 A2.
  • CA2044784C - Process for preparing 1-chloro-2,2,2-trifluoroethane - Google Patents.
  • Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Implications for Bacterial Detoxification of Chlorinated Ethenes.

Sources

Optimization

Technical Support Center: HCFC-133a Experimental Stability &amp; Troubleshooting Guide

Welcome to the technical support center for 2-chloro-1,1,1-trifluoroethane (HCFC-133a) . Designed for researchers, atmospheric scientists, and drug development professionals, this guide provides mechanistic insights, tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-chloro-1,1,1-trifluoroethane (HCFC-133a) . Designed for researchers, atmospheric scientists, and drug development professionals, this guide provides mechanistic insights, troubleshooting protocols, and empirical stability data to ensure scientific integrity and safety during experimental handling.

Section 1: Chemical & Physical Stability Profile

HCFC-133a is a volatile organic compound and an ozone-depleting substance[1]. The presence of the trifluoromethyl (-CF3) group provides significant chemical inertness under standard conditions, making it highly stable during normal storage[1]. However, the hydrogen atoms on the adjacent carbon make it susceptible to abstraction by hydroxyl (OH) radicals, which is its primary degradation pathway in atmospheric and kinetic studies[2][3].

Quantitative Data Summary
PropertyValueExperimental Significance
CAS Number 75-88-7Standard identifier for reagent sourcing[1].
Boiling Point 6.1 °CExists as a gas at room temperature; shipped as a liquefied gas under pressure[4].
Melting Point -105.3 °CRelevant for cryogenic trapping and low-temperature kinetic studies[4].
Vapor Pressure 180 kPa (at 20 °C)High vapor pressure necessitates specialized pressurized containment[4].
Atmospheric Lifetime ~4.45 yearsIndicates moderate tropospheric stability before OH degradation[2].
OH Reaction Rate ( k ) 1.10×10−14 cm 3 molecule −1 s −1 (at 296 K)Baseline metric for atmospheric lifetime modeling[2].
GWP (100-year) 380Potent greenhouse gas requiring strict emission controls[2].

Section 2: Frequently Asked Questions (FAQs)

Q: How does temperature affect the stability of HCFC-133a in closed experimental systems? A: Because HCFC-133a has a low boiling point (6.1 °C), it is handled as a compressed liquefied gas[4]. Heating closed containers above 50 °C causes rapid vapor pressure expansion, introducing an explosion hazard[5]. Furthermore, thermal decomposition at extreme temperatures generates toxic and corrosive byproducts, including hydrogen chloride (HCl), hydrogen fluoride (HF), and carbon oxides[5].

Q: Is HCFC-133a reactive with common laboratory metals or reagents? A: Yes. While chemically stable in most routine scenarios, HCFC-133a reacts violently with strong reducing agents. Exposure to finely divided active metals (such as Al, Mg, Zn) or alkali metals leads to exothermic dehalogenation, where the metals reduce the carbon-halogen bonds[5][6].

Q: What are the primary mechanisms of photolytic and atmospheric degradation? A: In the troposphere, the dominant loss process is hydrogen abstraction by OH radicals[2]. In the stratosphere, deep UV photolysis ( λ<240 nm) acts as a minor degradation pathway[2][3]. Both pathways converge on the formation of the CF 3​ CHClO• radical intermediate, which subsequently undergoes thermal decomposition or reacts with O 2​ to form stable end products[3].

degradation_pathway HCFC HCFC-133a (CF3CH2Cl) OH_Radical OH Radical Abstraction HCFC->OH_Radical Troposphere (Primary) UV_Photolysis UV Photolysis (λ < 240 nm) HCFC->UV_Photolysis Stratosphere (Minor) Radical_Int CF3CHClO• Intermediate OH_Radical->Radical_Int UV_Photolysis->Radical_Int Degradation_Prods Stable End Products (CO2, HF, HCl) Radical_Int->Degradation_Prods O2 / Thermal Decomposition

Atmospheric degradation pathways of HCFC-133a via OH radicals and UV photolysis.

Section 3: Troubleshooting Guide

Issue 1: Inconsistent Reaction Kinetics in OH-Radical Studies

Symptoms: Variable or non-linear pseudo-first-order rate coefficients during Laser-Induced Fluorescence (LIF) measurements. Root Cause: HCFC-133a acts as a highly efficient OH fluorescence quencher at elevated concentrations, artificially suppressing the LIF signal and skewing the kinetic decay curves[2]. Resolution:

  • Strictly limit the maximum HCFC-133a concentration in the reactor to ≤14×1016 molecules cm −3 [2].

  • Implement a self-validating loop: Do not rely solely on mass flow controllers. Measure the HCFC-133a concentration online at the reactor exit using Fourier Transform Infrared (FTIR) spectroscopy[2].

Issue 2: Unexpected Pressure Spikes in Storage Cylinders

Symptoms: Cylinder pressure exceeds baseline without direct, intentional heating. Root Cause: The cylinder is exposed to localized heat sources (e.g., equipment exhaust) or direct sunlight, pushing the internal temperature toward the 50 °C critical threshold[5]. Resolution:

  • Immediately evacuate unnecessary personnel and cool the exposed containers remotely using a water spray or fog[5].

  • Relocate storage to a dry, cool, well-ventilated area equipped with oxygen detectors, as leaked HCFC-133a can displace air and cause asphyxiation[4][5].

Section 4: Standardized Experimental Protocols

Protocol: Measuring OH + HCFC-133a Reaction Kinetics

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating system where radical decay (LIF) is cross-verified against real-time reagent concentration (FTIR)[2].

Step 1: Gas Preparation & Temperature Control

  • Circulate a temperature-regulated fluid through the outer jacket of a Pyrex reactor to maintain the target temperature (e.g., 233–379 K) within ±0.5 K[2].

  • Introduce HCFC-133a and an OH precursor (e.g., H 2​ O 2​ or HNO 3​ ) into the reactor using calibrated mass flow controllers.

Step 2: Laser Photolysis (Radical Generation)

  • Pulse a 248 nm excimer laser through the reactor to photolyze the precursor, generating a uniform initial OH radical concentration[2].

Step 3: Laser-Induced Fluorescence (LIF) Detection

  • Fire a probe laser at 282 nm to excite the OH radicals (A 2Σ+←X2Π transition)[2].

  • Detect the resulting fluorescence at 308 nm. Vary the delay between the photolysis and probe lasers to map the temporal decay profile of the OH radicals[2].

Step 4: Real-Time FTIR Monitoring (Self-Validation)

  • Route the exhaust gas from the LIF reactor through a 15 cm gas cell positioned inside an FTIR spectrometer[2].

  • Record the infrared absorption spectrum at 1 cm −1 resolution to continuously verify the exact concentration of HCFC-133a during the kinetic run[2].

Step 5: Data Analysis

  • Plot the natural log of the OH signal versus time to extract the pseudo-first-order decay rate ( k′ ). Calculate the absolute bimolecular rate coefficient ( k ) from the slope of k′ versus the FTIR-validated HCFC-133a concentration[2].

workflow Prep 1. Gas Prep (HCFC-133a) Photolysis 2. Laser Photolysis (248 nm) Prep->Photolysis LIF 3. LIF Detection (308 nm) Photolysis->LIF FTIR 4. FTIR Monitor (1 cm⁻¹ res) Photolysis->FTIR Data 5. Kinetic Analysis (Rate k) LIF->Data FTIR->Data

Experimental workflow for measuring HCFC-133a + OH reaction kinetics.

References

  • ResearchGate (McGillen et al., 2015) - HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications. Available at:[Link]

  • ACS Publications (Chemical Reviews) - Atmospheric Degradation of Ozone Depleting Substances, Their Substitutes, and Related Species. Available at: [Link]

  • PubChem - 2-Chloro-1,1,1-trifluoroethane | CID 6408. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HCFC-133a Fluorination &amp; Fluoroalkylation Workflows

Welcome to the Technical Support Center for HCFC-133a (2-chloro-1,1,1-trifluoroethane) . Because HCFC-133a functions both as a substrate for industrial fluorination (to produce HFC-134a) and as a versatile trifluoroethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for HCFC-133a (2-chloro-1,1,1-trifluoroethane) . Because HCFC-133a functions both as a substrate for industrial fluorination (to produce HFC-134a) and as a versatile trifluoroethylating reagent in drug development, this guide is divided into two specialized workflows.

Below, you will find troubleshooting guides, causal explanations for reaction behaviors, and self-validating protocols designed for researchers and process chemists.

PART 1: Gas-Phase Catalytic Fluorination (Synthesis of HFC-134a)

The conversion of HCFC-133a to the refrigerant HFC-134a (1,1,1,2-tetrafluoroethane) via halogen exchange with anhydrous hydrogen fluoride (HF) is a critical industrial process. This reaction relies heavily on the structural integrity and Lewis acidity of Chromium-based catalysts.

Troubleshooting & FAQs

Q: Why does my bulk Cr₂O₃ catalyst deactivate so rapidly during continuous gas-phase fluorination? A: Catalyst deactivation is primarily driven by a competing β-elimination pathway. Instead of undergoing the desired F/Cl exchange, HCFC-133a eliminates HF to form HCFC-1122 (CF₂=CHCl) . This highly reactive olefinic byproduct strongly adsorbs onto the active Lewis acid sites of the chromium catalyst, leading to rapid polymerization and subsequent coke formation[1].

Q: How can I modify my Cr-catalyst to suppress HCFC-1122 formation and extend catalyst life? A: Doping the catalyst precursor (e.g., CrF₃·4H₂O) with Magnesium Fluoride (MgF₂) is a highly effective strategy. While MgF₂ is catalytically inactive on its own, it acts as a structural promoter. It increases the specific surface area of the catalyst (from ~8 m²/g to >30 m²/g) and alters the electronic environment of the Cr active sites. This selectively suppresses the β-elimination pathway, reducing HCFC-1122 formation to less than 0.05% and preventing coking[2].

Quantitative Catalyst Performance Data

Table 1: Optimization of Catalyst Parameters for HCFC-133a Fluorination

Catalyst SystemPre-treatmentReaction Temp (°C)HCFC-133a Conversion (%)HFC-134a Selectivity (%)Primary Deactivation Mode
Bulk Cr₂O₃ HF activation at 400 °C320 - 360~18.5>90Rapid coking via HCFC-1122[1]
CrO₃/Cr₂O₃ Calcined at 400 °C320~30.6 (Initial)>90Reduction of active Cr(VI) to Cr(III)[1]
CrF₃·4H₂O HF activation at 400 °C3601.5LowLow surface area (8 m²/g) limits activity[2]
CrF₃/MgF₂ (1:2) HF activation at 400 °C360>16.5>95Highly stable; suppressed coking[2]
Mechanistic Pathway

G HCFC HCFC-133a (CF3CH2Cl) Cat Cr-based Catalyst (e.g., CrF3/MgF2) HCFC->Cat Adsorption HF Anhydrous HF HF->Cat Activation HFC HFC-134a (CF3CH2F) Cat->HFC F/Cl Exchange (Desired) Byprod HCFC-1122 (CF2=CHCl) Cat->Byprod HF Elimination (Side Reaction) Deact Catalyst Deactivation (Coke Formation) Byprod->Deact Polymerization

Reaction pathway and deactivation mechanism in HCFC-133a gas-phase fluorination.

PART 2: Transition-Metal Catalyzed Trifluoroethylation

HCFC-133a is an inexpensive industrial feedstock that can be repurposed as a trifluoroethylating reagent for the late-stage modification of pharmaceuticals. However, the unactivated C-Cl bond presents significant activation challenges.

Troubleshooting & FAQs

Q: I am attempting a reductive cross-coupling of an aryl bromide with HCFC-133a using a Ni(0) catalyst and Zinc reductant, but my yields are near zero. What is missing? A: The unactivated C-Cl bond in HCFC-133a has an exceptionally high bond dissociation energy, making standard oxidative addition difficult. Furthermore, the intermediate trifluoroethylmetal species is highly prone to β-fluoride elimination[3]. You must include a Lewis acid additive, specifically MgCl₂ . MgCl₂ facilitates the reduction of the inactive [Ni(II)] precatalyst by Zn dust to regenerate the active [Ni(0)] or [Ni(I)] species, which is absolutely critical for the radical rebound mechanism required to activate the C-Cl bond[3].

Table 2: Optimization of Reductive Cross-Coupling Conditions

Variation from Standard ConditionsYield of Product (%)Mechanistic Consequence
Standard (2.2 eq Zn, 1.0 eq MgCl₂) 73Optimal reduction of Ni(II) to active Ni(0)[3]
Omission of MgCl₂ < 10Zn fails to efficiently reduce the Ni(II) precatalyst[3]
Omission of Ni catalyst or ligand 0Complete loss of oxidative addition capability[3]
Omission of Zn reductant 0Catalytic cycle halts at the Ni(II) intermediate[3]
Self-Validating Protocol: Ni-Catalyzed Trifluoroethylation of Aryl Bromides

Objective: Coupling of an aryl bromide with HCFC-133a to yield an Ar-CH₂CF₃ product.

Step 1: Reaction Setup (Glovebox or Schlenk technique) To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv, e.g., 0.5 mmol), NiCl₂(DME) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), Zn dust (2.2 equiv), and anhydrous MgCl₂ (1.0 equiv)[3]. Causality: dtbbpy is chosen because its bulky tert-butyl groups stabilize the highly reactive Ni intermediates and prevent unwanted homocoupling.

Step 2: Solvent and Reagent Addition Evacuate and backfill the tube with Argon (3x). Add anhydrous DMF (0.1 M relative to the aryl bromide). Introduce HCFC-133a gas. Validation Check: Because HCFC-133a is a gas at room temperature (b.p. 6 °C), it must be introduced via a balloon or condensed directly into the reaction mixture at -78 °C (approx. 2.0-3.0 equiv) to ensure sufficient stoichiometric excess.

Step 3: Reaction Execution Stir the mixture vigorously at 25–40 °C for 12–24 hours. Validation Check: Monitor the color of the solution. The mixture should transition from a pale green (indicating Ni(II)) to a deep red/brown, visually confirming the successful reduction to the active low-valent Ni species.

Step 4: Quenching and NMR Self-Validation Quench the reaction by exposing it to air and filtering through a short pad of Celite, eluting with ethyl acetate. Self-Validation Check: Before proceeding to column chromatography, take a crude aliquot and add a known exact amount of (trifluoromethoxy)benzene (PhOCF₃) as an internal standard. Run a ¹⁹F NMR spectrum. The product's -CH₂CF₃ signal will appear as a distinct triplet around -65 ppm . Calculate the NMR yield against the PhOCF₃ singlet (-58.3 ppm) to validate the coupling efficiency.

Mechanistic Pathway

Cycle Ni0 [Ni(0)] Active Species OA1 Oxidative Addition (Ar-X) Ni0->OA1 Ni2 [Ar-Ni(II)-X] OA1->Ni2 Red1 Zn Reduction (MgCl2 promoted) Ni2->Red1 Ni1 [Ar-Ni(I)] Red1->Ni1 OA2 Radical Rebound (CF3CH2Cl) Ni1->OA2 Ni3 [Ar-Ni(III)-CH2CF3] OA2->Ni3 RE Reductive Elimination Ni3->RE RE->Ni0 Zn Reduction Prod Ar-CH2CF3 RE->Prod

Nickel-catalyzed reductive cross-coupling cycle for trifluoroethylation.

PART 3: Nucleophilic Trifluoroethylation in DMSO

Q: Why is HCFC-133a completely inert to nucleophiles in standard CH₃CN/H₂O mixtures but highly reactive in DMSO? A: The unactivated C-Cl bond in HCFC-133a is highly resistant to standard single electron transfer (SET) or SN2 processes. In a CH₃CN/H₂O solvent system, the hydration of nucleophiles (such as sodium dithionite) drastically reduces their nucleophilicity[4]. By switching to Dimethyl Sulfoxide (DMSO), the reaction environment changes to a highly polar aprotic state. DMSO effectively solvates the metal cations while leaving the nucleophilic anions "naked" and highly reactive. This solvolytic promotion lowers the activation energy barrier, enabling the otherwise inert HCFC-133a to undergo hydroperfluoroalkylation and nucleophilic substitution smoothly without requiring a high-pressure autoclave[4].

References
  • Catalytic Behaviors of Cr₂O₃ and CrO₃/Cr₂O₃ Catalysts for Gas Phase Fluorination of 2-Chloro-1,1,1-trifluoroethane. ResearchGate. URL:[Link]

  • Effect of Magnesium Fluoride in Chromium-Magnesium Catalysts on the Fluorination Reaction of 1,1,1-Trifluoro-2-chloroethane. RSC Publishing. URL:[Link]

  • Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. ACS Publications. URL:[Link]

  • The Activation of Carbon−Chlorine Bonds in Per- and Polyfluoroalkyl Chlorides: DMSO-Induced Hydroperfluoroalkylation of Alkenes and Alkynes with Sodium Dithionite. ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Managing Pressure Buildup in Containers of 1-Chloro-1,2,2-trifluoroethane

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloro-1,2,2-trifluoroethane. This guide is designed to provide in-depth technical assistance and tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-chloro-1,2,2-trifluoroethane. This guide is designed to provide in-depth technical assistance and troubleshooting for managing pressure buildup in containers of this compound. Our goal is to ensure the safe and effective use of 1-chloro-1,2,2-trifluoroethane in your experiments by providing a comprehensive resource built on scientific principles and field-proven insights.

Critical Safety Overview & Chemical Properties

1-Chloro-1,2,2-trifluoroethane is a colorless, volatile liquid.[1][2][3] Understanding its physical and chemical properties is paramount to safe handling and storage.

PropertyValueSource
Molecular Formula C2H2ClF3[4][5]
Molecular Weight 118.48 g/mol [4]
Boiling Point Not Available[5]
Vapor Pressure High (specific data not available)
Autoignition Temperature 1256°F (for 1,1,2-Trichloro-1,2,2-trifluoroethane)[6]

Key Safety Considerations:

  • Pressurized Containers: 1-Chloro-1,2,2-trifluoroethane is often supplied in pressurized containers. Heating can cause a rapid and dangerous increase in internal pressure, potentially leading to container rupture.[7][8]

  • Thermal Decomposition: When heated, it can decompose and produce toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, and phosgene.[3][7]

  • Incompatibility: It can react violently with strong reducing agents, active metals (like alkali metals and finely divided metals such as aluminum, magnesium, and zinc), and strong oxidizing agents.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11] Work in a well-ventilated area, preferably within a chemical fume hood.[7][11]

Troubleshooting Guide: Pressure Buildup in Containers

This section addresses specific issues you might encounter related to pressure buildup in containers of 1-chloro-1,2,2-trifluoroethane.

Question 1: I've noticed the pressure in my 1-chloro-1,2,2-trifluoroethane cylinder has significantly increased, although the ambient temperature hasn't changed. What could be the cause?

Answer:

An unexpected increase in pressure at a constant ambient temperature can be alarming and points to potential chemical instability or contamination. Here’s a breakdown of the likely causes and the scientific reasoning behind them:

  • Contamination: The most probable cause is contamination of the cylinder's contents. 1-chloro-1,2,2-trifluoroethane can react with certain substances, leading to the generation of gaseous byproducts and a subsequent pressure increase. Incompatible materials to be particularly wary of include:

    • Strong Bases and Oxidizing Agents: These can initiate decomposition reactions.[8]

    • Active Metals: Finely divided metals can react vigorously.[8]

    • Moisture: While less reactive than with some other halogenated compounds, the presence of moisture can contribute to slow hydrolysis over time, potentially forming acidic byproducts that could corrode the container and catalyze further decomposition.

  • Slow Decomposition: Over extended periods, especially if the container has been exposed to temperature fluctuations or trace impurities, 1-chloro-1,2,2-trifluoroethane can undergo slow decomposition. This process can be accelerated by factors such as exposure to UV light or contact with incompatible materials. The decomposition can liberate gaseous products, leading to a gradual pressure rise.

  • "Supply Pressure Effect" in Regulators: If you are using a single-stage regulator, as the cylinder empties, the outlet pressure can paradoxically increase.[12] This is a known phenomenon and can be mitigated by using a two-stage regulator.[12]

Question 2: My container of 1-chloro-1,2,2-trifluoroethane feels warm to the touch, and the pressure gauge is in the red zone. What is the immediate protocol?

Answer:

A container that is warm to the touch and shows a high-pressure reading indicates a potential runaway reaction or accelerated decomposition, which is a critical safety situation. IMMEDIATE ACTION IS REQUIRED.

Workflow for Emergency Response:

Emergency_Response A High Pressure & Warm Container Detected B Alert all personnel in the immediate area. Initiate emergency shutdown procedures. A->B C DO NOT attempt to vent the cylinder directly. B->C D If safe to do so, move the container to an isolated, well-ventilated area or a blast shield. C->D E Cool the container externally with a gentle water spray from a safe distance. Avoid direct impingement on the valve. D->E F Contact your institution's Environmental Health & Safety (EHS) department and the chemical supplier's emergency contact immediately. E->F G Evacuate the area if the situation escalates. F->G

Caption: Emergency protocol for a high-pressure, warm container.

Scientific Rationale for these Steps:

  • Alerting and Shutdown: This is a standard safety protocol to prevent injury to others and to secure the experimental setup.

  • Avoiding Direct Venting: In a potential runaway reaction, the composition of the vented gas is unknown and could be highly toxic or flammable. Furthermore, the rapid release of pressure could cause the valve to fail catastrophically.

  • Isolation: Moving the container, if possible, mitigates the risk to surrounding equipment and personnel.

  • External Cooling: Applying a gentle water spray helps to dissipate heat from the container, which can slow down the rate of the exothermic decomposition reaction, thereby reducing the rate of pressure increase.[3]

  • Contacting EHS and Supplier: These experts can provide specific guidance based on the chemical's properties and the container's specifications. They are equipped to handle hazardous material incidents.

  • Evacuation: If the pressure continues to rise or there are other signs of impending container failure (e.g., bulging), immediate evacuation is the only safe course of action.

Question 3: I need to use 1-chloro-1,2,2-trifluoroethane from a cylinder that has been in storage for a while. How can I safely assess the pressure and prepare it for use?

Answer:

Proper procedure is crucial when bringing a stored cylinder back into service.

Step-by-Step Protocol for Safe Re-introduction:

  • Visual Inspection:

    • Examine the cylinder for any signs of corrosion, dents, or other physical damage.[13]

    • Check the valve for any visible damage or signs of leakage.

    • Ensure the labeling is clear and legible.[14]

  • Secure the Cylinder:

    • Move the cylinder to the point of use on a cylinder cart.

    • Securely fasten the cylinder to a stable surface, such as a lab bench or wall, using appropriate straps or chains.[15]

  • Pressure Assessment:

    • Ensure the cylinder valve is closed.

    • Attach a suitable pressure regulator. Never use a regulator intended for a different gas, as this can lead to contamination or failure.[14]

    • Slowly open the main cylinder valve and note the pressure reading.[14] Compare this to the expected pressure based on the cylinder's specifications and the ambient temperature. A significantly higher-than-expected pressure warrants further investigation as outlined in Question 1.

  • Leak Testing:

    • After attaching the regulator and any downstream equipment, perform a leak test. Apply a non-reactive leak detection solution (like soapy water) to all connections.[16] The formation of bubbles indicates a leak that must be rectified before use.[16]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing containers of 1-chloro-1,2,2-trifluoroethane?

A1: Store containers in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[7][17] Ensure they are stored upright and securely fastened to prevent tipping.[14] Store them separately from incompatible materials, especially flammable substances, strong oxidizing agents, and reactive metals.[7][17]

Q2: How does temperature affect the pressure inside a container of 1-chloro-1,2,2-trifluoroethane?

A2: As a liquefied gas, the pressure inside a container of 1-chloro-1,2,2-trifluoroethane is directly related to its vapor pressure, which increases with temperature. It is crucial to avoid exposing the container to high temperatures, as this can lead to a dangerous increase in pressure.[14]

Q3: What should I do if I suspect a slow leak from a container?

A3: If you suspect a slow leak, first try to identify the source using a leak detection solution. If the leak is from a fitting, you may be able to tighten it. If the leak is from the cylinder valve itself, do not attempt to repair it. Move the cylinder to a well-ventilated area, if safe to do so, and contact your institution's EHS department and the supplier.

Q4: Can I refill empty containers?

A4: No, you should never attempt to refill compressed gas cylinders yourself. This is a specialized and hazardous process that should only be performed by the chemical supplier or a qualified third party.

Decision Tree for Managing Container Pressure:

Pressure_Management A Assess Container Pressure B Is the pressure within the expected range for the ambient temperature? A->B C Proceed with standard operating procedures. Monitor pressure during use. B->C Yes D Pressure is significantly elevated. B->D No E Is the container warm to the touch? D->E F Follow Emergency Response Protocol immediately. E->F Yes G Isolate the container in a well-ventilated area. Investigate potential causes (contamination, decomposition). Contact EHS and supplier for guidance. E->G No

Caption: Decision-making workflow for container pressure assessment.

References

  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Santa Cruz Biotechnology. (URL: )
  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | CAMEO Chemicals. (URL: )
  • 1-Chloro-1,2,2-trifluoroethane | C2H2ClF3 | CID 92758 - PubChem. (URL: )
  • 1-CHLORO-1,1,2,2-TETRAFLUOROETHANE | CAMEO Chemicals - NOAA. (URL: )
  • Compressed Gas Safety Guidelines - Washington University in St. Louis. (URL: )
  • 1-Chloro-1,1,2,2-tetrafluoroethane Safety D
  • 1-chloro-1,2,2-trifluoro-ethane | CAS#:431-07-2 | Chemsrc. (URL: )
  • 1-CHLORO-2,2,2-TRIFLUOROETHANE | CAMEO Chemicals - NOAA. (URL: )
  • 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia. (URL: [Link])

  • Health and Environmental Effects Document for 1,1,2-Trichloro-1,2,2-Trifluoroethane - EPA. (URL: [Link])

  • 1,1,2-トリクロロ-1,2,2-トリフルオロエタン - 職場のあんぜんサイト (Japanese). (URL: [Link])

  • Top Safety Tips for Handling and Maintaining Chemical Storage Tanks - Tanks R Us. (URL: [Link])

  • Compressed gas cylinders present a variety of potential hazards - Westlake Corporation. (URL: [Link])

  • ICSC 0050 - 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE - International Chemical Safety Cards (ICSCs). (URL: [Link])

  • Natural Gas Pressure Regulator Troubleshooting Guide - Swagelok. (URL: [Link])

  • How to troubleshoot an LPG pressure regulator? - LONGTIME. (URL: [Link])

Sources

Troubleshooting

safe disposal of 1-chloro-1,2,2-trifluoro-ethane and contaminated materials

Welcome to the Environmental Health and Safety (EHS) Technical Support Center for halogenated solvent management. This guide is specifically designed for researchers, analytical scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Environmental Health and Safety (EHS) Technical Support Center for halogenated solvent management. This guide is specifically designed for researchers, analytical scientists, and drug development professionals handling 1-chloro-1,2,2-trifluoroethane (HCFC-133) and its associated contaminated materials.

Due to its classification as an ozone-depleting substance (ODS) and its specific toxicological profile, HCFC-133 requires stringent lifecycle management and disposal protocols to ensure regulatory compliance and laboratory safety[1][2].

Part 1: Chemical & Hazard Profiling

Before initiating any disposal protocols, it is critical to understand the physicochemical properties of the waste stream. The high volatility and halogenated nature of 1-chloro-1,2,2-trifluoroethane dictate its segregation and storage requirements.

Quantitative Data Summary: 1-Chloro-1,2,2-trifluoroethane
Property / ParameterValue / DescriptionReference
IUPAC Name 1-chloro-1,2,2-trifluoroethane[3]
CAS Registry Number 431-07-2[3]
Molecular Weight 118.48 g/mol [3]
Vapor Pressure & Volatility Highly volatile; requires sealed containment[1]
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[4][5]
Waste Stream Category Halogenated Solvent Waste[6]
Environmental Impact Ozone Depletion Potential (ODS regulated)[2]

Part 2: Waste Segregation & Disposal Workflows

Proper segregation is the cornerstone of safe chemical waste management. Mixing halogenated solvents like HCFC-133 with non-halogenated streams or incompatible chemicals can lead to dangerous exothermic reactions, pressure buildup, or the formation of highly toxic byproducts during incineration[6][7].

G Start HCFC-133 Waste Generation Decision Waste Phase? Start->Decision Liquid Liquid Solvent Waste Decision->Liquid Liquid Solid Contaminated Solids (PPE, Wipes, Glassware) Decision->Solid Solid Halogenated Segregate into Dedicated Halogenated Stream Liquid->Halogenated SolidBin Sealed Solid Hazardous Waste Receptacle Solid->SolidBin Storage Satellite Accumulation Area (Secondary Containment & Vented) Halogenated->Storage SolidBin->Storage Disposal Licensed High-Temp Incineration Facility Storage->Disposal

Workflow for the segregation, storage, and disposal of HCFC-133 laboratory waste.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Step-by-Step Disposal of Liquid HCFC-133

Causality Note: Halogenated waste must be incinerated at specialized facilities equipped with acid-gas scrubbers to neutralize the hydrogen chloride (HCl) and hydrogen fluoride (HF) gases produced during thermal destruction.

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Viton or heavy-duty Nitrile, as standard latex offers poor protection against halogenated organics), safety goggles, and a lab coat[1].

  • Ventilation: Transfer all waste exclusively inside a certified, functioning fume hood to prevent inhalation of volatile vapors[5].

  • Container Selection: Select an EPA-approved, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or Teflon-lined glass). Never use standard metal cans, as trace moisture combined with halogenated solvents can cause slow corrosion.

  • Transfer: Use a dedicated funnel to pour the HCFC-133 waste into the container labeled strictly as "Hazardous Waste - Halogenated Solvents".

  • Volume Control: Do not fill the container beyond 80% capacity. The remaining 20% headspace is critical to accommodate vapor expansion due to ambient temperature fluctuations[7].

  • Sealing & Storage: Cap the container tightly. Place the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources[7][8].

Protocol B: Disposal of HCFC-133 Contaminated Materials

Causality Note: Solid materials (wipes, gloves, empty vials) retain volatile residues. If thrown in regular municipal trash, these residues will off-gas, exposing sanitation workers and violating environmental regulations[9].

  • Collection: Immediately place any wipes, absorbent pads, or compromised PPE used to clean up HCFC-133 into a heavy-duty plastic bag or a dedicated solid waste bucket[6].

  • Defacing Labels: If disposing of empty primary chemical containers, triple-rinse them (collecting the rinsate as liquid halogenated waste) and completely deface the original manufacturer labels[6].

  • Sealing: Seal the solid waste bag or bucket tightly.

  • Labeling: Affix a hazardous waste label detailing the exact contaminant: "Solid Waste Contaminated with 1-chloro-1,2,2-trifluoroethane".

  • Pickup: Submit a waste collection request to your institutional EHS department or a licensed hazardous waste contractor[7].

Part 4: Troubleshooting & FAQs

Q: We noticed a pressure buildup (bulging) in our halogenated waste carboy containing HCFC-133. What caused this and how do we resolve it? A: Causality: HCFC-133 is highly volatile. If the waste container is stored near a heat source, or if incompatible chemicals (like strong bases or reactive metals) were inadvertently added, an exothermic reaction or rapid vaporization will occur, increasing internal pressure. Resolution: Immediately clear the area and notify EHS. If safe to do so, move the container to a fume hood and slowly loosen the cap to vent the pressure. To prevent recurrence, ensure strict segregation of waste streams, store containers in cool environments, and consider using pressure-relief safety caps for highly volatile waste streams[7].

Q: Can I evaporate trace amounts of HCFC-133 in the fume hood instead of collecting it as waste? A: No. Intentional evaporation of hazardous waste (especially ozone-depleting substances like HCFCs) as a method of disposal is strictly prohibited by environmental regulatory agencies (e.g., the EPA in the United States). All residues must be captured and processed through legitimate waste disposal channels[2][7].

Q: What should I do if HCFC-133 spills outside the fume hood? A: Evacuate personnel from the immediate vicinity to avoid inhalation of vapors. Ensure there are no ignition sources. Put on appropriate PPE, including respiratory protection if the spill is large. Use inert absorbent materials (like vermiculite or universal spill pads) to soak up the liquid. Do not use combustible materials like sawdust. Place the saturated absorbents into a sealed, labeled container and process as solid hazardous waste[4][8].

References

  • National Center for Biotechnology Information. "1-Chloro-1,2,2-trifluoroethane | C2H2ClF3 | CID 92758 - PubChem". nih.gov. URL: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane". fishersci.nl. URL: [Link]

  • HORIBA. "Safety Data Sheet | S-316". horiba.com. URL: [Link]

  • Olympus. "Control Rules for Environment-related Substances Used in Product". olympus-global.com. URL: [Link]

  • University of Canterbury. "Laboratory Chemical Waste Handling and Disposal Guidelines". canterbury.ac.nz. URL: [Link]

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". upenn.edu. URL: [Link]

  • Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories". ptb.de. URL: [Link]

Sources

Optimization

Technical Support Center: HCFC-133a Thermal Stability &amp; Handling

Welcome to the Technical Support Center for the handling and processing of HCFC-133a (1-chloro-2,2,2-trifluoroethane) . HCFC-133a is a critical intermediate used in the synthesis of pharmaceuticals, notably the anestheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and processing of HCFC-133a (1-chloro-2,2,2-trifluoroethane) . HCFC-133a is a critical intermediate used in the synthesis of pharmaceuticals, notably the anesthetic halothane[1]. However, its fluorinated backbone is highly susceptible to thermal and catalytic degradation when exposed to hot surfaces.

This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot decomposition issues, understand the mechanistic causality of these failures, and implement self-validating protocols for safe scale-up.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does HCFC-133a decompose on hot surfaces, and what are the exact chemical risks? A: The decomposition of HCFC-133a is driven by the thermal cleavage of its halogen-carbon bonds. Because the C-Cl bond possesses a lower bond dissociation energy than the C-F bond, dehydrochlorination is the primary initial degradation pathway. When exposed to red-hot metals, open flames, or surfaces exceeding its thermal threshold, the molecule undergoes rapid degradation, emitting highly toxic and corrosive fumes—primarily hydrogen fluoride (HF) and hydrogen chloride (HCl)[2]. In the presence of trace oxygen and moisture, carbonyl fluoride (COF2) can also form. Carbonyl fluoride is notoriously unstable to hydrolysis, rapidly converting to additional HF and carbon dioxide[2]. Furthermore, closed containers exposed to extreme heat can rupture violently due to the rapid expansion of these decomposition gases[3].

Q2: How do I differentiate between purely thermal decomposition and surface-catalyzed degradation? A: Purely thermal decomposition typically requires extreme temperatures (often >250°C) or direct flame contact[2]. If you observe HF/HCl evolution at lower temperatures (e.g., 150°C - 200°C), the degradation is likely catalytic. Transition metals—particularly exposed iron in standard stainless steel—act as Lewis acids, significantly lowering the activation energy required for dehydrohalogenation. Therefore, if degradation occurs below 250°C, the root cause is almost certainly a material incompatibility rather than a purely thermal breakdown.

Q3: What reactor materials are safe for continuous flow or high-temperature processing of HCFC-133a? A: To prevent catalytic decomposition, the reactor surface must be chemically inert. Fluoropolymers (PTFE, PFA) are ideal for lower temperatures (<150°C). For higher temperatures or high-pressure systems, high-nickel alloys such as Inconel 718 or Hastelloy are required[4]. If 316L stainless steel must be used, it must undergo rigorous chemical passivation to remove free surface iron and form a protective chromium oxide layer.

Part 2: Quantitative Data Summaries

The following table summarizes the critical thermal thresholds and material compatibilities required to prevent the decomposition of HCFC-133a.

ParameterThreshold / SpecificationMechanistic Consequence
Thermal Limit (Inert Surface) ~ 250°CExceeding this triggers homolytic C-Cl bond cleavage and subsequent thermal breakdown.
Thermal Limit (Active Metal) > 150°CTriggers Lewis acid-catalyzed dehydrohalogenation, releasing HCl/HF at abnormally low temperatures.
Primary Byproducts HF, HCl, COF2Causes severe corrosion of equipment and presents a lethal inhalation hazard[2][3].
Compatible Materials PTFE, PFA, Inconel 718[4]Prevents catalytic electron transfer to the halocarbon, maintaining molecular stability.
Incompatible Materials Carbon steel, unpassivated 316 SSRapid surface etching and catalytic propagation of halocarbon degradation.

Part 3: Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not just outline steps; they include integrated diagnostic checks to verify that the environment is truly inert before introducing bulk reagents.

Protocol 1: Passivation and Validation of Stainless Steel Reactors

Use this protocol if high-nickel alloys (e.g., Inconel 718)[4] are unavailable and 316L Stainless Steel must be used.

  • Degreasing: Flush the reactor with a non-polar solvent (e.g., hexane) followed by a polar solvent (e.g., acetone) at 10 mL/min for 30 minutes to remove organic residues. Dry with ultra-high purity (UHP) Nitrogen.

  • Acid Passivation: Circulate a 20% (v/v) Nitric Acid ( HNO3​ ) solution through the reactor at 50°C for 120 minutes. Causality: This selectively dissolves free iron from the surface, leaving behind a chromium-rich layer that oxidizes into a protective, inert Cr2​O3​ barrier.

  • Neutralization & Drying: Flush the system with copious amounts of deionized water until the effluent pH is exactly 7.0. Purge with UHP Nitrogen at 120°C for 2 hours to ensure complete moisture removal.

  • Self-Validation (The "Dry Run"):

    • Heat the reactor to your target operating temperature (e.g., 200°C) under a dry nitrogen purge.

    • Introduce a low-concentration stream of HCFC-133a (5% in N2​ ).

    • Route the effluent through a scrubber containing a dilute NaOH solution equipped with a pH probe and a Fluoride Ion-Selective Electrode (ISE).

    • Validation Check: If the passivation is incomplete, surface iron will catalyze decomposition, dropping the scrubber pH and spiking the ISE reading. A stable pH and baseline ISE reading over 4 hours confirms a self-validating, inert system.

Protocol 2: Emergency Quenching & Scrubber Setup

Mandatory safety protocol for any heated HCFC-133a process.

  • Automated Interlocks: Install thermal sensors on the reactor skin. Program the control system to automatically cut power to the heating elements and flood the reactor with UHP Argon if the surface temperature exceeds 240°C.

  • Caustic Scrubbing: Route all pressure relief valves and standard effluent lines through a dual-stage scrubber system.

    • Stage 1: 10% Potassium Hydroxide (KOH) to neutralize bulk HF and HCl[2].

    • Stage 2: Activated alumina column to capture trace fluorides before atmospheric venting.

Part 4: Diagnostic Workflow Diagram

The following decision tree illustrates the logical workflow for diagnosing and preventing the thermal and catalytic decomposition of HCFC-133a.

G Start HCFC-133a Process Flow CheckTemp Surface Temp > 250°C? Start->CheckTemp TempHigh High Risk: Thermal Degradation (HF, HCl, COF2) CheckTemp->TempHigh Yes TempLow Assess Reactor Material CheckTemp->TempLow No Catalysis Catalytic Dehydrohalogenation TempHigh->Catalysis Thermal + Catalytic MaterialInert PTFE / Inconel / Passivated TempLow->MaterialInert Inert MaterialActive Exposed Iron / Active Metals TempLow->MaterialActive Reactive SafeProcess Stable Operation & Synthesis MaterialInert->SafeProcess MaterialActive->Catalysis

Figure 1: Decision tree for preventing HCFC-133a thermal and catalytic decomposition.

Sources

Troubleshooting

Technical Support Center: HCFC-133a Reaction Systems &amp; Byproduct Mitigation

Welcome to the Advanced Applications Support Center. This portal provides troubleshooting guides, validated protocols, and mechanistic insights for researchers, synthetic chemists, and drug development professionals hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This portal provides troubleshooting guides, validated protocols, and mechanistic insights for researchers, synthetic chemists, and drug development professionals handling 2-chloro-1,1,1-trifluoroethane (HCFC-133a).

As a Senior Application Scientist, I have structured this guide to address the two primary domains where HCFC-133a toxicity and byproduct formation present critical bottlenecks: Chemical Synthesis & Scale-Up and Pharmacological & Metabolic Toxicity .

Chemical Synthesis & Scale-Up Troubleshooting

Q: During the vapor-phase fluorination of trichloroethylene (TCE) to HCFC-133a, we are observing rapid reactor fouling and high levels of oligomeric tars. What is the causality here, and how can we mitigate this?

Expert Analysis: Oligomerization is a direct consequence of unsaturated halocarbon intermediates accumulating in the reactor. In single-step liquid or high-temperature vapor-phase reactions, these unsaturated species polymerize into water-insoluble "oligomeric tars" (1). This not only reduces the yield of HCFC-133a but also rapidly deactivates the alumina/chromia catalysts by blocking active surface sites.

Self-Validating Protocol: Mitigation of Oligomeric Tars via Stepwise Fluorination To prevent tar formation, the reaction kinetics must be controlled to prevent the accumulation of unsaturated intermediates.

  • Catalyst Preparation: Charge the reactor with a transition metal catalyst (e.g., TaCl5 or a chromia-based catalyst) to lower the required activation energy for fluorination.

  • Pre-Fluorination: Introduce anhydrous hydrogen fluoride (HF) into the evacuated reactor and heat to 140°C for 60 minutes to condition the system.

  • Controlled Reactant Feed: Introduce the precursor (TCE or 1,2-dichloro-1,1-difluoroethane) incrementally rather than in a single batch to keep unsaturated intermediate concentrations low.

  • Continuous Venting (Validation Step): Maintain reactor pressure at 500 psi by continuously venting the hydrogen chloride (HCl) byproduct. Validation Check: Monitor the effluent via Gas Chromatography (GC). A sudden drop in HCFC-133a yield (<85%) coupled with a pressure spike indicates poor HCl venting and impending tar formation.

  • Quenching: Vent the reactor contents into crushed ice to halt polymerization, followed by a 10% HCl extraction to isolate and quantify any trace residues.

Q: We are detecting HCFC-132b (1,2-dichloro-1,1-difluoroethane) in our HCFC-133a effluent. Why is this forming?

Expert Analysis: HCFC-132b is a highly toxic, ozone-depleting intermediate formed during the under-fluorination of TCE (2). Its presence indicates insufficient residence time or suboptimal HF-to-organic ratios in the catalytic bed.

SynthesisWorkflow TCE Trichloroethylene (Precursor) Catalyst Catalytic Reactor (130-140°C) TCE->Catalyst HF Hydrogen Fluoride (HF) HF->Catalyst HCFC133a HCFC-133a (Target Product) Catalyst->HCFC133a Optimal HF Ratio HCFC132b HCFC-132b (Toxic Intermediate) Catalyst->HCFC132b Under-fluorination Tars Oligomeric Tars (Reactor Fouling) Catalyst->Tars Unsaturated Accumulation

Catalytic synthesis of HCFC-133a and the divergent pathways leading to toxic byproducts.

Pharmacological & Metabolic Toxicity (Drug Development)

Q: In our in vivo models evaluating fluorinated anesthetics, we detect delayed hepatotoxicity linked to HCFC-133a. What is the mechanistic pathway, and how do we validate the toxic endpoints?

Expert Analysis: In biological systems, HCFC-133a is not biologically inert; it is a known reductive metabolite of halothane and HCFC-123 (3). Hepatotoxicity arises because HCFC-133a undergoes oxidative metabolism catalyzed by cytochrome P-450 (specifically CYP2E1). This oxidation produces a highly unstable dichloro geminal halohydrin, which spontaneously eliminates HCl to form trifluoroacetyl chloride (TFA-Cl). TFA-Cl is a highly reactive electrophile that covalently binds to nucleophilic sites on liver proteins, forming immunogenic TFA-protein adducts that trigger halothane-induced hepatitis.

MetabolicPathway Halothane Halothane / HCFC-123 (Parent Drug) HCFC133a HCFC-133a (Primary Metabolite) Halothane->HCFC133a Reductive Dehalogenation CYP450 Cytochrome P450 (Oxidation) HCFC133a->CYP450 Halohydrin Dichloro Geminal Halohydrin (Unstable) CYP450->Halohydrin [O] TFA_Cl Trifluoroacetyl Chloride (Reactive Intermediate) Halohydrin->TFA_Cl -HCl TFA Trifluoroacetic Acid (TFA) (Excreted) TFA_Cl->TFA Hydrolysis Adducts TFA-Protein Adducts (Hepatotoxicity) TFA_Cl->Adducts Covalent Binding

CYP450-mediated oxidative metabolism of HCFC-133a leading to hepatotoxic adducts.

Self-Validating Protocol: In Vitro Assessment of HCFC-133a CYP450-Mediated Adduct Formation To screen drug candidates for this specific toxicological liability, utilize the following microsomal assay:

  • Microsome Preparation: Isolate human hepatic microsomes (standardized for CYP2E1 activity).

  • Incubation Setup: In a gas-tight, septum-sealed vial (critical to prevent the escape of volatile HCFC-133a), combine 1 mg/mL microsomal protein, a 1 mM NADPH-generating system, and 0.1 M phosphate buffer (pH 7.4).

  • Substrate Introduction: Inject HCFC-133a gas into the headspace to achieve a dissolved equilibrium concentration of 1 mM.

  • Reaction Phase: Incubate at 37°C for 60 minutes with continuous orbital shaking to ensure gas-liquid mass transfer.

  • Termination & Fractionation: Terminate the reaction by injecting ice-cold acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 15 minutes to precipitate proteins.

  • Validation & Quantification:

    • Supernatant: Analyze via 19F-NMR spectrometry to quantify free Trifluoroacetic Acid (TFA).

    • Pellet: Resuspend the protein pellet and perform a Western blot using anti-TFA antibodies to confirm and quantify covalent TFA-protein adduct formation.

Quantitative Data Summary

The following table summarizes the key environmental and toxicological metrics of HCFC-133a and its associated byproducts to aid in risk assessment and regulatory compliance.

CompoundAtmospheric LifetimePrimary Toxicity / Health ImpactOrigin / Pathway
HCFC-133a 4.5 – 4.6 yearsCNS depression; precursor to hepatotoxic metabolitesTCE hydrofluorination; Halothane/HCFC-123 metabolism
HCFC-132b 3.4 – 3.5 yearsHigh (Carcinogenic potential)Under-fluorination byproduct of HCFC-133a synthesis
TFA (Trifluoroacetic Acid) PersistentHepatotoxicity via immunogenic protein adductsCYP450 oxidation and hydrolysis of HCFC-133a
Oligomeric Tars N/A (Solid/Liquid)Reactor fouling; severe yield reductionPolymerization of unsaturated halocarbon intermediates

Frequently Asked Questions (FAQs)

Q: Can we use standard fume hoods for handling HCFC-133a during bench-scale synthesis? A: Standard fume hoods are sufficient for handling the gas safely from an inhalation perspective, but due to its high volatility and the potential for forming highly reactive trifluoroacetyl chloride upon oxidation, all reactions must be conducted in closed, pressure-rated systems. Ensure that any venting is directed through a caustic scrubber to neutralize HCl and HF byproducts before atmospheric release.

Q: How do we differentiate between HCFC-133a and HCFC-132b in our GC-MS analysis? A: HCFC-132b (1,2-dichloro-1,1-difluoroethane) has a higher boiling point and will elute later than HCFC-133a (2-chloro-1,1,1-trifluoroethane) on a standard non-polar column. Mass spectrometry will show a distinct isotopic signature for the two chlorine atoms in HCFC-132b (m/z peaks separated by 2 mass units with a 9:6:1 ratio) compared to the single chlorine atom signature (3:1 ratio) in HCFC-133a.

References

  • Unexpected nascent atmospheric emissions of three ozone-depleting hydrochlorofluorocarbons. Proceedings of the National Academy of Sciences (PNAS). 2

  • Appendix A - Toxicity of Alternatives to Chlorofluorocarbons. NCBI Bookshelf. 3

  • US20090182178A1 - Catalytic process for the preparation of fluorinated halocarbons. Google Patents. 1

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HCFC-133a and Alternative Hydrochlorofluorocarbons in Synthetic and Atmospheric Chemistry

Hydrochlorofluorocarbons (HCFCs) occupy a complex position in modern chemistry. Originally developed as transitional replacements for highly ozone-depleting chlorofluorocarbons (CFCs), HCFCs are now subject to stringent...

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Author: BenchChem Technical Support Team. Date: April 2026

Hydrochlorofluorocarbons (HCFCs) occupy a complex position in modern chemistry. Originally developed as transitional replacements for highly ozone-depleting chlorofluorocarbons (CFCs), HCFCs are now subject to stringent phase-out regulations under the Montreal Protocol. However, for researchers and drug development professionals, certain HCFCs—specifically HCFC-133a (1-chloro-2,2,2-trifluoroethane) —remain indispensable not as emissive solvents, but as highly specialized chemical building blocks.

This guide provides an objective, data-driven comparison of HCFC-133a against other common HCFCs (HCFC-22, HCFC-141b, and HCFC-142b), evaluating their physicochemical properties, environmental impacts, and utility in pharmaceutical synthesis.

Physicochemical and Environmental Profiling

To understand the regulatory and synthetic landscape of HCFCs, we must analyze their atmospheric degradation pathways. The atmospheric lifetime of an HCFC is primarily dictated by its susceptibility to hydrogen abstraction by tropospheric hydroxyl (OH) radicals[1].

HCFC-133a contains three fluorine atoms on one carbon and two hydrogens on the adjacent carbon. This strong electron-withdrawing effect stabilizes the molecule, yet it remains reactive enough to OH radicals to yield a relatively short atmospheric lifetime of ~4.5 years[2].

Table 1: Comparative Environmental and Physical Metrics
CompoundChemical FormulaBoiling Point (°C)Ozone Depletion Potential (ODP)Global Warming Potential (GWP, 100-yr)Atmospheric Lifetime (Years)Primary Industrial Application
HCFC-133a CF₃CH₂Cl6.10.02 – 0.063804.45 – 4.6Pharmaceutical intermediate, HFC-134a precursor
HCFC-22 CHClF₂-40.80.0551,76011.9Refrigerant, PTFE precursor
HCFC-141b CH₃CCl₂F32.00.117259.2Foam blowing agent, solvent
HCFC-142b CH₃CClF₂-9.20.0652,31017.2Refrigerant, blowing agent

*Data derived from EPA ODS classifications and recent atmospheric models[2],[3].

Analytical Insight: While HCFC-141b and HCFC-142b possess high GWPs and longer lifetimes making them severe environmental liabilities, HCFC-133a's GWP of 380 is significantly lower[2]. However, because HCFC-133a is a mass-produced intermediate in the synthesis of HFC-134a, fugitive emissions during manufacturing remain a critical global monitoring priority[4].

Synthetic Utility in Drug Development

Unlike HCFC-141b, which was historically used as an emissive cleaning solvent, HCFC-133a is a highly valued feedstock . In pharmaceutical development, the trifluoromethyl (-CF₃) group is prized for its ability to improve a drug's metabolic stability and lipophilicity.

HCFC-133a serves as the primary precursor for 2,2,2-Trifluoroethanol (TFEA) [5]. TFEA is a critical co-solvent in solid-phase peptide synthesis and a direct building block for anesthetics (e.g., halothane) and proton-pump inhibitors (e.g., lansoprazole). The conversion of HCFC-133a to TFEA or HFC-134a relies on precise catalytic control.

Mechanistic Pathway

G TCE Trichloroethylene (TCE) HF1 + HF (Catalyst: Cr2O3) Temp: 250-300°C TCE->HF1 HCFC133a HCFC-133a (CF3CH2Cl) HF1->HCFC133a HF2 + HF (Catalyst: Cr2O3) Temp: 350-380°C HCFC133a->HF2 TFEA Hydrolysis 2,2,2-Trifluoroethanol HCFC133a->TFEA Pharmaceutical Intermediate Emissions Fugitive Emissions (Atmospheric OH Sink) HCFC133a->Emissions Leakage HFC134a HFC-134a (CF3CH2F) HF2->HFC134a

Industrial pathways of HCFC-133a: Synthesis, pharmaceutical utilization, and atmospheric fate.

Experimental Protocol: Catalytic Hydrolysis of HCFC-133a to 2,2,2-Trifluoroethanol

To demonstrate the synthetic handling of HCFC-133a, the following protocol outlines the vapor-phase catalytic hydrolysis of HCFC-133a to TFEA.

Expertise & Causality: The C-Cl bond in HCFC-133a is highly stabilized by the adjacent -CF₃ group, making direct aqueous nucleophilic substitution inefficient. Therefore, a high-temperature vapor-phase reaction over a basic metal oxide catalyst (e.g., potassium-doped γ-alumina) is required. The basic sites facilitate the nucleophilic attack of steam, while preventing the premature cleavage of the C-F bonds.

Step-by-Step Methodology

Step 1: Feedstock Purification

  • Action: Pass crude HCFC-133a through a diene-based reactive distillation column (e.g., using 1,3-pentadiene) prior to the reactor[6].

  • Rationale: Crude HCFC-133a often contains olefinic impurities (CF₃CX=CYCF₃). These olefins rapidly polymerize on the active sites of the hydrolysis catalyst, causing premature coking and deactivation. The diene converts these olefins to easily separable cyclohexenes via Diels-Alder cycloaddition[6].

Step 2: Catalyst Loading and Pre-conditioning

  • Action: Load a tubular fixed-bed Inconel reactor with K⁺/γ-Al₂O₃ catalyst. Purge with N₂ at 300°C for 2 hours, then introduce steam at a flow rate of 0.5 mL/min for 1 hour.

  • Rationale: Pre-steaming hydrates the alumina surface, maximizing the density of active hydroxyl groups required for the substitution mechanism.

Step 3: Vapor-Phase Hydrolysis

  • Action: Co-feed purified HCFC-133a and steam into the reactor at 250°C–280°C. Maintain a strict steam-to-organic molar ratio of 5:1.

  • Self-Validating System: Monitor the reactor effluent via an inline Gas Chromatography-Flame Ionization Detector (GC-FID). A sudden drop in TFEA yield indicates catalyst coking. The 5:1 steam excess acts as a self-validating safeguard, continuously reacting with deposited carbon (water-gas shift) to maintain catalyst half-life.

Step 4: Azeotropic Distillation and Isolation

  • Action: Condense the effluent. The resulting mixture forms a TFEA/Water azeotrope. Introduce an entrainer (e.g., benzene or toluene) and perform azeotropic distillation to isolate anhydrous TFEA.

  • Rationale: Pharmaceutical applications of TFEA (such as peptide coupling) are highly moisture-sensitive. Standard fractional distillation cannot break the water azeotrope, making the entrainer step mandatory for drug-grade purity.

Conclusion

While HCFC-22, 141b, and 142b are largely viewed through the lens of their phase-out as refrigerants and blowing agents, HCFC-133a demands a more nuanced approach. Its relatively short atmospheric lifetime and moderate GWP mitigate some environmental risks[7], but its true value lies in its chemical architecture. By providing a direct, scalable route to the trifluoroethyl group, HCFC-133a remains an irreplaceable cornerstone in modern pharmaceutical synthesis and fluorocarbon manufacturing.

Sources

Comparative

A Comparative Analysis of the Environmental Fates of HCFC-133a and HFCs: A Guide for Researchers

In the ongoing effort to mitigate anthropogenic impacts on the global climate and stratospheric ozone, the chemical industry has seen a significant transition in the classes of compounds used in applications such as refr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ongoing effort to mitigate anthropogenic impacts on the global climate and stratospheric ozone, the chemical industry has seen a significant transition in the classes of compounds used in applications such as refrigeration, foam blowing, and as aerosol propellants. This guide provides an in-depth comparison of the environmental impact of 1-chloro-1,2,2-trifluoroethane (HCFC-133a) and hydrofluorocarbons (HFCs), which were once considered viable alternatives to more potent ozone-depleting substances. This document is intended for researchers, scientists, and drug development professionals to inform future chemical selection and process development with a clear understanding of the environmental consequences.

Executive Summary: At-a-Glance Comparison

The primary distinction between hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) lies in their atmospheric behavior and subsequent environmental effects. While HCFCs were developed as transitional replacements for chlorofluorocarbons (CFCs) with a reduced, but not zero, impact on the ozone layer, HFCs were designed to be non-ozone-depleting. However, the focus has since expanded to include the global warming potential (GWP) of these compounds, revealing a more complex environmental trade-off.

Environmental Metric1-chloro-1,2,2-trifluoroethane (HCFC-133a)Hydrofluorocarbons (HFCs) (Representative Examples)
Ozone Depletion Potential (ODP) 0.017 - 0.06[1][2][3][4][5]~0[2][6][[“]][8]
Global Warming Potential (GWP, 100-year) 380[1][3][4]Varies widely, from 124 (HFC-152a) to 14,800 (HFC-23)[9][10][11]
Atmospheric Lifetime ~4.3 - 4.6 years[1][3][4][5][12]Varies widely, from 1.4 years (HFC-152a) to 260 years (HFC-23)[8][13][14][15][16]

The Science of Environmental Impact: A Deeper Dive

The environmental impact of a volatile organic compound is primarily determined by its atmospheric chemistry: its reactivity, the byproducts of its degradation, and its ability to absorb infrared radiation.

Ozone Depletion Potential (ODP): The Role of Chlorine

The presence of chlorine in HCFC-133a is the reason for its non-zero ODP. While less stable than CFCs, a fraction of HCFC-133a molecules can reach the stratosphere.[17] There, intense ultraviolet (UV) radiation breaks the C-Cl bond, releasing a chlorine radical (Cl•). This radical catalytically destroys ozone (O₃) in a series of reactions.

HFCs, by contrast, lack chlorine and therefore do not participate in this ozone-depleting cycle.[6][[“]][8] Their ODP is considered to be zero.[2][6][[“]][8]

Global Warming Potential (GWP): A Tale of Two Lifetimes

Both HCFC-133a and HFCs are potent greenhouse gases, meaning they absorb and re-emit infrared radiation, trapping heat in the atmosphere.[9][10][11][15][18] Their GWP is a measure of this heat-trapping ability relative to carbon dioxide (CO₂) over a specific time horizon, typically 100 years.[9][11][19][20]

The significant variation in the GWP of HFCs is directly linked to their atmospheric lifetimes.[8][13][14][15][16] Compounds with longer lifetimes persist in the atmosphere, contributing to warming for extended periods. For instance, HFC-23 has a very long atmospheric lifetime of 260 years and a correspondingly high GWP of 14,800.[10][11][13] In contrast, HFC-152a has a short lifetime of 1.4 years and a much lower GWP of 124.[11][13]

HCFC-133a has a moderate atmospheric lifetime of approximately 4.45 years and a GWP of 380 over a 100-year time horizon.[1][3][4]

Atmospheric Decomposition Pathways

The primary removal mechanism for both HCFC-133a and HFCs from the troposphere is reaction with the hydroxyl radical (•OH).[1][12][17][21] This initial reaction dictates their atmospheric lifetime and initiates a cascade of reactions leading to their ultimate degradation products.

Atmospheric Degradation of HCFC-133a

The atmospheric degradation of HCFC-133a is initiated by hydrogen abstraction by the •OH radical. This is followed by a series of reactions with oxygen, leading to the formation of halogenated aldehydes, which can further react or be removed from the atmosphere through deposition.

Caption: Simplified atmospheric degradation pathway of HCFC-133a.

Atmospheric Degradation of a Representative HFC (HFC-134a)

Similar to HCFC-133a, the atmospheric degradation of HFC-134a (CF₃CH₂F) is also initiated by reaction with the •OH radical. The subsequent reactions lead to the formation of trifluoroacetic acid (TFA), which can be removed from the atmosphere via wet deposition.

Caption: Simplified atmospheric degradation pathway of HFC-134a.

Experimental Methodologies for Environmental Impact Assessment

The determination of ODP and GWP values relies on a combination of laboratory measurements and atmospheric modeling.

Determination of Ozone Depletion Potential (ODP)

The ODP of a compound is a relative measure of its effectiveness at destroying stratospheric ozone compared to CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1.0.[2] The experimental workflow to determine ODP involves several key steps:

Caption: Experimental and modeling workflow for ODP determination.

The causality behind these steps is crucial. The UV absorption cross-sections determine how readily a molecule will be broken down by solar radiation in the stratosphere.[1][3] The reaction rate with •OH radicals determines its tropospheric lifetime, and thus how much of the compound survives to reach the stratosphere.[1][3][21] Atmospheric models then integrate this data with global atmospheric circulation patterns to predict the overall impact on the ozone layer.

Determination of Global Warming Potential (GWP)

The GWP of a gas is a measure of its radiative efficiency (how effectively it absorbs infrared radiation) and its atmospheric lifetime, relative to CO₂.[9][11][19][20]

Caption: Experimental and modeling workflow for GWP determination.

The infrared absorption spectrum is fundamental to a molecule's ability to act as a greenhouse gas.[1][3][4] The atmospheric lifetime, determined as for ODP, dictates the duration over which this warming effect will be exerted. These two factors are combined in atmospheric models to calculate the total radiative forcing over a given time period.

Regulatory Landscape and Future Outlook

The production and use of both HCFCs and HFCs are regulated under the Montreal Protocol and its subsequent amendments. HCFCs are being phased out globally due to their ozone-depleting properties.[9][17][18] The Kigali Amendment to the Montreal Protocol, which entered into force in 2019, aims to phase down the production and consumption of HFCs due to their high GWP.[10]

This regulatory landscape underscores the importance of developing and adopting alternatives with low ODP and low GWP. Researchers and drug development professionals should prioritize the use of compounds that have been thoroughly evaluated for their environmental impact.

Conclusion

The comparison between HCFC-133a and HFCs highlights a critical evolution in our understanding of environmental impact. While the initial focus was solely on ozone depletion, the paradigm has shifted to encompass global warming potential. Neither class of compounds is environmentally benign. HCFC-133a contributes to both ozone depletion and global warming, while HFCs, though non-ozone-depleting, can be potent greenhouse gases. The future of sustainable chemistry lies in the development of alternatives that minimize both of these critical environmental impacts.

References

  • How Do HFCs Affect the Environment. CleanCold Technologies.
  • McGillen, M. R., et al. (2015). HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications.
  • Vollmer, M. K., et al. (2021). Unexpected nascent atmospheric emissions of three ozone-depleting hydrochlorofluorocarbons. PNAS.
  • Hydrofluorocarbons (HFCs).
  • IPCC. (Date not available). 4.2.1.3 Hydrofluorocarbons (HFCs).
  • Ozone-Depleting Substances. US EPA.
  • HCFC-133a (CF3CH2Cl)
  • Hydrofluorocarbons. DNREC - Delaware.gov.
  • What Is the Atmospheric Lifetime of Typical HFCs Compared to CFCs? Sustainability Directory.
  • HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric. NOAA Institutional Repository.
  • Besides CFCs, What Is the Environmental Impact of HCFCs and HFCs? Learn.
  • What Are Hydrofluorocarbons?
  • How do HFCs and HCFCs differ in terms of their ozone depletion potential and global warming potential? Consensus.
  • hydrofluorocarbons (HFCs).
  • Hydrofluorocarbons and Climate Change: Summaries of Recent Scientific and Policy Papers. UNEP.
  • Laube, J. C., et al. (2014). Newly detected ozone-depleting substances in the atmosphere.
  • Carassiti, V., et al. (1997). Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness. PubMed.
  • Baha, M., & Dupont, J. L. (2023). Global warming potential (GWP) of HFC refrigerants.
  • Impact of HCFC, CFC & HFC Refrigerants on the Environment. Fexa.
  • hydrochlorofluorocarbons (HCFCs).
  • The Benefits of Basing Policies on the 20 Year GWP of HFCs. UNEP.

Sources

Validation

In-Depth Technical Guide: Validation of Analytical Methods for HCFC-133a Quantification

Executive Summary & Scientific Causality HCFC-133a (2-chloro-1,1,1-trifluoroethane) is a volatile hydrochlorofluorocarbon that has garnered significant attention both as an ozone-depleting atmospheric pollutant and as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Causality

HCFC-133a (2-chloro-1,1,1-trifluoroethane) is a volatile hydrochlorofluorocarbon that has garnered significant attention both as an ozone-depleting atmospheric pollutant and as a critical impurity in pharmaceutical-grade propellants[1]. While it lacks direct commercial end-uses, it is a ubiquitous intermediate and byproduct in the synthesis of 1,1,1,2-tetrafluoroethane (HFC-134a), a widely used propellant in metered-dose inhalers (MDIs)[2].

The Causality of Analytical Complexity: Why is the quantification of HCFC-133a analytically demanding? At room temperature, HCFC-133a is a highly volatile gas (boiling point ~6.1°C). In industrial and pharmaceutical contexts, it exists as a trace impurity within a massive background matrix of structurally similar fluorocarbons (e.g., HFC-134a, HCFC-132b). Traditional chromatographic methods often fail because these isomers co-elute in the void volume. Therefore, successful quantification requires a synergistic combination of sub-ambient chromatographic focusing and highly selective mass-to-charge (m/z) discrimination[3].

Comparative Evaluation of Analytical Platforms

When quantifying trace fluorocarbons, the choice of detector dictates the method's sensitivity, selectivity, and susceptibility to matrix interference. The table below summarizes the performance of three primary gas chromatography (GC) configurations for HCFC-133a analysis.

Analytical PlatformSelectivity MechanismLOD / LOQLinear Dynamic RangeMatrix InterferencePrimary Application
GC-MS (SIM) Mass-to-charge ratio (m/z 118, 116)0.005 ppt (Air) / 0.1 ppm (Bulk)10^4Minimal[1], Pharma QC[2]
GC-ECD Electron capture by halogens0.05 ppm10^3ModerateEnvironmental trace analysis
GC-FID C-H bond ionization1.0 ppm10^5High (co-elution risk)Industrial bulk purity testing

Causality in Platform Selection: GC-FID offers a broad linear range but lacks the structural specificity required to differentiate HCFC-133a from co-eluting isomers in a complex fluorocarbon matrix. GC-ECD is highly sensitive to the chlorine atom in HCFC-133a, but the detector is easily saturated by the bulk HFC-134a matrix, leading to baseline drift. Therefore, Gas Chromatography coupled with Mass Spectrometry in Selected Ion Monitoring mode (GC-MS SIM) is the gold standard[4]. By monitoring specific isotopic fragments, GC-MS mathematically filters out the background matrix, ensuring absolute specificity.

Method Validation Framework: A Self-Validating System

To ensure scientific integrity and compliance with ICH Q2(R2) guidelines, the analytical method must be designed as a self-validating system . This means the protocol inherently prevents the generation of false data through continuous internal checks and automated system suitability gates.

Validation Start Method Development & Optimization Spec Specificity Resolution > 1.5 Start->Spec Step 1 Lin Linearity & Range R² > 0.999 Spec->Lin Step 2 LOD Sensitivity LOD S/N > 3, LOQ S/N > 10 Lin->LOD Step 3 Acc Accuracy Recovery 80-120% LOD->Acc Step 4 Prec Precision RSD < 5% Acc->Prec Step 5 Valid Validated Method Ready for QC Prec->Valid Final

Logical workflow for validating HCFC-133a quantification methods.

  • Specificity & System Suitability Test (SST): Before any sample is analyzed, a resolution standard containing HCFC-133a and HCFC-132b is injected. The system must achieve a chromatographic resolution (Rs) > 1.5. Self-Validating Mechanism: If Rs < 1.5, the chromatography data system (CDS) automatically aborts the sequence, preventing the acquisition of unresolved data.

  • Linearity: A 5-point calibration curve (e.g., 0.1 ppm to 10 ppm) must yield a correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery): Known concentrations of HCFC-133a are spiked into a high-purity HFC-134a matrix. Recovery must fall between 80% and 120%.

Step-by-Step Experimental Protocol: GC-MS (SIM) Workflow

This protocol details the quantification of HCFC-133a impurities in a bulk fluorocarbon matrix or atmospheric sample[2].

Workflow Sample Sample Matrix (HFC-134a or Air) Precon Preconcentration (Cryo-trap / Heart-Cut) Sample->Precon Trace Levels (ppt) GC Gas Chromatography (DB-624 Capillary Column) Sample->GC High Conc. (ppm) Precon->GC Desorption MS Mass Spectrometry (SIM Mode m/z 118, 116) GC->MS Elution Data Quantification (Indirect/Direct Calibration) MS->Data Peak Area Integration

Experimental workflow for HCFC-133a sample preparation and GC-MS analysis.

Phase 1: Sample Preparation & Introduction
  • For Bulk Matrix (Pharma QC): Connect the pressurized sample cylinder to a gas sampling valve (GSV) equipped with a 1.0 mL sample loop. Ensure the transfer lines are heated to 50°C to prevent condensation of heavier impurities.

  • For Trace Atmospheric Analysis: Route the air sample through a [4] utilizing a cryo-trap at -160°C to concentrate the volatile halocarbons before rapid thermal desorption into the GC[1].

Phase 2: Gas Chromatography (GC) Parameters

Causality of Chromatographic Conditions: Traditional GC oven temperatures (starting at 35°C) will cause HCFC-133a to elute immediately in the void volume. Sub-ambient cryogenic cooling is mandatory to focus the analyte on the stationary phase[2].

  • Column: Install a cross-linked polydimethylsiloxane column (e.g., DB-624 or Rtx-624, 60 m × 0.32 mm × 1.8 µm). The non-polar stationary phase optimally resolves halogenated isomers.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.5 mL/min.

  • Temperature Program:

    • Initial Temperature: -25°C (Hold for 3 minutes).

    • Ramp 1: 8°C/min to 40°C.

    • Ramp 2: 20°C/min to 200°C (Hold for 5 minutes to bake out late-eluting impurities).

Phase 3: Mass Spectrometry (MS) Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Target Ions:

    • Primary Quantifier Ion: m/z 118 (corresponding to the [C2H235ClF3]+ fragment).

    • Qualifier Ion: m/z 116.

  • Self-Validating Check: The ion ratio of m/z 118 to 116 must remain within ±10% of the theoretical isotopic ratio established by the reference standard. Deviation indicates co-elution with an unknown matrix component, and the software must flag the result as invalid.

Phase 4: Data Analysis
  • Integrate the peak area for m/z 118 at the specific retention time of HCFC-133a.

  • Calculate the concentration using the linear regression equation derived from the 5-point calibration curve. For highly variable matrices, utilize an indirect calibration method against a stable internal reference gas (e.g., HFC-143a)[4].

References

  • Unexpected nascent atmospheric emissions of three ozone-depleting hydrochlorofluorocarbons Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Source: US Patent Application (Solvay Fluor France)
  • An indirect-calibration method for non-target quantification of trace gases applied to a time series of fourth-generation synthetic halocarbons Source: Atmospheric Measurement Techniques (Copernicus) URL:[Link]

Sources

Comparative

performance comparison of HCFC-133a as a chemical intermediate

An In-depth Performance Comparison of HCFC-133a as a Chemical Intermediate A Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Chloro-2,2,2-trifluoroethane (HCFC-133a) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Performance Comparison of HCFC-133a as a Chemical Intermediate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-2,2,2-trifluoroethane (HCFC-133a) has long been a workhorse intermediate in the synthesis of fluorinated molecules, particularly for the introduction of the vital 2,2,2-trifluoroethyl moiety. Its utility is rooted in its straightforward reactivity and the high value of its downstream products, including pharmaceuticals and agrochemicals. However, as an ozone-depleting substance, its production and use are mandated for phase-out under the Montreal Protocol, compelling the chemical and pharmaceutical industries to seek and validate more sustainable alternatives.[1][2][3][4]

This guide provides a critical performance evaluation of HCFC-133a benchmarked against key alternatives. We move beyond simple cataloging of options to provide a nuanced analysis of reaction efficiency, process parameters, purity profiles, and safety considerations. By explaining the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for professionals navigating the transition away from HCFC-133a while maintaining synthetic efficacy and product quality.

Core Synthetic Utility of HCFC-133a

The primary application of HCFC-133a is as an electrophilic source for the trifluoroethyl group (-CH2CF3). The trifluoromethyl group imparts unique and highly desirable properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.

HCFC-133a's utility stems from the C-Cl bond, which is susceptible to nucleophilic attack, making it a direct precursor for synthesizing trifluoroethyl ethers, amines, and thioethers.[5] A notable industrial application is its role as a key intermediate in the production of the refrigerant HFC-134a and trifluoroethanol.[6][7][8]

Performance Benchmarking: HCFC-133a vs. Key Alternatives

The selection of an alternative is not a one-to-one replacement but a strategic decision based on the specific synthetic transformation required. We will compare HCFC-133a against two common classes of alternatives for achieving similar synthetic goals: 2,2,2-Trifluoroethanol for trifluoroethoxylation and Trifluoroacetic Acid (TFA) for trifluoromethylation.

Comparative Performance Metrics
Performance MetricHCFC-133a (for Trifluoroethylation)2,2,2-Trifluoroethanol (for Trifluoroethoxylation)Trifluoroacetic Acid (for Trifluoromethylation)
Primary Transformation R-Nu + ClCH₂CF₃ → R-Nu-CH₂CF₃R-OH → R-OCH₂CF₃R-H → R-CF₃
Typical Yield Good to Excellent (80-95%)[9][10]Good (75-90%) via Mitsunobu reaction[11][12]Moderate to Good (50-80%), highly substrate-dependent[13]
Reaction Conditions Often requires elevated pressure/temperature; strong base[9]Mild (0 °C to RT); requires stoichiometric reagents[11][14]Requires catalyst (e.g., Ag, Cu, photo-redox) and oxidant[15][16]
Key Byproducts Inorganic salts (e.g., NaCl)Triphenylphosphine oxide, dialkyl hydrazinedicarboxylateCatalyst residues, inorganic salts
Purification Challenge Generally straightforwardCan be challenging due to phosphine oxide byproductOften requires chromatography to remove byproducts and isomers
Safety & Environmental Ozone-depleting substance; moderately toxic[1][2]Flammable, irritant; non-ozone depleting[17]Corrosive, toxic; requires careful handling
Causality Behind Experimental Choices

Expertise & Experience: The choice between these reagents is dictated by the desired end-product and the tolerance of the starting material to the required reaction conditions.

  • HCFC-133a: This is the most direct route for trifluoroethylation of a pre-existing nucleophile. The reaction's driving force is a classic Sₙ2 displacement. The use of a sealed, high-pressure reactor is not an arbitrary choice; it is necessitated by the low boiling point of HCFC-133a (6.1 °C) to maintain it in the liquid phase and ensure sufficient concentration for the reaction to proceed efficiently at elevated temperatures.

  • 2,2,2-Trifluoroethanol (TFEA): When the goal is to convert an existing alcohol to a trifluoroethyl ether, TFEA is an excellent, non-ozone-depleting alternative.[17][18] The Mitsunobu reaction is a favored method because it proceeds under very mild conditions with a predictable inversion of stereochemistry at a chiral center, a critical feature in pharmaceutical synthesis.[11][12][14] The "cost" of this mildness is the use of stoichiometric amounts of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD), which generates triphenylphosphine oxide and a hydrazine byproduct that must be separated.[19]

  • Trifluoroacetic Acid (TFA): TFA has emerged as an inexpensive and stable source for the trifluoromethyl (-CF₃) radical, not the trifluoroethyl group.[16][20] This makes it an alternative for a different, but related, class of fluorination reactions. Its use is predicated on modern catalytic methods (e.g., silver-catalyzed or photoredox) that can facilitate oxidative decarboxylation to generate the CF₃ radical.[15][21][22] This approach is powerful for late-stage functionalization of arenes and heteroarenes but is mechanistically distinct from the nucleophilic substitution chemistry of HCFC-133a.[13]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, representing standardized and reproducible methods for achieving the desired transformations.

Protocol: Synthesis of a Model Aryl Trifluoroethyl Ether with HCFC-133a

Objective: To demonstrate a typical nucleophilic aromatic substitution using a phenol and HCFC-133a.

Workflow Visualization:

G cluster_protocol1 Protocol 4.1: HCFC-133a Pathway A 1. Dissolve Phenol & KOH in DMSO B 2. Cool Reactor to 0 °C A->B C 3. Condense HCFC-133a into Reactor B->C D 4. Seal & Heat (e.g., 90 °C, 8h) C->D E 5. Quench, Extract & Purify D->E F Final Product: Ar-O-CH2CF3 E->F

Caption: Workflow for aryl trifluoroethyl ether synthesis using HCFC-133a.

Methodology:

  • Reactor Setup: In a high-pressure Parr reactor equipped with a magnetic stir bar, dissolve p-cresol (1.0 eq) and powdered potassium hydroxide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Cooling: Seal the reactor and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Carefully vent the reactor and then condense gaseous HCFC-133a (1.5 eq) into the vessel via a cold finger or by bubbling through the solution.

  • Reaction: Reseal the reactor tightly. Heat the mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the internal pressure to ensure it remains within the vessel's limits.

  • Work-up: After cooling to room temperature, carefully vent any residual pressure. Quench the reaction mixture by pouring it into cold water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aryl trifluoroethyl ether.

Protocol: Synthesis of a Model Aryl Trifluoroethyl Ether with TFEA (Mitsunobu Reaction)

Objective: To synthesize the same target molecule using a non-ozone-depleting alternative.

Workflow Visualization:

G cluster_protocol2 Protocol 4.2: TFEA Mitsunobu Pathway A 1. Dissolve Phenol, TFEA, & PPh3 in THF B 2. Cool to 0 °C A->B C 3. Add DIAD Dropwise B->C D 4. Warm to RT & Stir (12h) C->D E 5. Concentrate & Purify (Chromatography) D->E F Final Product: Ar-O-CH2CF3 E->F

Caption: Workflow for aryl trifluoroethyl ether synthesis using TFEA via Mitsunobu.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-cresol (1.0 eq), triphenylphosphine (1.5 eq), and 2,2,2-trifluoroethanol (1.2 eq). Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Initiation: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 20 minutes. An exothermic reaction and color change are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: Directly load the crude residue onto a silica gel column. The primary purification challenge is the separation of the product from the triphenylphosphine oxide byproduct. Elute with a hexane/ethyl acetate gradient to isolate the pure product.

Conclusion and Strategic Recommendations

The performance of HCFC-133a as a trifluoroethylating agent is robust and well-understood, offering a direct and high-yielding pathway. However, its significant environmental liabilities make its use untenable for future development.

For the synthesis of trifluoroethyl ethers from alcohols , 2,2,2-trifluoroethanol via the Mitsunobu reaction is a superior alternative in terms of environmental impact and reaction mildness, despite the purification challenges posed by its byproducts.[11][12] This method is particularly advantageous when stereochemical inversion is desired.

For the introduction of a trifluoromethyl group , modern catalytic methods using Trifluoroacetic Acid (TFA) as a CF₃ radical source represent the state-of-the-art and are mechanistically unrelated but functionally relevant alternatives.[15][20][21] They offer powerful solutions for C-H functionalization that were not accessible with HCFC-133a chemistry.

Researchers and process chemists must weigh the directness and simplicity of the legacy HCFC-133a protocols against the milder, safer, and more sustainable, albeit sometimes more complex, modern alternatives. The strategic adoption of reagents like TFEA and TFA is not merely a regulatory necessity but an opportunity to leverage more sophisticated and versatile chemical tools in drug discovery and development.

References

  • Title: Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives Source: PMC URL: [Link]

  • Title: Silver-Catalyzed C–H Trifluoromethylation of Arenes Using Trifluoroacetic Acid as the Trifluoromethylating Reagent Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium Source: ResearchGate URL: [Link]

  • Title: Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives Source: ResearchGate URL: [Link]

  • Title: Photocatalytic decarboxylative trifluoromethylation of TFAA. Source: ResearchGate URL: [Link]

  • Title: Silver-Catalyzed C−H Trifluoromethylation of Arenes Using Trifluoroacetic Acid as the Trifluoromethylating Reagent Source: LabXing URL: [Link]

  • Title: Trifluoromethylation Source: Wikipedia URL: [Link]

  • Title: Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid Source: PubMed URL: [Link]

  • Title: China Releases Recommended List of 23 Alternatives for HCFCs Source: REACH24H URL: [Link]

  • Title: 2,2,2-Trifluoroethanol Source: Wikipedia URL: [Link]

  • Title: Trifluoroethanol: Top 5 Uses, Properties & Safety Guide Source: Chemtradeasia URL: [Link]

  • Title: Method for manufacture of 1,1,1-trifluoro-2-chloroethane (hcfc 133a) and/or trfluoroethylamine (tfea)
  • Title: Mitsunobu reaction Source: Wikipedia URL: [Link]

  • Title: 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) - Pollution Profile Source: Toxin-Free Future URL: [Link]

  • Title: Alternative To Hcfc/Cfc Refigerants – R 134a, Its Production And Properties Source: International Journal of Research in Advent Technology URL: [Link]

  • Title: SAFE USE OF HCFC ALTERNATIVES IN REFRIGERATION AND AIR-CONDITIONING An overview for developing countries Source: UN Environment Programme URL: [Link]

  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Mitsunobu Reaction - Common Conditions Source: rxn.center URL: [Link]

  • Title: 2,2,2-Trifluoroethanol (TFEA) - Its Production Process and Various Applications Source: Tosoh USA URL: [Link]

  • Title: Climate-friendly alternatives to HFCs Source: German Environment Agency URL: [Link]

  • Title: Alternatives to High GWP Hydrofluorocarbons Source: Institute For Governance & Sustainable Development URL: [Link]

  • Title: Introduction - Toxicity of Alternatives to Chlorofluorocarbons Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation Source: RSC Publishing URL: [Link]

  • Title: Mitsunobu Reaction Source: Master Organic Chemistry URL: [Link]

  • Title: Method for preparing 1,1,1-trifluoro-2-chloroethane Source: Google Patents URL
  • Title: LEARN ABOUT… Alternative refrigerants or HFCs: an obvious choice ? Source: Fluorocarbons.org URL: [Link]

  • Title: 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) Source: ECETOC URL: [Link]

  • Title: HCFC-133a (CF3CH2Cl): OH rate coefficient, UV and infrared absorption spectra, and atmospheric implications Source: NASA Airborne Science Program URL: [Link]

  • Title: Studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis and ammonolysis Source: ResearchGate URL: [Link]

  • Title: Bayesian modeling of HFC production pipeline suggests growth in unreported CFC by-product and feedstock production Source: PMC URL: [Link]

  • Title: NOT-IN-KIND ALTERNATIVES TO HIGH GLOBAL WARMING HFCS Source: Institute For Governance & Sustainable Development URL: [Link]

  • Title: 2-Chloro-1,1,1-trifluoroethane Source: PubChem URL: [Link]

  • Title: Refrigerants and their Environmental Impact Substitution of Hydro Chlorofluorocarbon HCFC and HFC Hydro Fluorocarbon. Source: ResearchGate URL: [Link]

  • Title: Regulations Amending the Ozone-depleting Substances and Halocarbon Alternatives Regulations Source: Gazette du Canada URL: [Link]

Sources

Validation

Analytical Comparison Guide: Cross-Validation of Spectroscopic Modalities for 1-Chloro-1,2,2-Trifluoroethane

Executive Summary For researchers and drug development professionals, the precise structural elucidation of halogenated aliphatic precursors is a non-negotiable quality control step. 1-Chloro-1,2,2-trifluoroethane (HCFC-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of halogenated aliphatic precursors is a non-negotiable quality control step. 1-Chloro-1,2,2-trifluoroethane (HCFC-133, CAS: 431-07-2) 1[1] is a highly volatile chemical intermediate. Distinguishing it from its more common isomer, 1-chloro-2,2,2-trifluoroethane (HCFC-133a)2[2], requires a robust, orthogonal analytical approach.

This guide provides an objective comparison of three primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared (FTIR) Spectroscopy , and Gas Chromatography-Mass Spectrometry (GC-MS) . By establishing a self-validating cross-validation workflow, laboratories can eliminate isomeric ambiguity and ensure absolute precursor purity.

Mechanistic Causality: Why Orthogonal Cross-Validation?

Relying on a single analytical technique introduces critical blind spots when evaluating halogenated isomers.

  • GC-MS excels at confirming the exact mass and isotopic distribution (e.g., the ³⁵Cl/³⁷Cl ratio) but often yields nearly identical electron ionization (EI) fragmentation patterns for regional isomers.

  • ¹⁹F and ¹H NMR provide the causality of connectivity. The spin-spin coupling between adjacent fluorine and hydrogen atoms directly maps the molecular backbone. For HCFC-133 (CHClF-CHF₂), the distinct coupling environments of the -CHF₂ and -CHClF groups provide an unambiguous fingerprint that GC-MS cannot achieve alone 1[1].

  • FTIR Spectroscopy acts as the functional validator. It confirms the presence of specific C-F and C-Cl stretching frequencies without the need for deuterated solvents, capturing vibrational modes unique to the staggered conformers of the molecule 2[2].

By integrating these three modalities, the weaknesses of one technique are covered by the strengths of another, creating a self-validating system where no single point of failure can lead to misidentification.

Orthogonal Spectroscopic Workflow

G cluster_0 Orthogonal Spectroscopic Workflow N1 Sample Preparation (Cryogenic/Sealed NMR Tubes) N2 19F & 1H NMR (Isomeric & Spin-Spin Coupling) N1->N2 Aliquot 1 N3 FTIR Spectroscopy (Vibrational Modes: C-F, C-Cl) N1->N3 Aliquot 2 N4 GC-MS (Fragmentation & Purity) N1->N4 Aliquot 3 N5 Multivariate Data Integration (Cross-Validation) N2->N5 Structural Data N3->N5 Functional Data N4->N5 Mass Data

Orthogonal cross-validation workflow for 1-chloro-1,2,2-trifluoroethane structural elucidation.

Comparative Analysis of Spectroscopic Modalities

The following table objectively compares the performance of each technique in the context of HCFC-133 validation:

ModalityPrimary OutputLimit of Detection (LOD)Isomer DifferentiationStrengthsLimitations
¹⁹F / ¹H NMR Structural connectivity & atomic integration~1-5 µgHigh (Definitive)Non-destructive; maps exact C-F and C-H backbone via J-coupling.Requires high sample concentration; volatile samples risk tube overpressurization.
FTIR (Gas-Phase) Functional group vibrational modes~10-50 ppmModerate Identifies specific C-F (1100-1300 cm⁻¹) and C-Cl (800 cm⁻¹) stretches 3[3].Complex spectra due to overtone bands; requires specialized gas cells.
GC-MS (EI) Molecular weight & isotopic purity~1-10 ngLow Excellent for detecting trace impurities and confirming halogen ratios.Cannot easily distinguish between HCFC-133 and HCFC-133a without reference standards.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following step-by-step methodologies must be executed as a unified protocol.

Protocol A: Cryogenic NMR Acquisition (¹H and ¹⁹F)

Causality: 1-Chloro-1,2,2-trifluoroethane has a boiling point of approximately 20°C4[4]. Standard room-temperature preparation will result in rapid volatilization, skewing quantitative integration and risking sample loss.

  • Preparation: Pre-chill deuterated chloroform (CDCl₃) and a heavy-wall J. Young NMR tube (equipped with a PTFE valve) to 0°C in an ice bath.

  • Transfer: Rapidly introduce 15 mg of HCFC-133 into the chilled tube using a gas-tight microsyringe.

  • Sealing: Seal the PTFE valve immediately to create a closed system.

  • Acquisition: Acquire ¹H (400 MHz) and ¹⁹F (376 MHz) spectra at a controlled probe temperature of 288 K (15°C).

  • Self-Validation Check: Analyze the integration. The ¹H spectrum must show two distinct environments (a doublet of doublets for -CHF₂ and a complex multiplet for -CHClF) with a strict 1:1 integration ratio . The ¹⁹F spectrum must show a 1:2 integration ratio , perfectly validating the CHClF-CHF₂ structure over the CF₃-CH₂Cl isomer (which would yield a 3:0 fluorine ratio and a 2:0 proton ratio).

Protocol B: Gas-Phase FTIR Spectroscopy

Causality: Liquid-phase ATR-FTIR is unsuitable for highly volatile compounds. Gas-phase transmission FTIR prevents solvent masking and provides high-resolution rotational-vibrational data 3[3].

  • Setup: Utilize a 10 cm path-length gas cell equipped with KBr windows.

  • Evacuation: Evacuate the cell to <0.01 Torr using a high-vacuum manifold to remove atmospheric H₂O and CO₂.

  • Dosing: Introduce HCFC-133 vapor into the cell until a stable pressure of 5.0 Torr is achieved.

  • Acquisition: Scan from 400 to 4000 cm⁻¹ at a resolution of 0.5 cm⁻¹ (averaging 64 scans for optimal signal-to-noise).

  • Self-Validation Check: Confirm the presence of C-Cl stretching near 800-850 cm⁻¹ and multiple C-F stretching bands between 1100-1300 cm⁻¹. Crucially, the absence of an overwhelming, singular symmetric -CF₃ stretch (characteristic of HCFC-133a3[3]) validates the isomeric identity.

Protocol C: GC-MS Isotopic Profiling

Causality: While NMR proves the structure, GC-MS is required to prove the absence of higher-molecular-weight halogenated contaminants (e.g., dichlorinated byproducts) 1[1].

  • Injection: Inject 1 µL of a 1 mg/mL solution (diluted in pre-chilled hexane) into a GC equipped with a DB-VRX column.

  • Thermal Gradient: Initiate the oven at 30°C (hold for 5 minutes to focus the volatile analyte), then ramp at 10°C/min to 150°C.

  • Ionization: Utilize 70 eV Electron Ionization (EI).

  • Self-Validation Check: Locate the molecular ion (M⁺) at m/z 118. The M+2 peak at m/z 120 must exhibit an intensity of approximately 32-33% relative to the M⁺ peak. This 3:1 ratio is the immutable isotopic signature of a single chlorine atom, confirming the C₂H₂ClF₃ formula 5[5].

Quantitative Cross-Validation Matrix

When executing the protocols above, researchers should cross-reference their empirical data against this validation matrix to ensure the product is HCFC-133 and not a related isomer.

Analytical TargetHCFC-133 (1-Chloro-1,2,2-trifluoroethane)HCFC-133a (1-Chloro-2,2,2-trifluoroethane)
¹H NMR Integration 1 : 1 (-CHF₂ : -CHClF)2 (Singlet/Multiplet for -CH₂Cl)
¹⁹F NMR Integration 2 : 1 (-CHF₂ : -CHClF)3 (Singlet/Multiplet for -CF₃)
FTIR C-F Stretch Multiple distinct bands (1100-1300 cm⁻¹)Dominant symmetric -CF₃ stretch (~1200 cm⁻¹)
MS Base Peak (Typical) m/z 67 (-CHF₂⁺) or m/z 83 (-CHClF⁺)m/z 69 (-CF₃⁺)
Isotopic Cluster 3:1 ratio at m/z 118 / 1203:1 ratio at m/z 118 / 120

Conclusion

The cross-validation of 1-chloro-1,2,2-trifluoroethane demands a multi-modal approach. By utilizing cryogenic NMR for definitive structural mapping, gas-phase FTIR for functional group verification, and GC-MS for isotopic and trace-level purity analysis, laboratories establish a mathematically and chemically sound self-validating system. This rigorous E-E-A-T aligned methodology ensures that downstream drug development or synthetic applications are built upon an uncompromised chemical foundation.

References

  • Infrared Absorption Spectra, Radiative Efficiencies, and Global Warming Potentials of Newly-Detected Halogenated Compounds: CFC-113a, CFC-112 and HCFC-133a - MDPI.
  • Matrix isolation infrared spectroscopic and theoretical study of 1,1,1-trifluoro-2-chloroethane (HCFC-133a) - AIP Publishing.
  • 431-07-2 Ethane,1-chloro-1,2,2-trifluoro - ChemNet.
  • 1-Chloro-1,2,2-trifluoroethane | C2H2ClF3 | CID 92758 - PubChem.
  • Ethane, 1-chloro-1,2,2-trifluoro- - Substance Details - SRS - US EPA.

Sources

Comparative

cost-benefit analysis of using HCFC-133a in synthesis

Strategic Cost-Benefit Analysis: HCFC-133a (2-Chloro-1,1,1-trifluoroethane) in Pharmaceutical Synthesis As pharmaceutical pipelines increasingly rely on fluorinated motifs to modulate lipophilicity, metabolic stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Cost-Benefit Analysis: HCFC-133a (2-Chloro-1,1,1-trifluoroethane) in Pharmaceutical Synthesis

As pharmaceutical pipelines increasingly rely on fluorinated motifs to modulate lipophilicity, metabolic stability, and target affinity, the strategic selection of fluoroalkylation reagents becomes paramount. HCFC-133a (2-chloro-1,1,1-trifluoroethane) presents a unique paradox to drug development professionals: it is an environmentally regulated ozone-depleting substance, yet its status as a bulk industrial precursor renders it exceptionally cost-effective for large-scale synthesis[1].

This guide provides a rigorous, objective comparison of HCFC-133a against conventional trifluoroethylating alternatives, grounded in mechanistic reality and field-proven experimental data.

Mechanistic Pathways & Strategic Utility

The primary challenge in utilizing HCFC-133a lies in its highly unactivated carbon-chlorine (C-Cl) bond. Unlike its brominated or iodinated counterparts, the C-Cl bond in HCFC-133a is largely inert under standard nucleophilic conditions. To harness its potential, chemists must employ extreme thermal conditions or transition-metal catalysis to force bond cleavage[2].

Recent advancements have unlocked the utility of HCFC-133a through Single Electron Transfer (SET) processes. By utilizing Nickel or Copper catalysis, the unactivated C-Cl bond can be reductively cleaved to generate a highly reactive trifluoroethyl radical, enabling late-stage functionalization of complex pharmaceutical intermediates[3]. Alternatively, base-mediated reactions in high-temperature aqueous media or highly solubilizing solvents like DMSO allow for the synthesis of trifluoroethyl ethers[2].

G HCFC HCFC-133a (CF3CH2Cl) SET Single Electron Transfer (Ni/Cu Catalysis) HCFC->SET Transition Metal Base Base-Mediated Nucleophilic Substitution HCFC->Base Aqueous/DMSO CrossCoupling Reductive Cross-Coupling with (Hetero)aryl Halides SET->CrossCoupling Ethers Trifluoroethyl Ethers via Alcohols/Phenols Base->Ethers Pharm Late-Stage Pharmaceutical Modification CrossCoupling->Pharm Agro Agrochemical Intermediates Ethers->Agro

Synthetic pathways and applications of HCFC-133a in chemical development.

Quantitative Cost-Benefit Analysis

When evaluating reagents for the installation of a -CH2CF3 group, process chemists must balance raw material costs against operational complexity. Because HCFC-133a is a gas at room temperature (bp 6 °C), it requires specialized handling, whereas alternatives like CF3CH2I are liquids but suffer from prohibitive costs at scale.

Table 1: Comparative Analysis of Trifluoroethylating Reagents

ReagentBoiling PointRelative CostMolecular WeightHandling RequirementsPrimary Drawback
HCFC-133a 6 °CVery Low118.49 g/mol Pressurized autoclave / DMSOGaseous state; requires SET activation
CF3CH2Br 26 °CModerate162.90 g/mol Standard glassware (volatile)Moderate cost; prone to elimination
CF3CH2I 55 °CHigh209.90 g/mol Standard glasswarePoor atom economy; high bulk cost
TMSCF3 54 °CVery High142.20 g/mol Moisture-sensitiveRequires multi-step insertion for -CH2-

The Verdict: The primary benefit of HCFC-133a is its unparalleled cost-efficiency, stemming from its role as an industrial precursor to refrigerants like R-134a[1]. Its low molecular weight also ensures superior atom economy compared to iodinated alternatives. The primary cost is infrastructural: it demands pressurized reactors or specific solvent systems (e.g., DMSO) to manage its volatility[2].

Field-Proven Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been selected for their robustness and include built-in self-validating mechanisms.

Protocol A: High-Temperature Aqueous Synthesis of Trifluoroethyl Ethers

Adapted from the base-mediated etherification of phenols[2].

Causality Statement: The extreme unreactivity of the HCFC-133a C-Cl bond necessitates harsh thermal conditions (240–280 °C) to overcome the activation energy barrier for nucleophilic attack. Water is utilized as an environmentally benign medium, while the steel autoclave safely contains the high vapor pressure of the gaseous reagent[2].

  • Preparation: Charge a high-pressure steel autoclave with the target phenol (1.0 equiv), aqueous KOH (2.5 equiv), and deionized water.

  • Reagent Introduction: Cool the vessel to 0 °C. Introduce gaseous HCFC-133a (1.5 equiv) into the cooled mixture to ensure it condenses and dissolves effectively.

  • Thermal Activation: Seal the autoclave securely and heat the reaction mixture to 240–280 °C for 12 hours under continuous agitation.

  • Isolation: Cool the vessel to room temperature, vent residual pressure safely, and extract the aqueous layer with dichloromethane. Purify the organic layer via fractional distillation.

  • Self-Validation System: The reaction's physical progress is validated by a steady internal pressure drop in the autoclave, corresponding to the consumption of gaseous HCFC-133a. Post-reaction, the system is chemically validated via 19F NMR; the emergence of a distinct triplet signal confirms the successful installation of the trifluoroethyl ether linkage, differentiating it from unreacted starting material.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

Adapted from late-stage pharmaceutical modification workflows[3].

Causality Statement: To avoid the harsh conditions of Protocol A, transition-metal catalysis is employed. Nickel facilitates a Single Electron Transfer (SET) process, cleaving the unactivated C-Cl bond at mild temperatures (80 °C) to generate a trifluoroethyl radical. Manganese powder acts as the terminal reductant to continuously regenerate the active Ni(0) catalytic species[3].

  • Catalyst Assembly: In an argon-filled glovebox, charge a Schlenk tube with NiBr2·glyme (10 mol%), dtbbpy ligand (15 mol%), Mn powder (3.0 equiv), and the (hetero)aryl bromide (1.0 equiv).

  • Solvent Addition: Inject anhydrous DMF. DMF is explicitly chosen for its high solubilizing power for fluorinated gases.

  • Reagent Introduction: Introduce HCFC-133a (2.0 equiv) via a sealed balloon apparatus, or by injecting a pre-weighed, ice-cold solution of HCFC-133a in DMF.

  • Reaction: Seal the tube and stir vigorously at 80 °C for 24 hours.

  • Self-Validation System: To confirm the mechanistic pathway, run a parallel control reaction spiked with 1,4-dinitrobenzene (a known electron transfer scavenger)[3]. The complete suppression of the cross-coupled product in this control validates the SET radical mechanism. Product formation in the main vessel is confirmed via GC-MS, tracking the precise mass shift corresponding to the displacement of the aryl halogen by the CF3CH2- radical.

Conclusion & Scale-Up Considerations

While HCFC-133a requires specialized handling due to its low boiling point and regulatory status as an ozone-depleting substance, its integration into pharmaceutical synthesis offers massive economic advantages for scale-up operations. By leveraging SET transition-metal catalysis or high-temperature aqueous systems, process chemists can bypass the exorbitant costs of traditional liquid fluoroalkylating agents, achieving high-yielding trifluoroethylations with superior atom economy.

References

  • Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a)
  • Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)
  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane Beilstein Journals URL
  • Catalytic process for the preparation of fluorinated halocarbons Google Patents URL

Sources

Validation

alternatives to 1-chloro-1,2,2-trifluoro-ethane for specific applications

The phase-out of legacy hydrochlorofluorocarbons (HCFCs) has forced a paradigm shift in pharmaceutical manufacturing and specialty chemical synthesis. For decades, 1-chloro-1,2,2-trifluoroethane (HCFC-133) and its isomer...

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Author: BenchChem Technical Support Team. Date: April 2026

The phase-out of legacy hydrochlorofluorocarbons (HCFCs) has forced a paradigm shift in pharmaceutical manufacturing and specialty chemical synthesis. For decades, 1-chloro-1,2,2-trifluoroethane (HCFC-133) and its isomer 1-chloro-2,2,2-trifluoroethane (HCFC-133a) were foundational to these industries. With a boiling point of 20.1 °C, HCFC-133 served as a highly volatile, non-flammable precision solvent for the liquid-liquid extraction of thermally labile Active Pharmaceutical Ingredients (APIs) and as a specialized low-temperature refrigerant.

However, the presence of a fully saturated carbon backbone combined with a chlorine atom gives HCFC-133 an extended atmospheric lifetime. Upon reaching the stratosphere, UV radiation cleaves the C–Cl bond, releasing chlorine radicals that catalytically destroy ozone[1]. Furthermore, toxicological evaluations of HCFC-133a have demonstrated that cytochrome P-450 metabolism can yield reactive trifluoroacetyl (TFA) intermediates, posing severe occupational hepatotoxicity risks to laboratory personnel[2].

To comply with the Montreal Protocol and Kigali Amendment, drug development professionals must transition to next-generation alternatives. This guide evaluates the performance of Hydrofluoroolefins (HFOs) and Hydrofluoroethers (HFEs) as replacements, focusing on mechanistic causality and self-validating experimental workflows.

Mechanistic Comparison of Alternatives

When selecting an alternative to HCFC-133 for precision extraction or cooling, the replacement must match three critical parameters:

  • Solvency Power: Measured by the Kauri-Butanol (KB) value, dictating the ability to dissolve lipophilic drug intermediates.

  • Thermal Profile: A boiling point near 20 °C to allow for low-energy, low-temperature solvent recovery without degrading the API.

  • Environmental Degradation: Rapid tropospheric breakdown to ensure a negligible Global Warming Potential (GWP).

The Leading Candidates:

  • HFO-1233zd(E) (trans-1-chloro-3,3,3-trifluoropropene): This molecule retains the chlorine atom to maintain solvency power (KB value of 25) but introduces a carbon-carbon double bond. This olefinic bond is highly susceptible to hydroxyl radical attack in the lower atmosphere, reducing its atmospheric lifetime to just 26 days and yielding a GWP of 1[3]. With a boiling point of 19.0 °C, it is an exact drop-in thermal replacement for HCFC-133[4].

  • HFE-7100 (Methoxy-nonafluorobutane): A non-ozone-depleting ether. While it lacks the toxicity associated with chlorinated solvents, its lack of chlorine reduces its KB value to 10, and its higher boiling point (61.0 °C) requires significantly more energy for solvent removal, potentially risking the thermal degradation of heat-sensitive APIs.

Quantitative Data Synthesis

The following table summarizes the physicochemical properties critical for transitioning away from HCFC-133 in solvent and chiller applications.

PropertyHCFC-133HFO-1233zd(E)HFE-7100
Chemical Name 1-Chloro-1,2,2-trifluoroethanetrans-1-Chloro-3,3,3-trifluoropropeneMethoxy-nonafluorobutane
Boiling Point (°C) 20.119.061.0
Density (g/mL at 20 °C) 1.311.301.52
Kauri-Butanol (KB) Value ~302510
Ozone Depletion Potential 0.06~00
Global Warming Potential High (ODS Phase-out)1320
Atmospheric Lifetime Years26 Days4.1 Years

Experimental Protocol: Self-Validating Liquid-Liquid Extraction of Thermally Labile APIs

Objective: Isolate a lipophilic drug intermediate from an aqueous reaction mixture using HFO-1233zd(E) as a drop-in replacement for HCFC-133.

Causality Check: HFO-1233zd(E) is selected because its low boiling point (19.0 °C) allows for solvent removal under mild vacuum at room temperature, preserving the API's stereochemical integrity. Its density (1.30 g/mL) ensures it forms the heavy bottom phase, identical to the legacy HCFC-133 process, requiring zero changes to existing reactor plumbing.

Step-by-Step Methodology:

  • Phase Mixing: In a jacketed separatory reactor cooled to 10 °C, combine 1 volume of the aqueous API mixture with 2 volumes of HFO-1233zd(E). Agitate at 300 rpm for 15 minutes.

    • Causality: Cooling below the 19.0 °C boiling point ensures the solvent remains entirely in the liquid phase, maximizing the partition coefficient and preventing vapor lock in the reactor.

  • Phase Separation (Self-Validating Step): Cease agitation and allow the mixture to settle for 10 minutes.

    • Validation: A sharp phase boundary will form. Because HFO-1233zd(E) has a density of 1.30 g/mL (significantly heavier than water), the organic phase containing the target API will cleanly form the bottom layer. If the organic phase floats, it immediately indicates a temperature anomaly or emulsion failure, making the system visually self-validating before decantation.

  • Decantation: Drain the lower organic phase into a collection flask, leaving the aqueous impurities in the reactor.

  • Solvent Recovery (Evaporation): Transfer the organic phase to a rotary evaporator. Set the water bath to 25 °C and apply a mild vacuum (approx. 800 mbar).

    • Causality: The 19.0 °C boiling point ensures rapid vaporization without excessive heating, preventing thermal degradation of the API.

  • Condensation & Recycling: Circulate chilled coolant (-10 °C) through the condenser to recover the HFO-1233zd(E) vapor as a liquid for closed-loop recycling.

Process Visualization

G A Aqueous API Mixture C Liquid-Liquid Partitioning (Density: 1.30 g/mL) A->C B Add HFO-1233zd(E) (Green Solvent) B->C D Organic Phase (Bottom) API + Solvent C->D High affinity E Aqueous Phase (Top) Impurities C->E Waste F Low-Temp Evaporation (19 °C) D->F G Purified API F->G Solid API H Solvent Condensation & Recycling F->H Vapor Recovery H->B Closed Loop

Workflow of API extraction and closed-loop solvent recovery using HFO-1233zd(E).

References

  • 1 - epa.gov 2.2 - nih.gov 3.3 - honeywell.com 4.4 - fluorocarbons.org

Sources

Safety & Regulatory Compliance

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